4,4,4-Trifluoro-3-hydroxybutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-35-1, 86884-21-1 | |
| Record name | NSC22072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid from Ethyl Trifluoroacetate
Abstract
(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid and its corresponding ethyl ester are pivotal chiral building blocks in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl group onto a stereogenic carbon center can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the predominant synthetic pathway commencing from ethyl trifluoroacetate. We will dissect the core two-step strategy, which involves an initial Claisen condensation to form the β-ketoester intermediate, followed by a critical asymmetric reduction step to establish the desired (R)-stereochemistry. This document explores and contrasts various methodologies for the stereoselective reduction, including biocatalytic, chemo-catalytic, and stoichiometric approaches, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of a Fluorinated Chiral Synthon
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. The presence of a trifluoromethyl (CF3) group, in particular, is a highly sought-after structural motif.[1] Its strong electron-withdrawing nature and steric bulk can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The target molecule, (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid, provides a versatile scaffold containing both a chiral hydroxyl group and a CF3 moiety, making it an invaluable intermediate for complex, biologically active molecules.
The most direct and industrially scalable route to this compound begins with readily available starting materials: ethyl trifluoroacetate and ethyl acetate. The synthetic challenge lies not in the construction of the carbon backbone, but in the precise, high-fidelity installation of the hydroxyl group with the (R)-configuration at the C3 position.
The Core Synthetic Pathway: From Commodity Chemicals to a High-Value Intermediate
The synthesis is logically approached as a two-stage process. The first stage establishes the key β-ketoester, ethyl 4,4,4-trifluoroacetoacetate. The second, and most critical, stage is the enantioselective reduction of the ketone functionality.
Caption: Overall synthetic pathway from starting materials to the final product.
Stage 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The formation of the β-ketoester intermediate is reliably achieved via a Claisen condensation reaction.[2] This classic carbon-carbon bond-forming reaction involves the cross-condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by a strong base, typically sodium ethoxide.
Causality of Experimental Choice:
-
Base: Sodium ethoxide is the base of choice as it is readily prepared and its conjugate acid (ethanol) is a common solvent, preventing unwanted transesterification side reactions.
-
Reaction Control: The reaction is initiated at a reduced temperature (5-10°C) during the addition of the electrophilic ethyl trifluoroacetate to the enolate of ethyl acetate to manage the exothermicity of the reaction. The temperature is then raised to drive the reaction to completion.
Experimental Protocol: Claisen Condensation
-
To a suitable reactor under an inert atmosphere (N2), charge absolute ethanol followed by a 20% solution of sodium ethoxide in ethanol.
-
Add ethyl acetate to the reactor at ambient temperature.
-
Cool the reaction mixture to 5-10°C.
-
Slowly add ethyl trifluoroacetate dropwise, ensuring the internal temperature is maintained between 10-20°C.
-
After the addition is complete, warm the mixture to 40-60°C and maintain for 1-3 hours to ensure complete conversion.
-
Cool the reaction mixture and quench by the slow addition of an acid (e.g., sulfuric acid or acetic acid) to neutralize the base.
-
The resulting product, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), can be isolated via filtration of the precipitated salt and subsequent distillation of the filtrate.
Stage 2: The Critical Asymmetric Reduction
The reduction of the prochiral ketone in ETFAA to the corresponding chiral alcohol is the defining step of this synthesis. The choice of methodology dictates the enantiomeric purity of the final product, process efficiency, and scalability. We will examine three leading strategies.
Method A: Biocatalytic Reduction using Whole-Cell Systems
Enzymatic catalysis offers a highly selective and environmentally benign route to the desired (R)-enantiomer. Ketoreductases (KREDs) found in microorganisms like Saccharomyces uvarum can perform this reduction with exceptional stereocontrol.[3]
Trustworthiness of the Protocol: This method is self-validating due to the inherent stereospecificity of the enzyme. The enzyme's active site is a chiral environment that preferentially binds the substrate in an orientation leading almost exclusively to the (R)-product. The process relies on a co-enzyme, such as NADPH, which is regenerated in situ by the cell's own metabolic processes, often fueled by a simple carbohydrate like glucose.[4]
Key Insight: The use of an aqueous-organic biphasic system can significantly improve the reaction's efficiency.[3] The organic phase (e.g., dibutylphthalate) dissolves the substrate and product, preventing high concentrations in the aqueous phase that could be toxic to the cells, while also simplifying product extraction. This allows for much higher product concentrations (up to 54.6 g/L) than in a monophasic aqueous system.[3]
Caption: Experimental workflow for whole-cell biocatalytic reduction.
Experimental Protocol: Whole-Cell Bioreduction[3]
-
Culture Preparation: Cultivate Saccharomyces uvarum cells according to standard microbiological procedures. Harvest the biomass via centrifugation.
-
Reaction Setup: In a reaction vessel, create a biphasic system consisting of a buffered aqueous phase (e.g., pH 6.5-7.5) and an organic solvent (e.g., dibutylphthalate).
-
Inoculation & Substrate Addition: Suspend the harvested yeast cells in the aqueous phase. Dissolve the substrate, ETFAA, in the organic phase.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-35°C) with vigorous shaking to ensure efficient mass transfer between phases.
-
Monitoring: Monitor the reaction progress via GC or HPLC analysis of samples from the organic phase.
-
Work-up: Once the reaction reaches completion, separate the organic layer. The product can be isolated from the organic solvent by distillation under reduced pressure.
Method B: Chemo-catalytic Asymmetric Hydrogenation
Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Ruthenium- and rhodium-based catalysts are particularly effective for this transformation.
Expertise & Experience: The success of this method hinges on the precise pairing of the metal center with a chiral ligand. The ligand creates a chiral pocket around the metal, forcing the ketone substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the carbonyl, yielding one enantiomer preferentially. While highly effective, these reactions can require high pressures of hydrogen gas and specialized equipment. Optimization of catalyst loading, solvent, and temperature is crucial for achieving high enantioselectivity.
Method C: Stoichiometric Chiral Reducing Agents (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly predictable method for the asymmetric reduction of ketones.[5] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH3•SMe2 or catecholborane).
Authoritative Grounding: The mechanism is well-established. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed by the chiral framework of the catalyst, exposing one face of the carbonyl to attack. The borane source then delivers a hydride to this exposed face, resulting in the chiral alcohol with predictable stereochemistry.[5] A significant advantage is that the catalyst can often be generated in situ from a chiral amino alcohol, which can improve reproducibility.[5]
Data Summary: Comparison of Reduction Methodologies
| Method | Key Reagents | Typical e.e. (%) | Advantages | Disadvantages |
| Biocatalytic | Yeast / KRED, Glucose | >85%[3] | Mild conditions, "Green", High selectivity, No heavy metals | Can require long reaction times, Biphasic system optimization |
| Asymmetric Hydrogenation | Ru/Rh-Chiral Ligand, H₂ | >90% | High turnover, Low catalyst loading | Requires high pressure, Expensive catalysts/ligands |
| CBS Reduction | Chiral Oxazaborolidine, Borane | >90%[5] | Predictable stereochemistry, High e.e., Mild conditions | Requires stoichiometric reducing agent, Borane handling |
Final Step: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification procedure.
Experimental Protocol: Hydrolysis
-
Dissolve the purified ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in an alcohol/water mixture (e.g., methanol/water).
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LCMS).
-
Cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the final product, (R)-4,4,4-trifluoro-3-hydroxybutanoic acid.
Conclusion
The synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid from ethyl trifluoroacetate is a robust and scalable process centered on the critical asymmetric reduction of an intermediate β-ketoester. While chemo-catalytic methods offer high efficiency, the biocatalytic route represents a compelling alternative, providing excellent enantioselectivity under mild, environmentally friendly conditions. The choice of method will ultimately depend on available resources, scale, and specific process requirements. This guide has detailed the fundamental chemistry and provided the practical framework necessary for researchers and drug development professionals to successfully implement this important synthesis.
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Microbial Synthesis of Chiral 4,4,4-Trifluoro-3-hydroxybutanoic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the microbial synthesis of chiral 4,4,4-Trifluoro-3-hydroxybutanoic acid, a pivotal building block in modern pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for producing this high-value fluorinated chiral compound. We will explore the selection of microbial catalysts, optimization of biotransformation conditions, and downstream processing strategies, with a focus on delivering field-proven insights and robust, self-validating protocols. The significance of this chiral synthon is underscored by its application in the synthesis of prominent active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction: The Significance of Fluorinated Chiral Building Blocks
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. When combined with chirality, these fluorinated synthons become powerful tools for creating highly specific and potent therapeutics. Chiral molecules exist as non-superimposable mirror images, or enantiomers, which can exhibit profoundly different physiological effects. Consequently, the ability to selectively synthesize a single, desired enantiomer is of paramount importance in drug development to maximize efficacy and minimize potential side effects.
(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid stands out as a particularly valuable chiral building block. Its trifluoromethyl group and hydroxyl-bearing stereocenter make it a key intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of DPP-4 inhibitors, a class of oral antihyperglycemic agents used to manage type 2 diabetes. The precise stereochemistry of the trifluoro-hydroxybutanoic acid moiety is critical for the drug's interaction with the target enzyme.
This guide will focus on the microbial-driven synthesis of this crucial molecule, offering a greener and often more selective alternative to traditional chemical methods. By harnessing the enzymatic machinery of microorganisms, we can achieve high enantioselectivity under mild reaction conditions.
The Biocatalytic Approach: Asymmetric Reduction of a Prochiral Ketone
The primary route for the microbial synthesis of chiral this compound involves the asymmetric reduction of a prochiral ketone precursor, ethyl 4,4,4-trifluoroacetoacetate. This biotransformation is typically carried out using whole-cell biocatalysts, which contain ketoreductases (KREDs) that stereoselectively reduce the ketone to the corresponding chiral alcohol.
The choice of microorganism is critical to achieving high yield and enantioselectivity. Various yeast strains, particularly from the genera Saccharomyces and Candida, have demonstrated efficacy in this biotransformation.
Comparative Analysis of Microbial Biocatalysts
Different microbial strains exhibit varying performance in the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. The selection of an appropriate biocatalyst depends on factors such as enantioselectivity, substrate tolerance, and robustness under process conditions. Below is a comparative summary of commonly employed yeast strains.
| Microbial Strain | Typical Enantiomeric Excess (ee) | Key Advantages | Potential Limitations |
| Saccharomyces uvarum SW-58 | ~85% | Good conversion rates, can be enhanced in biphasic systems.[1] | Moderate enantioselectivity compared to other strains. |
| Saccharomyces cerevisiae (Baker's Yeast) | Variable (often moderate) | Readily available, well-characterized, robust. | Often produces a mixture of (R) and (S) alcohols due to multiple reductases. |
| Candida parapsilosis | >95% | High enantioselectivity for the (R)-enantiomer. | May have lower substrate tolerance than Saccharomyces strains. |
| Other Candida Species (C. magnoliae, etc.) | High (>90%) | Can exhibit high stereoselectivity.[2] | May require more specific culture and reaction conditions. |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key stages of the microbial synthesis process.
Protocol 1: Whole-Cell Bioreduction using Saccharomyces uvarum in a Biphasic System
This protocol is adapted from methodologies demonstrating enhanced product concentration and conversion through the use of an aqueous-organic biphasic system.[1]
4.1.1. Inoculum Preparation and Cell Culture
-
Inoculum Medium: Prepare a medium containing (per liter): 10 g yeast extract, 20 g peptone, and 20 g glucose. Autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate 100 mL of the sterile medium with a loopful of Saccharomyces uvarum SW-58 from a slant.
-
Incubation: Incubate the culture at 30°C on a rotary shaker at 200 rpm for 24-36 hours until the late logarithmic growth phase is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Washing: Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) and resuspend in the same buffer to the desired cell concentration.
4.1.2. Biphasic Biotransformation
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine:
-
Aqueous phase: 50 mL of the prepared cell suspension in phosphate buffer.
-
Organic phase: 50 mL of dibutylphthalate containing the substrate, ethyl 4,4,4-trifluoroacetoacetate, at the desired concentration (e.g., 50-100 g/L).
-
-
Reaction Conditions: Incubate the biphasic mixture at 30°C with shaking at 200 rpm.
-
Monitoring: Periodically withdraw samples from the organic phase for analysis of substrate consumption and product formation using gas chromatography (GC).
-
Reaction Termination: Once the reaction reaches the desired conversion, terminate the process.
Protocol 2: Enzymatic Hydrolysis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
Following the bioreduction, the resulting chiral ester must be hydrolyzed to the desired carboxylic acid. This can be achieved through either enzymatic or chemical means.
4.2.1. Enzymatic Hydrolysis
-
Enzyme Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective for this hydrolysis.
-
Reaction Setup: In a suitable vessel, dissolve the crude ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in a minimal amount of a water-miscible organic solvent (e.g., t-butanol) and add an excess of phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the ester).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the progress of the hydrolysis by TLC or HPLC.
-
Work-up: Upon completion, filter off the immobilized enzyme (which can be washed and reused).
Downstream Processing and Purification
The final stage involves the isolation and purification of the chiral this compound from the reaction mixture.
5.1. Extraction
-
Acidification: After hydrolysis, acidify the aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., 1 M HCl). This protonates the carboxylate, making it more soluble in organic solvents.
-
Solvent Extraction: Extract the acidified aqueous phase multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5.2. Purification by Crystallization
-
Solvent Selection: The crude product can be purified by crystallization from a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective.
-
Crystallization Procedure: Dissolve the crude acid in a minimal amount of the hot good solvent. Slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
Applications in Drug Development: A Key Building Block for DPP-4 Inhibitors
The primary driver for the synthesis of chiral this compound is its utility as a precursor for high-value APIs. A prominent example is its use in the synthesis of Sitagliptin, the active ingredient in Januvia®, a widely prescribed medication for type 2 diabetes. The (R)-enantiomer of the trifluoro-hydroxybutanoic acid derivative is crucial for the drug's efficacy. The synthesis of other DPP-4 inhibitors also utilizes similar chiral fluorinated building blocks.[3][4][5]
Conclusion and Future Outlook
The microbial synthesis of chiral this compound represents a powerful and sustainable approach to producing a key pharmaceutical intermediate. Whole-cell biocatalysis, particularly with yeast strains, offers a highly enantioselective route for the asymmetric reduction of the corresponding prochiral ketone. The implementation of biphasic reaction systems can further enhance process efficiency by overcoming substrate and product inhibition.
Future research in this area will likely focus on the discovery and engineering of novel ketoreductases with improved activity, stability, and broader substrate scope. The development of more efficient and integrated downstream processing strategies will also be crucial for the economic viability of large-scale production. As the demand for enantiomerically pure fluorinated building blocks continues to grow in the pharmaceutical industry, the microbial synthesis pathways detailed in this guide will undoubtedly play an increasingly important role.
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
A Technical Guide to the Physicochemical Properties and Applications of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Abstract
4,4,4-Trifluoro-3-hydroxybutanoic acid is a chiral, fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group imparts unique physicochemical properties that can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a standard protocol for its asymmetric synthesis, details its spectroscopic signature, and discusses its applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a candidate's properties. It is highly electronegative and sterically similar to a chlorine atom, enhancing metabolic stability by blocking sites of oxidative metabolism and increasing lipophilicity, which can improve membrane permeability.[2] These attributes have led to the prevalence of -CF3 groups in a wide array of FDA-approved pharmaceuticals.[3]
This compound emerges as a particularly valuable synthon because it combines the benefits of trifluoromethylation with the versatile reactivity of a bifunctional hydroxy acid scaffold. Its chiral nature makes it an essential precursor for the enantioselective synthesis of complex bioactive molecules.[4]
Caption: Logical relationship of this compound.
Physicochemical and Structural Properties
The defining features of this molecule are the strongly electron-withdrawing trifluoromethyl group adjacent to a stereogenic center bearing a hydroxyl group, and a terminal carboxylic acid. These functionalities dictate its physical properties and chemical reactivity.
Tabulated Physical Data
The following table summarizes the key physical and structural properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅F₃O₃ | [5][6] |
| Molecular Weight | 158.08 g/mol | [6][7] |
| CAS Number | 400-35-1 | [5][6][8] |
| Alternate CAS | 86884-21-1 | [6][9] |
| Appearance | Data not available; expected to be a solid or oil. | |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | [6] |
| pKa | Not experimentally determined; estimated to be lower than butanoic acid (~4.8) due to the inductive effect of the -CF3 group. | |
| Solubility | Expected to be miscible with water and polar organic solvents. |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum will exhibit characteristic signals for the methylene (-CH₂-) protons adjacent to the carbonyl, the methine (-CH-) proton adjacent to the hydroxyl and trifluoromethyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The methine and methylene protons will show complex splitting patterns (multiplets) due to both H-H and H-F coupling. The acidic protons typically appear as broad singlets.
-
¹³C NMR: The spectrum will show four distinct carbon signals. The carboxyl carbon will appear far downfield (165-185 ppm).[10] The carbon bearing the -CF₃ group will be split into a quartet by the three fluorine atoms.
-
¹⁹F NMR: As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR is indispensable.[11] A single signal, typically a doublet of quartets or a more complex multiplet due to coupling with the methine and methylene protons, is expected. The chemical shift for a -CF₃ group adjacent to a chiral center provides high sensitivity to the local electronic environment.[12]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[13]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, which will overlap with the C-H stretching region. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10]
-
O-H Stretch (Alcohol): A moderately broad band around 3200-3500 cm⁻¹ for the secondary alcohol.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1760 cm⁻¹.[10]
-
C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Under electrospray ionization (ESI), the molecule will readily form a deprotonated molecular ion [M-H]⁻.
-
Fragmentation Pattern: The primary fragmentation pathway for perfluorinated carboxylates involves the loss of CO₂ from the molecular ion.[14] Subsequent fragmentation can be complex, potentially involving fluorine migrations.[14] Other expected fragmentation includes the loss of water (-18 Da) from the hydroxyl group or the loss of the entire carboxyl group (-45 Da).
Chemical Properties and Handling
Reactivity and Stability
The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the secondary alcohol.
-
Carboxylic Acid: Undergoes typical reactions such as esterification (with alcohols under acidic catalysis), amide formation (with amines, often requiring activation), and reduction (using strong reducing agents like LiAlH₄).
-
Secondary Alcohol: Can be oxidized to the corresponding ketone (4,4,4-trifluoro-3-oxobutanoic acid), protected using standard protecting groups (e.g., silyl ethers), or undergo substitution reactions.
The presence of fluorine enhances the thermal and chemical stability of the molecule compared to its non-fluorinated analogs.[15][16] However, like many hydroxy acids, it should be stored in a cool, dry place, sealed tightly to prevent moisture absorption. It is incompatible with strong oxidizing agents and strong bases.
Safety and Handling
This compound is an acidic compound and may cause skin and eye irritation.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Synthesis and Manufacturing
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective strategy is the asymmetric reduction of a prochiral ketone precursor.
Protocol: Asymmetric Synthesis via Keto-Ester Reduction
This protocol outlines the microbial-catalyzed asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce the (R)-enantiomer of the corresponding ester, followed by hydrolysis to yield the final acid.[17] This method is valued for its high enantioselectivity and environmentally benign reaction conditions.
Step 1: Cultivation of Biocatalyst
-
Prepare a suitable culture medium for Saccharomyces uvarum.
-
Inoculate the medium with the yeast and incubate under optimal conditions (e.g., controlled temperature and shaking) to achieve sufficient biomass.
-
Harvest the whole cells via centrifugation and wash with a buffer solution.
Step 2: Asymmetric Reduction
-
Prepare a biphasic system consisting of an aqueous buffer phase and an organic solvent phase (e.g., dibutylphthalate), which enhances substrate availability and reduces product inhibition.[17]
-
Suspend the harvested yeast cells in the aqueous phase.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the organic phase.
-
Combine the two phases and agitate the mixture at a controlled temperature and pH to facilitate the enzymatic reduction.
-
Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, separate the organic phase containing the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
Step 3: Hydrolysis and Purification
-
Extract the product ester from the organic phase.
-
Perform a base-catalyzed hydrolysis (e.g., using NaOH or LiOH) on the crude ester to yield the carboxylate salt.
-
Acidify the reaction mixture carefully (e.g., with HCl) to protonate the salt, yielding the final product, (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid.
-
Purify the final product using techniques such as column chromatography or recrystallization.
-
Confirm the structure and purity using NMR and MS analysis.
Caption: Workflow for the asymmetric synthesis of the target acid.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a highly sought-after intermediate in several advanced scientific fields.
-
Chiral Building Block in Pharmaceuticals: Enantiomerically pure forms of this acid are critical starting materials for synthesizing complex drug molecules. The trifluoromethyl group can enhance binding to target proteins and improve pharmacokinetic profiles.[2][18]
-
Precursor for Bioactive Molecules: Its structure is foundational for creating analogs of natural metabolites and for developing enzyme inhibitors, where the fluorinated moiety can act as a non-hydrolyzable mimic of a transition state.
-
Development of Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of pesticides and herbicides with enhanced potency and stability.[4]
-
Materials Science: Fluorinated compounds are used to create advanced polymers and liquid crystals with unique thermal and electronic properties. This acid can serve as a monomer or modifier in such materials.
Conclusion
This compound stands as a powerful and versatile tool for chemical innovation. Its distinct combination of a chiral hydroxy acid framework and a stabilizing trifluoromethyl group provides a gateway to novel pharmaceuticals, advanced materials, and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.
References
- 1. scilit.com [scilit.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cas 400-35-1,4,4,4-trifluoro-3-hydroxy-butanoic acid | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. 4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound;400-35-1 [abichem.com]
- 9. (+-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | C4H5F3O3 | CID 228892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biophysics.org [biophysics.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic data for 4,4,4-Trifluoro-3-hydroxybutanoic acid, a compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. A thorough understanding of its structural characteristics through spectroscopic analysis is paramount for its application and development.
This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for the target molecule, this guide leverages high-quality predicted data from validated computational models, supported by experimental data from structurally analogous compounds to ensure a robust and reliable analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The analysis of chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7-2.9 | Doublet of doublets (dd) | 2H | H-2 |
| ~4.5-4.7 | Multiplet (m) | 1H | H-3 |
| Variable | Broad singlet | 1H | -OH |
| Variable | Broad singlet | 1H | -COOH |
Interpretation and Rationale:
-
H-2 Protons (Methylene Group): The two protons on the carbon adjacent to the carboxylic acid (C-2) are diastereotopic due to the chiral center at C-3. This results in a complex splitting pattern, predicted as a doublet of doublets. Their chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.
-
H-3 Proton (Methine Group): The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (C-3) is expected to appear as a multiplet. It is coupled to the two H-2 protons and the three fluorine atoms of the CF₃ group. The strong electron-withdrawing nature of both the hydroxyl and trifluoromethyl groups shifts this proton significantly downfield.
-
Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the -OH and -COOH protons are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and can be confirmed by D₂O exchange, where the signals would disappear.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~38-42 | C-2 |
| ~68-72 (quartet) | C-3 |
| ~123-127 (quartet) | C-4 (CF₃) |
| ~175-179 | C-1 (C=O) |
Interpretation and Rationale:
-
C-1 (Carbonyl Carbon): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field, as is characteristic for this functional group.
-
C-4 (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group is significantly deshielded and appears as a quartet due to coupling with the three fluorine atoms.
-
C-3 (Hydroxyl-bearing Carbon): This carbon is also deshielded by the attached oxygen and trifluoromethyl group and is expected to show coupling to the fluorine atoms, resulting in a quartet.
-
C-2 (Methylene Carbon): The methylene carbon is the most shielded of the carbons in the backbone.
Experimental Protocol for NMR Data Acquisition:
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands for this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| 1300-1100 (strong) | C-F stretch | Trifluoromethyl |
| 1320-1210 | C-O stretch | Carboxylic Acid/Alcohol |
Interpretation of Expected Spectrum:
-
O-H Stretching Region: A very broad absorption band is expected from approximately 3500 to 2500 cm⁻¹, which is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The O-H stretch of the alcohol group will be superimposed in this region.
-
C=O Stretching Region: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
-
C-F Stretching Region: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1300-1100 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for acquiring an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum of this compound:
The predicted mass spectrum will provide the molecular ion peak and characteristic fragment ions that can be used to confirm the structure.
Table 4: Predicted Key Mass Spectral Data
| m/z | Interpretation |
| 158.02 | Molecular Ion [M]⁺ |
| 141.02 | [M - OH]⁺ |
| 113.02 | [M - COOH]⁺ |
| 89.00 | [M - CF₃]⁺ |
| 69.00 | [CF₃]⁺ |
Interpretation of Fragmentation Pattern:
-
Molecular Ion Peak: The peak at m/z 158.02 corresponds to the molecular weight of the compound.
-
Loss of Hydroxyl Group: The fragment at m/z 141.02 results from the loss of the hydroxyl radical.
-
Loss of Carboxylic Acid Group: The loss of the carboxylic acid group as a radical leads to the fragment at m/z 113.02.
-
Loss of Trifluoromethyl Group: The fragment at m/z 89.00 is due to the cleavage of the C-C bond and loss of the trifluoromethyl radical.
-
Trifluoromethyl Cation: The peak at m/z 69.00 is a characteristic fragment for compounds containing a trifluoromethyl group.
Logical Flow of Mass Spectrometry Analysis:
Caption: Fundamental stages of mass spectrometry.
Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS spectroscopic data provides a robust structural confirmation of this compound. The convergence of these analytical techniques, supported by data from analogous compounds, offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers working with this and similar fluorinated compounds, providing a framework for the interpretation of their spectroscopic data and facilitating their use in drug discovery and materials science.
The Ascendancy of Trifluoromethyl-Containing Hydroxy Acids in Medicinal Chemistry: From Rational Design to Biological Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the synthesis, biological activity, and experimental evaluation of a particularly promising class of compounds: trifluoromethyl-containing hydroxy acids. By leveraging the unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—in synergy with the hydrogen-bonding capabilities of hydroxyl and carboxylic acid moieties, researchers can design potent and selective modulators of key biological targets. This document details the mechanistic basis for their activity, with a focused case study on cyclooxygenase (COX) inhibition, and provides robust, field-proven protocols for their synthesis and biological characterization. It is intended to serve as a comprehensive resource for scientists engaged in the discovery and development of next-generation therapeutics.
Introduction: The Trifluoromethyl Group as a Bioisostere and Performance-Enhancing Moiety
In drug design, the substitution of a hydrogen atom or a methyl group with a trifluoromethyl group is a well-established strategy to optimize the pharmacological profile of a lead compound. The CF₃ group is valued for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymatic processes, such as oxidation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to penetrate cell membranes and cross the blood-brain barrier. This property is critical for targeting intracellular proteins or the central nervous system.
-
Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. This modulates the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target and often leading to increased binding affinity and potency.
-
Steric and Conformational Influence: While sterically larger than a methyl group, the CF₃ group can serve as a bioisostere for groups like chlorine. Its bulk can induce specific molecular conformations that are favorable for binding to a target's active site.
When combined with a hydroxy acid scaffold, these properties create a molecule with a powerful combination of features: the acidic moiety can engage in crucial ionic and hydrogen-bonding interactions with target proteins, while the CF₃ group fine-tunes its metabolic stability, cell permeability, and overall binding energetics.
Case Study: Trifluoromethyl-Containing Acids as Potent Anti-inflammatory Agents via Cyclooxygenase (COX) Inhibition
A prominent example of the successful application of trifluoromethylated hydroxy acids is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Mechanism of COX Inhibition
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and is upregulated at sites of inflammation. Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects. Therefore, a major goal in modern NSAID design is to achieve selective inhibition of COX-2.
Trifluoromethylated Salicylates: Triflusal and HTB
Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is an antiplatelet agent structurally related to aspirin. Its principal active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is a trifluoromethylated analog of salicylic acid. Studies have shown that these compounds are potent inhibitors of nuclear factor κB (NF-κB) activation, a key signaling pathway in the inflammatory response. The trifluoromethyl group significantly enhances the activity of these salicylate derivatives compared to their non-fluorinated counterparts.
Achieving COX-2 Selectivity: The CF₃-Indomethacin Breakthrough
A landmark study demonstrated that replacing the 2′-methyl group of the non-selective COX inhibitor indomethacin with a trifluoromethyl group creates a highly potent and selective COX-2 inhibitor. This modest chemical change results in a dramatic shift in biological activity, virtually eliminating COX-1 inhibitory activity while retaining potent, time-dependent inhibition of COX-2.
The structural basis for this selectivity lies in the architecture of the COX active sites. The active site of COX-2 features a larger, more accommodating hydrophobic side pocket compared to COX-1. The bulkier CF₃ group of CF₃-indomethacin can fit into this side pocket in COX-2, while it is sterically hindered from entering the corresponding region in COX-1. This selective binding enhances its potency against COX-2 and is a prime example of rational drug design.
Caption: Mechanism of COX-2 selectivity by CF₃-Indomethacin.
Quantitative Comparison of COX Inhibition
The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The selectivity index is often calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
| Compound | Target Enzyme | IC₅₀ Value | Selectivity (COX-1/COX-2) | Reference |
| Indomethacin | mCOX-2 | 780 nM | ~0.77 | |
| oCOX-1 | 600 nM | |||
| CF₃-Indomethacin | mCOX-2 | 267 nM | > 375 | |
| oCOX-1 | > 100 µM | |||
| Celecoxib | hCOX-2 | 40 nM | 7.6 | |
| hCOX-1 | 305 nM |
m = murine, o = ovine, h = human
This data clearly illustrates the dramatic increase in COX-2 selectivity achieved by the CH₃ to CF₃ substitution on the indomethacin scaffold.
Synthetic Strategies
The synthesis of α-trifluoromethyl-α-hydroxy acids can be achieved through several reliable methods. A common and effective approach involves the nucleophilic addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to α-keto esters, such as methyl pyruvate, followed by hydrolysis. Another powerful method utilizes the reaction of α-hydroxy acids with trifluoroacetic anhydride.
For more complex structures, click chemistry has been employed to conjugate α-alkynyl-α-trifluoromethyl-α-hydroxy acids to other molecules, such as peptides, demonstrating the versatility of these building blocks in creating more complex bioactive agents.
Experimental Evaluation of Biological Activity: A Practical Guide
A systematic approach is required to validate the biological activity of newly synthesized trifluoromethyl-containing hydroxy acids. The following workflow provides a robust framework for moving from initial characterization to preclinical evaluation.
Caption: General workflow for evaluating a novel trifluoromethyl hydroxy acid.
Protocol 1: In Vitro COX Enzyme Inhibition Assay
This protocol describes a common method to determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), which can be measured spectrophotometrically.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate and plate reader
Procedure:
-
Prepare Reagents: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the enzyme (COX-1 or COX-2).
-
Compound Plating: Serially dilute the test compound in DMSO and add 1 µL to the wells of a 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition and Pre-incubation: Add 180 µL of the enzyme/heme solution to each well. Incubate the plate at room temperature for a specified time (e.g., 15 minutes). This pre-incubation step is crucial for identifying time-dependent inhibitors, a known characteristic of compounds like indomethacin and its analogs.
-
Initiate Reaction: Add 20 µL of a solution containing arachidonic acid and TMPD to each well to start the reaction.
-
Measure Activity: Immediately begin monitoring the absorbance at 590-620 nm every 30 seconds for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data, setting the "no inhibitor" control to 100% activity and a background well (no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses whether the observed biological effect of a compound is due to specific target modulation or general cellular toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line relevant to the disease model (e.g., macrophages for inflammation, cancer cell lines like HeLa for oncology).
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple precipitates are visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Conclusion and Future Perspectives
Trifluoromethyl-containing hydroxy acids represent a highly valuable class of molecules in drug discovery. The strategic placement of the CF₃ group can profoundly enhance a compound's pharmacokinetic profile and target potency, as powerfully demonstrated by the transformation of non-selective inhibitors into highly selective agents. The continued exploration of novel synthetic routes and a deeper understanding of their interactions with a wider range of biological targets will undoubtedly lead to the development of new and improved therapeutics. Future work should focus on expanding the application of these scaffolds beyond inflammation to areas like oncology, neurodegenerative diseases, and infectious diseases, where the unique properties of the trifluoromethyl group can be similarly leveraged to address unmet medical needs.
4,4,4-Trifluoro-3-hydroxybutanoic Acid: A Versatile Chiral Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity. When combined with stereochemical precision, the value of such modifications becomes even more profound. This guide focuses on 4,4,4-trifluoro-3-hydroxybutanoic acid (TFHBA), a chiral building block that masterfully combines a stereogenic hydroxyl center with a metabolically robust trifluoromethyl (CF₃) group. We will explore the primary asymmetric synthetic routes to access its enantiomers, delve into its reactivity as a versatile synthon, and discuss its applications in the rational design of pharmaceuticals and advanced materials. This document serves as a technical resource, providing both theoretical understanding and practical, field-proven protocols for the synthesis and utilization of this high-value intermediate.
The Strategic Advantage of Fluorinated Chiral Building Blocks
The Indispensable Role of Fluorine in Drug Design
The trifluoromethyl group is a key moiety in medicinal chemistry due to its unique physicochemical properties.[1] The substitution of hydrogen atoms with fluorine can significantly improve a molecule's potency and bioavailability.[2] This enhancement is attributed to several factors, including the high electronegativity of fluorine, the strength of the C-F bond, and the ability of the CF₃ group to act as a lipophilic hydrogen bond acceptor, thereby influencing molecular conformation and binding interactions.[3] As a result, it is estimated that approximately 20% of pharmaceuticals on the market contain fluorine.[2]
The Imperative of Chirality in Bioactive Molecules
Asymmetric synthesis is a fundamental aspect of the pharmaceutical industry, as the stereochemistry of a molecule is critical to its biological activity.[4] Chiral building blocks are essential intermediates that enable chemists to construct enantiomerically pure compounds, thereby avoiding the potential for unwanted side effects or reduced efficacy often associated with racemic mixtures.[5][6]
Introducing this compound (TFHBA)
This compound (TFHBA), and its corresponding esters, represent a powerful convergence of these two design principles. The molecule features a chiral secondary alcohol adjacent to a CF₃ group, providing a stereochemically defined scaffold with inherent metabolic stability. The hydroxyl and carboxylic acid functionalities serve as versatile synthetic handles, allowing for its seamless integration into a wide array of complex molecular architectures, from small-molecule drugs to specialized polymers.[4][7]
Asymmetric Synthesis of TFHBA Enantiomers
The most common and economically viable starting material for the synthesis of TFHBA is ethyl 4,4,4-trifluoroacetoacetate (ETF-AA).[8] This prochiral β-ketoester can be reduced enantioselectively to the desired chiral β-hydroxy ester using either biocatalytic or chemical catalytic methods. The choice of method often depends on the desired enantiomer, scale, cost, and available resources.
Chemoenzymatic Synthesis: The Baker's Yeast Reduction
Biocatalysis, particularly using whole-cell microorganisms like Baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and environmentally benign approach to asymmetric synthesis.[9][10] The reduction is mediated by ketoreductase enzymes within the yeast, which utilize the cofactor NAD(P)H to deliver a hydride to the ketone, generating the chiral alcohol with often high enantioselectivity.[9][11] This method typically yields the (R)-enantiomer of the corresponding alcohol.[8]
One highly effective strategy employs a biphasic aqueous-organic solvent system. This approach improves the solubility of the hydrophobic substrate and allows for a higher product concentration in the organic phase, which can circumvent potential product inhibition of the yeast's enzymes and simplify downstream purification.[8]
Data Presentation: Comparison of Synthesis Methods for Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
| Method | Catalyst / Microorganism | Key Features | Typical Conversion | Typical Enantiomeric Excess (ee) | Reference |
| Biocatalysis | Saccharomyces uvarum SW-58 | Biphasic system, "green" chemistry, cost-effective | 85.0% | 85.2% | [8] |
| Biocatalysis | Baker's Yeast (S. cerevisiae) | Widely available, mild conditions, aqueous media | High | High | [9][10][12] |
| Chemical Catalysis | (R)-CBS Catalyst + Borane | High enantioselectivity, predictable stereochemistry | >95% | >95% | [13][14] |
This protocol is adapted from methodologies describing the efficient biocatalytic reduction of fluorinated ketoesters.[8]
-
Yeast Culture Preparation: In a sterile Erlenmeyer flask, prepare a culture medium containing glucose (50 g/L), peptone (10 g/L), and yeast extract (5 g/L) in a phosphate buffer (0.1 M, pH 7.0). Inoculate with Saccharomyces uvarum SW-58 and incubate at 30°C with shaking (200 rpm) for 24 hours to obtain the seed culture.
-
Bioreactor Setup: Transfer the seed culture to a larger bioreactor containing the same production medium and incubate under the same conditions for another 24-48 hours until a sufficient cell density is reached.
-
Reaction Initiation: Harvest the yeast cells by centrifugation. In a reaction vessel, prepare a biphasic system consisting of the harvested cell biomass suspended in phosphate buffer (aqueous phase) and an organic solvent such as dibutyl phthalate (organic phase) in a 1:1 volume ratio.
-
Substrate Addition: Dissolve ethyl 4,4,4-trifluoroacetoacetate (ETF-AA) in the organic phase to a final concentration of ~60 g/L.
-
Bioconversion: Maintain the reaction at 30°C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction reaches maximum conversion (typically 48-72 hours), separate the organic phase. The yeast cells can be removed from the aqueous phase by centrifugation or filtration. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is isolated from the organic phase by vacuum distillation or column chromatography.
-
Hydrolysis (Optional): The resulting ester can be saponified using aqueous NaOH or LiOH followed by acidic workup to yield (R)-4,4,4-trifluoro-3-hydroxybutanoic acid.
Chemical Catalytic Synthesis: The Corey-Itsuno (CBS) Reduction
For situations requiring higher enantiomeric purity or access to the (S)-enantiomer, the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata reduction) is an exceptionally powerful and reliable method.[13] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of a prochiral ketone by a borane source (e.g., BH₃•THF).[14][15] The catalyst forms a Lewis acid-base complex with borane, which then coordinates to the ketone. This ternary complex arranges the substrate in a rigid, chair-like transition state, directing the intramolecular transfer of a hydride from the borane to one specific face of the carbonyl.[14] The stereochemical outcome is highly predictable: an (S)-CBS catalyst typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol.[14][16]
Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.
This protocol is based on established procedures for the CBS reduction of ketones.[13][14]
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a solution of (S)-Methyl CBS catalyst (0.05 to 0.10 equivalents) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the catalyst solution to 0°C. Slowly add borane-THF complex (BH₃•THF, 1.0 M solution in THF, approx. 0.6 equivalents) dropwise, maintaining the internal temperature below 5°C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: Add a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This will react with any excess borane, causing gas evolution (H₂). Allow the mixture to warm to room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified by silica gel column chromatography.
-
Hydrolysis (Optional): As in the previous protocol, the ester can be hydrolyzed to the free acid if desired.
TFHBA as a Chiral Synthon in Organic Synthesis
Once synthesized, enantiopure TFHBA or its ester derivatives serve as versatile platforms for constructing more complex molecules. The strategic manipulation of its two key functional groups—the hydroxyl and the carboxylic acid—is central to its utility.
Mandatory Visualization: Reaction Map of TFHBA as a Chiral Building Block
Caption: Reaction map illustrating the synthetic versatility of TFHBA.
The hydroxyl group can be readily esterified, converted into an ether, or oxidized to the corresponding trifluoromethyl ketone. Conversely, the carboxylic acid moiety can be transformed into esters, amides via coupling with amines, or reduced to a primary alcohol, yielding a chiral 1,3-diol. These transformations open pathways to a vast chemical space, allowing for the incorporation of the CF₃-chiral alcohol motif into diverse molecular frameworks.
Applications in Drug Development and Advanced Materials
The unique structural features of TFHBA make it an attractive building block for various high-value applications.
-
Pharmaceuticals: The TFHBA core can be used to synthesize novel drug candidates or to create fluorinated analogues of existing bioactive molecules. The introduction of the CF₃-bearing stereocenter can enhance metabolic stability and modulate receptor binding, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Its structure is analogous to β-hydroxybutyrate, a ketone body, suggesting potential applications in metabolic research and therapeutics.[17]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of this fluorinated chiral motif can lead to the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles.[2]
-
Advanced Materials: Poly(3-hydroxybutyrate) (PHB) is a well-known biodegradable polymer with applications in the biomedical field, such as in drug delivery and tissue engineering scaffolds.[18][19] TFHBA presents an opportunity to serve as a monomer for the synthesis of novel fluorinated biopolymers. These materials could exhibit unique properties, such as altered degradation rates, hydrophobicity, and mechanical strength, making them suitable for specialized biomedical applications.[17]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The reliable and scalable synthetic routes to its enantiomers, powered by both biocatalysis and asymmetric chemical catalysis, make it readily accessible to the scientific community. Its unique combination of a chiral hydroxyl group and a trifluoromethyl moiety provides a pre-packaged solution for introducing stereochemical complexity and metabolic robustness into target molecules. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the role of versatile chiral building blocks like TFHBA is set to expand, paving the way for future innovations in organic synthesis and drug discovery. The development of new organocatalytic methods for its synthesis or its use as a chiral ligand or catalyst itself represents exciting avenues for future research.[20][21]
References
- 1. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 17. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polyhydroxybutyrate as a drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. "Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric" by Kenny Pham [scholarworks.umb.edu]
A Comprehensive Technical Guide to Trifluoromethylated Carboxylic Acids: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of trifluoromethylated carboxylic acids, from their historical discovery to their current, wide-ranging applications in the sciences. It delves into the unique properties conferred by the trifluoromethyl group, details key synthetic methodologies, and highlights their significant impact on drug discovery and materials science.
Part 1: The Genesis of a Powerful Functional Group: Discovery and Early History
The journey of trifluoromethylated carboxylic acids begins with the pioneering work of Belgian chemist Frédéric Swarts. In 1922, Swarts achieved the first synthesis of trifluoroacetic acid, which was recognized as the strongest known organic acid of its time[1]. This discovery was a culmination of his extensive investigations into organofluorine compounds, a field that was largely unexplored due to the high reactivity and toxicity of elemental fluorine[1].
Swarts developed a novel method for synthesizing organic fluorine compounds through a double decomposition process using inorganic fluorides like antimony trifluoride, a technique now known as the Swarts reaction[1]. His early work laid the foundation for the field of organofluorine chemistry and the eventual commercial use of fluorochemicals[1][2].
While the medicinal use of the trifluoromethyl group can be traced back to 1928, intensive research in this area began in the mid-1940s[3]. Scientists began to recognize the profound impact that the trifluoromethyl group could have on the biological activity of organic molecules.
Part 2: The Trifluoromethyl Advantage: Unique Physicochemical Properties
The introduction of a trifluoromethyl (-CF3) group into a carboxylic acid dramatically alters its physicochemical properties, making it a valuable tool in medicinal chemistry and materials science.
Enhanced Acidity: The most striking feature of trifluoromethylated carboxylic acids is their significantly increased acidity compared to their non-fluorinated analogs. For instance, trifluoroacetic acid (TFA) is approximately 34,000 times more acidic than acetic acid[4][5]. This is due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the carboxylate anion through an inductive effect[3][4].
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a crucial property in drug design, as it can improve the oral bioavailability and distribution of a drug within the body[6][7].
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry[7]. This makes the trifluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug, leading to less frequent dosing and improved patient compliance[7][8].
Modulation of Molecular Conformation: The steric and electronic properties of the trifluoromethyl group can influence the overall conformation of a molecule, which can in turn affect its binding affinity to biological targets[9].
A summary of the key physicochemical properties of a representative trifluoromethylated carboxylic acid is presented in the table below.
| Property | Value |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]benzoic acid |
| Molecular Formula | C14H9F3O2 |
| Molecular Weight | 266.215 g/mol |
| Melting Point | 170 °C |
| Boiling Point | 450.18 °C |
| Density | 1.46854 g/cm³ |
| pKa | The pKa is influenced by the position of the trifluoromethyl group. For trifluoromethyl-tetrafluorobenzoic acid isomers, the predicted pKa values are 2.02 (ortho), 2.24 (meta), and 1.88 (para)[10]. |
| (Data for 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid)[11] |
Part 3: Synthesis of Trifluoromethylated Carboxylic Acids: From Classical to Contemporary Methods
The methods for synthesizing trifluoromethylated carboxylic acids have evolved significantly since Swarts' initial work. Early methods often required harsh conditions and had limited functional group tolerance. Modern techniques offer milder reaction conditions and greater versatility.
Early Synthetic Routes
An older route to trifluoroacetic acid involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate[4][5][12]. The precursor, trifluorotrichloropropene, could be prepared by the Swarts fluorination of hexachloropropene[4][12].
Modern Industrial Synthesis
Industrially, trifluoroacetic acid is prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride[4][12][13].
Reaction Scheme: CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl CF₃COF + H₂O → CF₃COOH + HF[4][12]
Contemporary Laboratory-Scale Syntheses
Modern organic chemistry has seen the development of numerous reagents and methods for introducing the trifluoromethyl group.
-
Electrophilic Trifluoromethylation: Reagents like hypervalent iodine compounds can be used for the electrophilic trifluoromethylation of ketene silyl acetals to produce α-trifluoromethyl esters under mild conditions[14].
-
Decarboxylative Trifluoromethylation: A combination of photoredox and copper catalysis allows for the efficient conversion of aliphatic carboxylic acids to their corresponding trifluoromethyl analogues[15]. This method is particularly useful for late-stage functionalization in drug discovery due to its tolerance of a wide range of functional groups[15].
-
From gem-Difluoroalkenes: A facile method involves the multicomponent coupling of gem-difluoroalkenes, cesium fluoride, and carbon dioxide to yield α-trifluoromethyl carboxylic acids[16].
The following diagram illustrates a generalized workflow for the synthesis and functionalization of trifluoromethylated carboxylic acids.
Caption: A generalized workflow for the synthesis and derivatization of trifluoromethylated carboxylic acids.
Part 4: Applications in Drug Discovery and Beyond
The unique properties of trifluoromethylated carboxylic acids have made them indispensable in modern drug discovery and development. The trifluoromethyl group is a common feature in many pharmaceuticals, where it is often used as a bioisostere for a methyl or chloro group to fine-tune the steric and electronic properties of a lead compound[3].
Notable Drugs Containing the Trifluoromethyl Group:
-
Fluoxetine (Prozac): An antidepressant that is a selective serotonin reuptake inhibitor[3][17].
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug[3].
-
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor[3].
-
Atogepant: A calcitonin gene-related peptide (CGRP) antagonist used for the prevention of migraines[6]. The trifluoromethyl and trifluorophenyl groups in atogepant enhance its metabolic stability, lipophilicity, and binding affinity to the CGRP receptor[6].
The following diagram illustrates the impact of trifluoromethylation on drug properties.
Caption: The strategic incorporation of a trifluoromethyl group can significantly enhance the properties of a lead compound.
Beyond pharmaceuticals, trifluoromethylated compounds are also used in agrochemicals, such as herbicides and insecticides, and in materials science for the development of polymers and other advanced materials with unique properties[3][17].
Part 5: Future Outlook
The field of trifluoromethylated carboxylic acids continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods. The demand for these compounds in drug discovery and materials science is expected to grow as researchers continue to exploit their unique properties to address challenges in medicine and technology. The development of novel trifluoromethylation reagents and catalytic systems will undoubtedly open up new avenues for the synthesis of complex and valuable molecules.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Frédéric Swarts Facts for Kids [kids.kiddle.co]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem-casts.com [chem-casts.com]
- 12. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 13. primaryinfo.com [primaryinfo.com]
- 14. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Technical Guide to Enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic Acid: Commercial Sources and Synthetic Strategies
Introduction: The Significance of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorine's unique electronic properties can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, thereby optimizing the overall performance of a drug candidate.[1][2] Among the vast array of fluorinated building blocks, enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic acid and its derivatives stand out as critical chiral synthons. Their trifluoromethyl group and chiral hydroxyl functionality provide a versatile platform for the synthesis of a wide range of complex molecules, including enzyme inhibitors and other biologically active compounds. This guide provides an in-depth technical overview of the commercially available sources of enantiopure this compound and details the primary synthetic routes—both biocatalytic and chemo-catalytic—for its preparation.
Part 1: Commercial Availability of Enantiopure this compound
For researchers and process chemists, direct procurement from a reliable commercial source is often the most efficient starting point. Both enantiomers of this compound, as well as their ester derivatives, are available from several specialized chemical suppliers. The choice of supplier may depend on the required scale, purity, and whether the acid or an ester form is preferred for subsequent synthetic steps.
Below is a comparative table of representative commercial suppliers for the (R)- and (S)-enantiomers. It is important to note that catalog offerings and stock levels can change, and direct inquiry with the suppliers is always recommended for the most current information.
| Compound | Supplier | CAS Number | Typical Purity | Notes |
| (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid | ChemScene[3] | 108211-36-5 | ≥98% | Offered as a chiral building block. |
| BLDpharm | 108211-36-5 | ≥97% | Available in various quantities. | |
| Orion Cientific[4] | 108211-36-5 | Not specified | Available in small quantities (e.g., 1g). | |
| (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid | Chemcd[5] | 129165-65-9 | Not specified | Listed in their product search results. |
| Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | TCI AMERICA[6] | 133589-71-2 | >98.0% | A common ester derivative. |
| Racemic this compound | Echemi[7] | 400-35-1 | Industrial Grade | Offered by various manufacturers on the platform. |
Part 2: Synthetic Methodologies for Enantiopure this compound
When commercial availability is limited or a custom synthesis is required, several robust methods exist for the preparation of enantiopure this compound. These can be broadly categorized into biocatalytic and chemo-catalytic approaches, each with its own set of advantages and considerations.
Biocatalytic Synthesis: The "Green" Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions.[8][9] The primary biocatalytic route to enantiopure this compound derivatives is the asymmetric reduction of a prochiral ketone, typically ethyl 4,4,4-trifluoroacetoacetate.
The enzymatic reduction of the ketone moiety in ethyl 4,4,4-trifluoroacetoacetate creates a chiral center at the C3 position. By selecting an appropriate enzyme, one can selectively produce either the (R)- or (S)-alcohol. Ketoreductases (KREDs), often found in microorganisms like yeast, are particularly effective for this transformation.[10][11] These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source for the reduction.
Diagram 1: Biocatalytic Asymmetric Reduction Workflow
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
This protocol is based on the methodology described for the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using whole cells of Saccharomyces uvarum.[5]
-
Yeast Culture Preparation:
-
Inoculate a sterile fermentation medium with Saccharomyces uvarum SW-58.
-
Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
Harvest the yeast cells by centrifugation and wash with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
-
Asymmetric Reduction:
-
Prepare a biphasic system consisting of an aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., dibutyl phthalate). A biphasic system can improve substrate availability and reduce product inhibition.[5]
-
Suspend the harvested yeast cells in the aqueous phase.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the organic phase.
-
Combine the aqueous and organic phases and incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure adequate mixing.
-
Monitor the reaction progress by periodically analyzing samples from the organic phase using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, separate the organic and aqueous phases.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by column chromatography or vacuum distillation.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extract the desired carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.
-
Chemo-catalytic Synthesis: Precision through Asymmetric Catalysis
Chemo-catalytic methods offer a high degree of control and are often more readily scalable than biocatalytic processes. Asymmetric synthesis of this compound can be achieved through various strategies, including asymmetric hydrogenation, aldol reactions, or the resolution of racemic mixtures. A notable approach involves a sequence of asymmetric synthesis followed by a Baeyer-Villiger oxidation.[12]
This strategy involves the initial creation of a chiral center in a precursor molecule, which is then transformed into the desired hydroxy acid through an oxidative cleavage reaction. The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone using a peroxyacid.[3][13] The regioselectivity of this reaction is predictable based on the migratory aptitude of the groups attached to the carbonyl carbon.
Diagram 2: Chemo-catalytic Synthesis Workflow via Baeyer-Villiger Oxidation
References
- 1. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Chemoenzymatic synthesis Home [pubs.rsc.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. scite.ai [scite.ai]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Safety and Handling Precautions for 4,4,4-Trifluoro-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 4,4,4-Trifluoro-3-hydroxybutanoic acid. As a fluorinated carboxylic acid, this compound requires stringent safety protocols due to its potential corrosive nature and irritant properties. This document is intended to empower researchers and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity.
Hazard Identification and Classification
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, 4,4,4-Trifluoro-2-hydroxybutanoic acid (a positional isomer) is classified as follows[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].
A Safety Data Sheet for the closely related compound, 4,4,4-Trifluoro-3,3-dimethylbutanoic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation[2]. Given the structural similarities, it is prudent to handle this compound as a corrosive and irritating substance.
Table 1: GHS Hazard Summary for 4,4,4-Trifluoro-2-hydroxybutanoic acid [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Exposure Controls and Personal Protection
Due to its hazardous nature, strict adherence to appropriate exposure controls and the use of personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are critical in case of accidental contact.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Due to the corrosive nature of fluorinated acids, robust hand protection is essential. It is recommended to wear double gloves. The outer glove should be of a material resistant to corrosive chemicals, such as neoprene or butyl rubber. The inner glove can be a standard nitrile glove. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a significant splash risk, a chemical-resistant apron is also necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards and in consultation with an industrial hygienist.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the stability of the compound.
Handling
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Handle the compound with care to prevent any direct contact.
-
Grounding: While not explicitly stated for this compound, it is good practice to ground equipment when transferring large quantities of organic liquids to prevent static discharge.
-
Adding Reagents: When mixing with other substances, always add this compound slowly to the other reagent while stirring. If diluting with water, always add the acid to the water, never the other way around, to dissipate any heat generated.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents[3]. The trifluoromethyl group is generally stable but can undergo decomposition under certain conditions[4].
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial acid spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable neutralizing agent (such as sodium bicarbonate solution) and then wipe clean.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the doors to the affected area and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Toxicological and Reactivity Profile
Toxicological Information
Specific toxicological studies on this compound are limited. However, the toxicology of fluorinated organic acids is an active area of research. Trifluoroacetic acid (TFA), a related compound, has been shown to have low acute toxicity, with the liver being the primary target organ in repeated dose studies in rats[5]. It is important to note that some fluorinated compounds can be metabolized to more toxic substances[6]. Given the "harmful if swallowed" classification, oral exposure should be strictly avoided. The irritant effects on the skin, eyes, and respiratory system are the most immediate and well-documented hazards.
Reactivity and Stability
The trifluoromethyl group generally imparts increased chemical and thermal stability to organic molecules due to the strength of the carbon-fluorine bond[7]. The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong bases, which can deprotonate the carboxylic acid and hydroxyl groups, and strong oxidizing or reducing agents, which could potentially react with the functional groups. Thermal decomposition may produce hazardous substances, including hydrogen fluoride.
Experimental Workflow and Safety Diagram
The following diagram illustrates a safe workflow for handling this compound.
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its potential hazards, coupled with the consistent use of appropriate engineering controls and personal protective equipment, is the foundation of a safe and productive research environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.
References
- 1. 4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate protocol
An Application Guide to the Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Significance of Chiral Fluoro-organic Compounds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a prevalent motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a critical C4 building block for synthesizing these valuable compounds. The asymmetric reduction of its ketone functionality yields enantiopure ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate, a versatile chiral intermediate for a range of bioactive molecules.
This guide provides a detailed examination of the two predominant methodologies for achieving this crucial transformation: transition-metal-catalyzed asymmetric hydrogenation and whole-cell biocatalytic reduction. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting and implementing the optimal strategy for their synthetic goals.
Part 1: The Chemo-catalytic Approach: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, recognized with the 2001 Nobel Prize in Chemistry.[1] It offers a highly efficient and predictable route to chiral alcohols from prochiral ketones with exceptional levels of enantioselectivity. The system relies on ruthenium catalysts coordinated with the C₂-symmetric chiral diphosphine ligand, BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[2]
Principle and Mechanism of Action
The efficacy of the Noyori hydrogenation stems from the unique architecture of the Ru-BINAP complex. The BINAP ligand, which exists as two distinct atropisomers, (R)-BINAP and (S)-BINAP, creates a rigid and well-defined chiral environment around the ruthenium metal center.[3] This steric arrangement dictates the facial selectivity of hydride delivery to the coordinated ketone.
The catalytic cycle, operating under a hydrogen atmosphere, involves several key steps:[2][3]
-
Pre-catalyst Activation: The stable Ru(II) dihalide precatalyst reacts with H₂ to form the active Ru-hydride species.
-
Substrate Coordination: The carbonyl oxygen of the β-keto ester (ETFAA) coordinates to the electron-deficient ruthenium center. The bulky phenyl groups on the BINAP ligand block certain coordination quadrants, forcing the substrate to adopt a specific orientation to minimize steric clash.[3]
-
Asymmetric Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, forming the chiral alcohol. This step occurs within a six-membered transition state.
-
Product Release & Catalyst Regeneration: The resulting chiral hydroxy ester is displaced by solvent molecules or another molecule of hydrogen, regenerating the active catalyst to continue the cycle.
Crucially, the reduction proceeds via the keto tautomer of the β-keto ester, not the enol form.[4] The choice of (R)- or (S)-BINAP directly determines the stereochemistry of the product, allowing for the selective synthesis of either the (R)- or (S)-alcohol.[5]
Visualization: The Noyori Catalytic Cycle
Caption: Catalytic cycle for the Ru-BINAP-mediated asymmetric hydrogenation of ketones.
Experimental Protocol: Asymmetric Hydrogenation of ETFAA
This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including the use of a high-pressure reactor and proper handling of flammable gases and solvents.
Materials and Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), substrate
-
[RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂ precatalyst
-
Anhydrous, degassed methanol or ethanol
-
Hydrogen gas (high purity)
-
Standard workup reagents (e.g., ethyl acetate, brine)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Parr-type high-pressure hydrogenation vessel or a similar autoclave
-
Schlenk flask and standard Schlenk line for inert atmosphere techniques
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and has been purged thoroughly with inert gas.
-
Charging the Reactor: In a glovebox or under a positive pressure of inert gas, charge the reactor's glass liner with the Ru-BINAP precatalyst. The substrate-to-catalyst (S/C) ratio is a critical parameter, typically ranging from 1,000 to 10,000.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate.
-
Add the degassed solvent (e.g., methanol) via cannula transfer to dissolve the reactants.
-
Sealing and Purging: Seal the hydrogenation vessel securely. Connect it to the hydrogen line and purge the vessel by pressurizing with H₂ and then venting (repeat 3-5 times) to remove all residual air and inert gas.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure.[4] Begin stirring and heat the reaction to the target temperature. Monitor the reaction progress by observing the pressure drop (hydrogen uptake).
-
Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the vessel with inert gas before opening.
-
Purification: Concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting crude product can be purified by short-path distillation under reduced pressure or silica gel column chromatography to yield the pure ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[2]
Data Summary: Typical Reaction Parameters
| Parameter | Typical Value/Range | Rationale / Causality |
| Catalyst | (R)- or (S)-Ru-BINAP | The choice of BINAP enantiomer dictates the product's absolute stereochemistry. |
| Substrate/Catalyst (S/C) | 1,000 - 10,000 | High S/C ratios demonstrate catalyst efficiency; optimization balances reaction time and cost. |
| Solvent | Methanol, Ethanol | Polar protic solvents are often optimal for this class of reduction.[4] Must be anhydrous and degassed to prevent catalyst deactivation. |
| H₂ Pressure | 10 - 100 atm | Higher pressure increases the concentration of H₂ in the solution, typically accelerating the reaction rate. |
| Temperature | 30 - 80 °C | Temperature affects reaction kinetics; higher temperatures can sometimes decrease enantioselectivity. |
| Expected Outcome | ||
| Yield | >95% | This catalytic system is highly efficient, leading to near-quantitative conversion. |
| Enantiomeric Excess (ee) | >98% | The well-defined chiral pocket of the catalyst ensures excellent enantioselectivity.[4] |
Part 2: The Biocatalytic Approach: Yeast-Mediated Reduction
Biocatalysis offers a "green" alternative to traditional chemical synthesis, leveraging the highly selective enzymatic machinery of microorganisms. Baker's yeast (Saccharomyces cerevisiae) is a widely used, inexpensive, and readily available whole-cell biocatalyst capable of reducing a variety of carbonyl compounds.[6][7]
Principle and Mechanism of Action
The reductive capability of baker's yeast is attributed to a suite of oxidoreductase (or dehydrogenase) enzymes present within the cells.[8] These enzymes catalyze the transfer of a hydride from a cofactor, typically reduced nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), to the carbonyl carbon of the substrate.
The key advantages of this whole-cell system are:
-
In-situ Cofactor Regeneration: The yeast's metabolic pathways continuously regenerate the expensive NADPH/NADH cofactor using a simple carbon source like glucose or sucrose.[9] This eliminates the need to add stoichiometric amounts of the cofactor.
-
High Enantioselectivity: The enzymes' active sites are inherently chiral, often leading to the formation of a single enantiomer of the product. For many β-keto esters, yeast reduction preferentially yields the (S)-alcohol.[9]
-
Mild Conditions: Reactions are run under environmentally benign conditions—typically in water at or near room temperature and atmospheric pressure.[6]
A significant challenge can be the low aqueous solubility of organic substrates like ETFAA.[7] This can be overcome by using biphasic systems (water-organic solvent), where an immiscible organic solvent serves as a reservoir for the substrate and product, minimizing substrate inhibition and simplifying product extraction.[10]
Visualization: Whole-Cell Biotransformation Workflow
Caption: General workflow for the biocatalytic reduction of a ketone using baker's yeast.
Experimental Protocol: Yeast-Mediated Reduction of ETFAA
This protocol describes a typical lab-scale biotransformation in an aqueous medium.
Materials and Reagents:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose (as energy/cofactor regeneration source)
-
Deionized water
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), substrate
-
Ethyl acetate (for extraction)
-
Celite™ (optional, as a filter aid)
-
Brine and anhydrous sodium sulfate (for drying)
Equipment:
-
Erlenmeyer flask (at least 5x the reaction volume)
-
Orbital shaker with temperature control
-
Centrifuge or Büchner funnel setup for filtration
-
Separatory funnel
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, dissolve sucrose in warm (approx. 35-40°C) deionized water to make a ~0.3 M solution.
-
Add the active dry yeast to the sugar solution. Swirl gently to suspend the yeast.
-
Cover the flask with a cotton plug or foam stopper to allow CO₂ to escape and place it on an orbital shaker at ~30°C and 150-200 rpm for 30-60 minutes, or until signs of fermentation (foaming) are evident.
-
Biotransformation: Once the yeast is actively fermenting, add the ETFAA substrate to the flask. The substrate concentration is key; high concentrations can be toxic to the yeast.[8]
-
Continue to incubate the flask on the orbital shaker at 30°C. The reaction progress can be monitored over time by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC. Reactions typically run for 24-72 hours.
-
Work-up and Extraction: Once the reaction has reached completion or the desired conversion, stop the shaking.
-
Cell Removal: Separate the yeast cells from the aqueous medium. This can be done by centrifugation followed by decanting the supernatant, or by vacuum filtration through a pad of Celite™ to prevent clogging.
-
Product Isolation: Transfer the supernatant (or filtrate) to a separatory funnel. Extract the aqueous phase multiple times with ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Data Summary: Typical Reaction Parameters
| Parameter | Typical Value/Range | Rationale / Causality |
| Biocatalyst | Saccharomyces cerevisiae | Inexpensive, readily available whole-cell catalyst containing the necessary enzymes and cofactor systems. |
| Carbon Source | Glucose, Sucrose | Provides the energy and reducing equivalents (via glycolysis) to regenerate the NADH/NADPH cofactors. |
| Solvent | Water / Buffer (pH 6-7) | Provides a biocompatible environment for the yeast cells. pH is maintained near neutral for optimal enzyme activity.[10] |
| Temperature | 28 - 35 °C | Optimal temperature range for yeast viability and enzymatic activity. Higher temperatures can lead to cell death.[10] |
| Biomass/Substrate Ratio | Varies | Must be optimized; sufficient yeast is needed for efficient conversion without being wasteful.[10] |
| Expected Outcome | ||
| Conversion | 50 - 90% | Conversion can be limited by substrate/product toxicity or substrate insolubility. Biphasic systems can improve this.[10] |
| Enantiomeric Excess (ee) | 85 - >99% | Generally high, but can be influenced by the presence of multiple reductase enzymes with different selectivities. |
Comparative Analysis: Chemo-catalysis vs. Biocatalysis
The choice between Noyori hydrogenation and yeast-mediated reduction depends on project-specific priorities such as scale, available equipment, cost, and desired stereoisomer.
| Feature | Noyori Asymmetric Hydrogenation | Yeast-Mediated Reduction |
| Enantioselectivity | Excellent & Predictable (>98% ee) | Very Good to Excellent (85% to >99% ee) |
| Stereochemical Control | Absolute; (R) or (S) product by choosing (R) or (S)-BINAP. | Often selective for one enantiomer (typically S-alcohol for β-keto esters). Accessing the other may require screening different organisms. |
| Operational Complexity | High (requires high-pressure reactor, inert techniques). | Low (standard glassware, shaker). Work-up can be tedious.[7] |
| Reaction Conditions | High pressure (10-100 atm H₂), elevated temperature. | Ambient pressure, near-room temperature. |
| Catalyst Cost | High (Ruthenium and BINAP are expensive). | Very Low (Baker's yeast is a commodity). |
| Scalability | Highly scalable and used in industrial processes. | Scalable, but large volumes of water can be a challenge. |
| Environmental Impact | Uses heavy metals and organic solvents. | "Green" process using water and a biodegradable catalyst. |
| Troubleshooting | Catalyst poisoning, air sensitivity. | Batch-to-batch variability, substrate/product inhibition,[8] difficult product isolation.[7] |
Conclusion and Outlook
Both Noyori asymmetric hydrogenation and yeast-mediated biocatalysis are powerful and reliable methods for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.
-
Noyori Hydrogenation stands as the method of choice for applications demanding the highest levels of enantioselectivity, predictable stereochemical control, and a well-defined, scalable process. Its primary drawbacks are the high cost of the catalyst and the requirement for specialized high-pressure equipment.
-
Yeast-Mediated Reduction represents a highly attractive alternative from a green chemistry and cost perspective. It is operationally simple and uses mild, environmentally friendly conditions. While it can achieve excellent enantioselectivity, it offers less control over the resulting stereochemistry and can present challenges in product isolation and process optimization.
Ultimately, the selection of a protocol will be guided by the specific constraints and objectives of the research program. For academic labs and early-stage discovery, the low cost and simplicity of the yeast reduction are compelling. For process development and large-scale manufacturing, the robustness, predictability, and scalability of the Noyori hydrogenation are often paramount.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Yeast-Mediated Reactions in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 4,4,4-Trifluoro-3-hydroxybutanoic acid in the synthesis of fluorinated amino acids
An Application Guide to the Synthesis of Fluorinated β-Amino Acids from 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Introduction: The Strategic Value of Fluorinated Amino Acids
In the landscape of modern drug discovery and peptide engineering, the selective incorporation of fluorine into bioactive molecules has become a cornerstone strategy for enhancing pharmacological profiles.[1] Fluorinated amino acids, when integrated into peptides or small molecule drugs, can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity.[2][] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow it to serve as a bioisostere for hydrogen while introducing potent electronic effects that can modulate molecular conformation and interactions with biological targets.[1][4]
Among the various precursors available for their synthesis, This compound stands out as a particularly versatile and valuable chiral building block. Its structure features a trifluoromethyl group adjacent to a secondary alcohol, providing a strategic handle for the stereocontrolled introduction of an amino group. This guide details robust and field-proven protocols for leveraging this precursor to synthesize enantiomerically pure β-trifluoromethyl-β-amino acids, critical components for the next generation of therapeutics.
Strategy 1: Stereoinvertive Amination via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[5][6] This is particularly advantageous when starting with an enantiomerically pure form of this compound (or its ester), as it allows for the direct synthesis of the corresponding amino acid with the opposite stereoconfiguration at the C3 position.
Causality and Mechanism: The reaction proceeds via the activation of the hydroxyl group by an adduct formed between a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8] This creates a highly effective leaving group, an oxyphosphonium salt. A suitable nitrogen nucleophile, such as phthalimide or an azide, can then displace this group through a classic Sₙ2 mechanism, resulting in the characteristic inversion of the stereocenter.[5][9] The choice of nucleophile is critical; it must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate, preventing side reactions.[5][6]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the synthesis of a β-amino acid via Mitsunobu reaction.
Protocol 1: Synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic Acid from (R)-Ethyl-4,4,4-trifluoro-3-hydroxybutanoate
-
Materials:
-
(R)-Ethyl-4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Phthalimide (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Step-by-Step Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Ethyl-4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration of the starting alcohol).
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add DIAD (1.5 eq) dropwise over 20-30 minutes. A white precipitate (triphenylphosphine oxide) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the intermediate, Ethyl (S)-3-phthalimido-4,4,4-trifluorobutanoate.
-
Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (4.0 eq).
-
Heat the mixture to reflux for 4-6 hours to cleave the phthalimide group.
-
Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
To hydrolyze the ester, treat the resulting crude amino ester with an aqueous acid (e.g., 6M HCl) or base (e.g., 1M NaOH), followed by neutralization to the isoelectric point to precipitate the final product, (S)-3-Amino-4,4,4-trifluorobutanoic acid.
-
Strategy 2: Accessing Enantiopure Precursors via Enzymatic Kinetic Resolution
For many applications, obtaining both enantiomers of the target amino acid is highly desirable. Enzymatic kinetic resolution (EKR) of racemic this compound ester is an efficient and green method to achieve this.[10] Lipases, such as Candida antarctica Lipase B (CALB), are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of two enantiomerically enriched compounds.[11][12]
Causality and Mechanism: EKR relies on the stereoselectivity of an enzyme. The enzyme's active site preferentially binds one enantiomer over the other, leading to a much faster reaction rate for the preferred substrate. In a typical resolution of an alcohol, the lipase catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) with an acyl donor, leaving the other enantiomer (S-enantiomer) largely unreacted. At approximately 50% conversion, one can isolate the acylated product and the remaining starting material, both in high enantiomeric excess.[13][14]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.
Protocol 2: Lipase-Catalyzed Resolution of Racemic Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
-
Materials:
-
Racemic Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (0.6 eq)
-
Organic solvent (e.g., Toluene or MTBE)
-
-
Step-by-Step Procedure:
-
To a flask, add racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) and dissolve in the chosen organic solvent.
-
Add vinyl acetate (0.6 eq) as the acyl donor. Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.
-
Add the immobilized lipase (typically 5-10% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress carefully using chiral HPLC or GC to track the formation of the acetylated product and the disappearance of the starting material.
-
Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-alcohol from the acetylated (R)-ester product by silica gel column chromatography.
-
The isolated (S)-alcohol can be used directly in a Mitsunobu reaction (as in Protocol 1) to produce the (R)-amino acid.
-
The (R)-ester can be chemically hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the (R)-alcohol, which can then be converted to the (S)-amino acid.
-
Data Presentation: Typical EKR Results
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) | ee (Ester) |
| Racemic Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | CALB | Vinyl Acetate | Toluene | ~50 | >98% (S) | >98% (R) |
| Racemic Methyl 4,4,4-trifluoro-3-hydroxybutanoate | P. cepacia Lipase | Isopropenyl Acetate | Hexane | ~48 | >95% (S) | >96% (R) |
Downstream Processing and Peptide Incorporation
Following the successful synthesis of the protected fluorinated amino acid, standard deprotection protocols are employed. The choice of method depends on the protecting groups used for both the amino and carboxyl functions (e.g., Boc, Fmoc, Benzyl ester).
When incorporating these novel amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS), researchers should be mindful of the electron-withdrawing nature of the trifluoromethyl group. This can decrease the nucleophilicity of the α-amino group, potentially requiring stronger coupling reagents or longer reaction times to ensure efficient peptide bond formation.[2] Careful monitoring of coupling steps is advised to avoid deletion sequences.
Conclusion
This compound is a powerful and adaptable precursor for the synthesis of enantiomerically pure β-trifluoromethyl-β-amino acids. Through well-established synthetic routes such as the stereoinvertive Mitsunobu reaction and efficient separation techniques like enzymatic kinetic resolution, researchers can access these valuable building blocks with high precision and control. The protocols outlined in this guide provide a robust framework for scientists and drug development professionals to harness the potential of fluorination, paving the way for the design of more stable, potent, and effective peptide-based therapeutics.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 11. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Introduction: The Significance of Fluorinated Building Blocks
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 4,4,4-Trifluoro-3-hydroxybutanoic acid is a valuable chiral building block in medicinal chemistry and materials science, with its esters serving as key intermediates in the synthesis of various pharmaceuticals and specialty polymers. The presence of the trifluoromethyl group and a secondary alcohol functionality necessitates careful selection of esterification conditions to achieve high yields while avoiding side reactions.
This guide provides detailed experimental protocols for the esterification of this compound, targeting researchers, scientists, and drug development professionals. We will explore two robust methods: the classic Fischer-Speier esterification and the milder Steglich esterification, explaining the rationale behind the choice of reagents and reaction parameters.
Physicochemical Properties of Reactants and Products
A thorough understanding of the properties of the starting material and target esters is crucial for designing effective reaction and purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₄H₅F₃O₃ | 158.08 | - | 78-79 |
| Methyl 4,4,4-trifluoro-3-hydroxybutanoate | C₅H₇F₃O₃ | 172.10 | - | - |
| Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C₆H₉F₃O₃ | 186.13 | 90 | 23 |
Experimental Workflow Overview
The general workflow for the esterification of this compound involves reaction setup, monitoring, workup, and purification. The choice of method will depend on the scale of the reaction and the sensitivity of the substrates to acidic conditions.
Caption: General workflow for the esterification of this compound.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the reaction towards the ester product, the alcohol is typically used in large excess, serving as both a reactant and the solvent.
Rationale: This method is cost-effective and straightforward, particularly for simple, unhindered alcohols. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]
Materials and Reagents
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Step-by-Step Protocol (Example with Ethanol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 4,4,4-trifluoro-3-hydroxybutanoate by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This method is particularly advantageous for substrates that are sensitive to strong acidic conditions.
Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol. This process avoids the generation of water as a byproduct, and the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be easily removed by filtration.
Materials and Reagents
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (HCl) (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol (Example with Isopropanol)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
DCC Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Filter off the precipitated DCU and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude isopropyl 4,4,4-trifluoro-3-hydroxybutanoate by column chromatography on silica gel.
-
Summary of Reaction Parameters
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | DMAP (catalytic) |
| Coupling Agent | None | DCC |
| Solvent | Excess alcohol | Anhydrous aprotic solvent (e.g., DCM) |
| Temperature | Reflux | 0°C to Room Temperature |
| Byproduct | Water | Dicyclohexylurea (DCU) |
| Advantages | Cost-effective, simple | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh acidic conditions, equilibrium reaction | DCC is an allergen, DCU can be difficult to remove completely |
Safety Precautions
-
This compound and its esters: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
DCC: A potent skin allergen. Avoid inhalation and contact with skin. Always handle in a fume hood and wear appropriate gloves.
-
Organic Solvents: Flammable and potentially toxic. Handle in a well-ventilated area, away from ignition sources.
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Determine the products of each carboxylic acid reaction. - Tro 6th Edition Ch 22 Problem 83a [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: ¹⁹F NMR Analysis of 4,4,4-Trifluoro-3-hydroxybutanoic Acid and its Derivatives
Introduction: The Significance of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemistry, and materials science.[1] The trifluoromethyl (-CF₃) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods are required to characterize these fluorinated compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose.[2] The ¹⁹F nucleus possesses several advantageous properties:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.[3]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the ¹H nucleus, making it one of the most sensitive NMR-active nuclei.[3][4]
-
Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F NMR is vast, spanning over 800 ppm.[2][3] This minimizes signal overlap, even in complex mixtures, allowing for clear analysis of individual fluorinated species.[5]
This application note provides a comprehensive guide to the analysis of 4,4,4-Trifluoro-3-hydroxybutanoic acid—a key chiral building block—and its derivatives using ¹⁹F NMR. We will delve into the principles, experimental protocols, and data interpretation, offering field-proven insights to empower researchers in their analytical endeavors.
The Analyte: this compound
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The molecule contains a trifluoromethyl group adjacent to a chiral center, making ¹⁹F NMR an exquisitely sensitive probe for its chemical and stereochemical environment.
Derivatization of the carboxylic acid or hydroxyl group will induce changes in the local electronic environment of the -CF₃ group. These changes are readily detected as shifts in the ¹⁹F NMR signal, providing a powerful handle for reaction monitoring, purity assessment, and structural confirmation.
Core Principles: Understanding the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound is defined by two key parameters: chemical shift (δ) and spin-spin coupling (J-coupling).
-
Chemical Shift (δ): The chemical shift of the -CF₃ group is highly sensitive to its surroundings.[6] Factors such as solvent polarity, pH (due to protonation/deprotonation of the carboxylic acid), and derivatization will cause the signal to shift. For typical trifluoromethyl groups on an aliphatic chain, the chemical shift generally appears in the range of -50 to -70 ppm (relative to a CFCl₃ standard).[3] Changes in the local environment upon binding to a biological target, for instance, can also lead to observable chemical shift changes.[4]
-
Spin-Spin Coupling (³JHF): The three fluorine nuclei of the -CF₃ group are coupled to the single proton on the adjacent carbon (C3). This results in the ¹⁹F signal appearing as a doublet . The magnitude of this three-bond coupling (³JHF) typically ranges from 1.9 to 44.4 Hz and is dependent on the dihedral angle between the F-C-C-H bonds.[7] This coupling provides direct evidence for the connectivity of the molecule.
The interplay of these factors is what makes ¹⁹F NMR a potent tool for structural elucidation.
Experimental Protocols
Precise and reproducible results hinge on meticulous experimental execution. The following protocols provide a validated workflow for the analysis of this compound and its derivatives.
Protocol 1: Sample Preparation for Qualitative and Quantitative Analysis
For accurate quantitative analysis (qNMR), the use of an internal standard is critical.[8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and the internal standard. Dimethylsulfoxide-d₆ (DMSO-d₆) is a good starting point due to its broad dissolving power.[9] Methanol-d₄ can also be effective.[10]
-
Internal Standard (IS) Selection: Select an IS with a simple ¹⁹F NMR spectrum (a singlet is ideal) that does not overlap with the analyte signal. Benzotrifluoride (BTF) or trifluoroacetic acid (TFA) are common choices.[9][11] The IS must be inert under the experimental conditions.
-
Quantitative Sample Preparation:
-
Using a high-precision analytical balance, accurately weigh the analyte (e.g., 5-10 mg) and the internal standard (e.g., 5-10 mg) into a clean vial.
-
Record the exact masses.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to completely dissolve both compounds.[8]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Qualitative Sample Preparation: For simple structural confirmation, weighing is not critical. Dissolve ~5 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent and transfer to an NMR tube.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
Instrument Setup:
-
Tune and match the ¹⁹F probe according to the spectrometer's standard procedure.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters (Quantitative):
-
Pulse Program: Use a standard single-pulse experiment (e.g., zgfhigqn on Bruker systems with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE) which can affect integration accuracy).[12][13]
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals. A range of -40 ppm to -90 ppm is often sufficient for -CF₃ groups.
-
Transmitter Frequency Offset (O1P): Center the spectral window on the region of interest to ensure uniform excitation.[11]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[9]
-
Relaxation Delay (D1): This is a critical parameter for quantification. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A delay of 20-30 seconds is often a safe starting point.[9]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for good quantitation). 16 to 64 scans are typical.[11]
-
Acquisition Time (AQ): Set to ~1-2 seconds.[11]
-
Workflow Diagram: From Sample to Spectrum
Caption: General workflow for ¹⁹F NMR analysis.
Data Processing and Interpretation
Accurate data processing is essential for extracting meaningful information.
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the S/N ratio before Fourier transformation.[11]
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline, which is crucial for accurate integration.[9]
-
Referencing: Reference the spectrum to the known chemical shift of the internal standard (e.g., TFA at -75.0 ppm in DMSO-d₆).[9]
-
Integration: Integrate the doublet corresponding to the analyte's -CF₃ group and the singlet from the internal standard. The concentration or purity can be calculated using the standard qNMR formula, accounting for the number of fluorine atoms in each signal and the molar masses.
-
Analysis of Derivatives: When analyzing a derivative of this compound (e.g., an ester), expect a shift in the ¹⁹F signal. Esterification of the carboxylic acid will change the electronic environment, typically resulting in a downfield or upfield shift of the -CF₃ signal. This shift confirms the success of the chemical modification.
Table 1: Expected ¹⁹F NMR Data and Influence of Derivatization
| Compound | Functional Group | Expected δ (ppm) | Expected Multiplicity | ³JHF (Hz) | Rationale for Shift Change |
| Parent Acid | -COOH, -OH | Baseline (e.g., ~ -77) | Doublet | ~ 6-8 | Reference compound. |
| Methyl Ester | -COOCH₃, -OH | Shift from baseline | Doublet | ~ 6-8 | Esterification alters electron density near the chiral center, shielding/deshielding the CF₃ group.[14] |
| Acetyl Ester | -COOH, -OCOCH₃ | Shift from baseline | Doublet | ~ 6-8 | Acetylation of the hydroxyl group directly modifies the chiral center's electronic environment. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rolling Baseline | Strong signal intensity, probe issues. | Reduce receiver gain; apply post-acquisition baseline correction algorithms.[8] |
| Inaccurate Integration | Insufficient relaxation delay (D1), NOE effects. | Increase D1 to >5x T₁; use an inverse-gated decoupling sequence.[12][13] |
| Broad Peaks | Poor shimming, sample aggregation, chemical exchange. | Re-shim the magnet; check sample solubility and concentration; acquire spectrum at a different temperature. |
| Signal Overlap | Multiple fluorinated species with similar shifts. | Optimize solvent to induce differential shifts; if possible, utilize 2D NMR techniques like ¹H-¹⁹F HETCOR. |
Conclusion
¹⁹F NMR spectroscopy is an indispensable, high-sensitivity tool for the analysis of this compound and its derivatives. Its large chemical shift dispersion and sensitivity to the local electronic environment make it ideal for confirming structures, monitoring reactions, and performing quantitative purity assessments.[2][4] By following the robust protocols outlined in this note, researchers in drug discovery and chemical development can leverage the full power of this technique to accelerate their research and ensure the quality of their fluorinated compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. dovepress.com [dovepress.com]
Mass spectrometry fragmentation pattern of trifluoromethylated hydroxy acids
Application Note & Protocol
Topic: Mass Spectrometry Fragmentation Patterns of Trifluoromethylated Hydroxy Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoromethylated (CF3) hydroxy acids represent a class of molecules with increasing importance in pharmaceutical development, agrochemicals, and materials science. Their unique physicochemical properties, imparted by the highly electronegative CF3 group, necessitate robust analytical methods for their characterization.[1] This guide provides an in-depth analysis of the mass spectrometric behavior of these compounds, focusing on their characteristic fragmentation patterns under common ionization techniques. We explore the causal mechanisms behind observed fragmentation, detailing the interplay between the electron-withdrawing trifluoromethyl group and the directing effects of the hydroxyl and carboxylic acid moieties. This document also presents a comprehensive, field-tested protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, designed to serve as a practical resource for researchers in the field.
Part 1: The Science of Fragmentation - Core Principles
The fragmentation of trifluoromethylated hydroxy acids in a mass spectrometer is not random. It is a predictable cascade of bond cleavages governed by the relative stability of the resulting ions and neutral losses. The final mass spectrum is a composite fingerprint dictated by two key structural features: the trifluoromethyl group and the hydroxy acid backbone.
The Directing Influence of the Trifluoromethyl (CF3) Group
The CF3 group is a powerful electron-withdrawing substituent that profoundly influences the fragmentation cascade.[1] Its presence destabilizes adjacent carbocations, directing cleavage away from the C-CF3 bond, while also providing unique fragmentation signatures.
-
High Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which contributes to the high metabolic stability of many trifluoromethylated drugs.[1]
-
Characteristic Neutral Losses: While the C-F bond is strong, the C-C bond adjacent to the CF3 group can be cleaved. Common fragmentation pathways for trifluoromethyl compounds include the loss of a CF3 radical (•CF3, 69 Da) or rearrangement to lose hydrogen fluoride (HF, 20 Da).[2][3] The observation of ions corresponding to [M-69]+ is a strong indicator of a trifluoromethyl moiety.
-
Inductive Effects: The CF3 group's inductive effect can influence the entire molecule, affecting the ionization efficiency and the stability of fragment ions formed elsewhere in the structure.[4]
Fragmentation Patterns of the Hydroxy Acid Moiety
Hydroxy acids themselves have well-characterized fragmentation behaviors that are modulated by the presence of the CF3 group.
-
α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for both alcohols and carboxylic acids.[5][6] Cleavage occurs at the carbon-carbon bond adjacent to the oxygen-bearing carbon. For an α-hydroxy acid, this can result in the loss of the carboxyl group as a •COOH radical (45 Da) or the formation of a stable [COOH]+ cation (m/z 45).[5]
-
Dehydration and Decarboxylation: The loss of water ([M-18]) is a common feature for alcohols and hydroxy acids.[7][8][9] Similarly, the loss of carbon dioxide ([M-44]) from the carboxylate anion is a primary pathway in negative ion mode ESI-MS.[7][8][9][10]
-
McLafferty Rearrangement: In longer-chain acids with a γ-hydrogen, a specific rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation.[5] This is a highly diagnostic fragmentation pathway.
Part 2: Characteristic Fragmentation Pathways of a Model Compound
To illustrate the interplay of these principles, let's consider the hypothetical fragmentation of 4,4,4-Trifluoro-3-hydroxybutanoic acid under Electron Ionization (EI), a common technique for GC-MS analysis.
Upon ionization, the molecular ion [M]•+ is formed. Its subsequent fragmentation is a competition between several pathways dictated by the functional groups.
Table 1: Proposed Key Fragment Ions for this compound (Molecular Weight: 172.08 g/mol )
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 172 | [C4H5F3O3]•+ | - | Molecular Ion [M]•+ |
| 154 | [C4H3F3O2]•+ | H2O | Dehydration from hydroxyl group |
| 127 | [C3H4F3O]+ | •COOH | α-Cleavage with loss of the carboxyl radical |
| 103 | [C4H4F3O]+ | •OH, CO | Loss of hydroxyl radical followed by carbon monoxide |
| 75 | [C2H4O2]+ | •CHF3-CH | Cleavage and rearrangement |
| 69 | [CF3]+ | C3H5O3 | Cleavage to form the trifluoromethyl cation |
| 45 | [COOH]+ | C3H4F3O | α-Cleavage to form the carboxyl cation |
The following diagram illustrates the primary fragmentation routes leading to the most stable and diagnostically significant ions.
Caption: Proposed EI fragmentation of this compound.
Part 3: Analytical Protocol for GC-MS Analysis
Due to the polarity and low volatility of hydroxy acids, direct analysis by GC-MS is often challenging. Derivatization is a critical step to convert the polar -OH and -COOH groups into more volatile and thermally stable moieties. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective technique.
Objective
To identify and characterize a trifluoromethylated hydroxy acid in a sample matrix using GC-MS following silylation derivatization.
Materials and Reagents
-
Sample containing the target analyte
-
Reference standard of the target analyte
-
Solvent (e.g., Acetonitrile, Ethyl Acetate), high purity
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Internal Standard (IS) (e.g., a structurally similar, isotopically labeled compound)
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Experimental Workflow
The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. whitman.edu [whitman.edu]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives | Semantic Scholar [semanticscholar.org]
- 10. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of β-Trifluoromethyl-β-Hydroxy Esters via Organocatalytic Vinylogous Aldol Reaction
Abstract
Molecules incorporating the trifluoromethyl (CF₃) group are of paramount importance in pharmaceutical and agrochemical research, offering enhanced metabolic stability, lipophilicity, and binding affinity. Among these, chiral β-trifluoromethyl-β-hydroxy esters are valuable building blocks for complex bioactive compounds. However, their stereocontrolled synthesis is challenging due to the powerful electron-withdrawing nature of the CF₃ group, which influences the reactivity of the adjacent carbonyl. This application note provides a detailed, field-proven protocol for the diastereo- and enantioselective synthesis of these esters using a bifunctional organocatalytic vinylogous aldol reaction. We delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer troubleshooting advice to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of Trifluoromethylated Chiral Alcohols
The strategic introduction of a trifluoromethyl group can dramatically improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chiral tertiary alcohols containing this moiety are key structural motifs in a wide array of biologically active molecules.[1] The aldol reaction stands as one of the most direct and powerful methods for constructing β-hydroxy carbonyl compounds, and its asymmetric variant is a cornerstone of modern organic synthesis.[1][2]
This guide focuses on a vinylogous aldol reaction, which extends the reactivity of a nucleophile through its conjugated π-system. Specifically, we will detail the reaction between alkylidenepyrazolones (as γ-enolizable α,β-unsaturated carbonyls) and trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst.[1][2] This approach offers excellent control over both diastereoselectivity and enantioselectivity under mild reaction conditions.
Mechanistic Principles and Stereochemical Control
The success of this stereoselective transformation hinges on the use of a bifunctional organocatalyst, typically a thiourea or squaramide derived from a chiral scaffold like quinine.[1] This catalyst operates through a dual-activation mechanism:
-
Nucleophile Activation: The basic moiety of the catalyst (e.g., a quinuclidine nitrogen) deprotonates the γ-position of the alkylidenepyrazolone, forming a chiral dienolate intermediate.
-
Electrophile Activation: Simultaneously, the hydrogen-bond donating part of the catalyst (the thiourea or squaramide) coordinates to and activates the carbonyl oxygen of the trifluoromethyl ketone. This activation lowers the LUMO of the electrophile and positions it for a stereofacially biased attack.
This organized, bifunctional activation within the catalyst's chiral pocket dictates the trajectory of the nucleophilic attack, leading to the formation of the desired stereoisomer with high fidelity.[1][2]
Figure 1: Simplified diagram of the dual activation mechanism in bifunctional organocatalysis.
Featured Protocol: Squaramide-Catalyzed Asymmetric Vinylogous Aldol Reaction
This protocol is adapted from methodologies demonstrating high diastereo- and enantioselectivity in the synthesis of tertiary trifluoromethyl carbinols.[1][2] It describes the reaction of an alkylidenepyrazolone with a trifluoromethyl aryl ketone.
Materials and Reagents
-
Nucleophile: 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)pentan-2-one (or similar alkylidenepyrazolone)
-
Electrophile: 2,2,2-trifluoro-1-phenylethan-1-one (or other aryl trifluoromethyl ketone)
-
Catalyst: Squaramide catalyst IX (as described in related literature) or a commercially available equivalent.[1]
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Other: Anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography, HPLC-grade hexanes and isopropanol.
Pro-Tip: The purity and dryness of the solvent are critical for reproducibility. Using a freshly distilled or inhibitor-free, packaged anhydrous solvent is highly recommended.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the organocatalytic aldol reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkylidenepyrazolone (0.1 mmol, 1.0 equiv) and the squaramide organocatalyst (0.005 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) via syringe under an inert atmosphere (N₂ or Ar). Stir the mixture for 2-3 minutes to ensure dissolution.
-
Electrophile Addition: Add the aryl trifluoromethyl ketone (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction at 20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-72 hours).
-
Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization:
-
Confirm the structure and determine the diastereomeric ratio (d.r.) of the purified product using ¹H and ¹⁹F NMR spectroscopy. In many cases, only a single diastereoisomer is observed.[1]
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of isopropanol in hexanes.
-
Expected Results and Data Analysis
The described protocol typically affords the desired β-trifluoromethyl-β-hydroxy esters in moderate to good yields with excellent stereoselectivity.
| Entry | Electrophile (Aryl Group) | Yield (%) | d.r. | e.e. (%) |
| 1 | Phenyl | 51 | >99:1 | 74 |
| 2 | 4-Methoxyphenyl | 60 | >99:1 | 72 |
| 3 | 4-Chlorophenyl | 55 | >99:1 | 78 |
| 4 | 2-Naphthyl | 65 | >99:1 | 80 |
| Table 1: Representative results for the squaramide-catalyzed vinylogous aldol reaction. Data is illustrative and based on published findings.[1] |
Data Interpretation:
-
Yield: The isolated yield after chromatography. Lower yields may indicate incomplete reaction or degradation during purification.
-
Diastereomeric Ratio (d.r.): Determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product. Often, these reactions show exceptional diastereoselectivity, appearing as a single isomer by NMR.[1]
-
Enantiomeric Excess (e.e.): Calculated from the peak areas of the two enantiomers in the chiral HPLC chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| × 100.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent/reagents. 3. Low reactivity of substrates. | 1. Use a fresh batch of catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reaction time or slightly elevate temperature (e.g., to 30 °C). |
| Low Enantioselectivity (e.e.) | 1. Racemic or impure catalyst. 2. Reaction temperature is too high. 3. Reversibility of the reaction. | 1. Verify the enantiopurity of the catalyst. 2. Run the reaction at a lower temperature (e.g., 0 °C or 4 °C), though this may require longer reaction times. 3. Stop the reaction as soon as the starting material is consumed to avoid potential erosion of e.e. over extended times.[3] |
| Formation of Byproducts | 1. Impurities in starting materials. 2. Decomposition on silica gel. | 1. Purify starting materials before use. 2. Deactivate the silica gel with triethylamine (1% v/v in eluent) or use an alternative purification method like preparative TLC. |
Conclusion
The organocatalytic asymmetric vinylogous aldol reaction is a powerful and reliable method for synthesizing highly valuable β-trifluoromethyl-β-hydroxy esters with excellent stereocontrol. The use of bifunctional catalysts allows for mild reaction conditions and high selectivity, making it an attractive strategy for applications in medicinal chemistry and drug development. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently access these important chiral building blocks.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the enantiomeric excess (ee) of this critical chiral building block. The unique electronic properties of the trifluoromethyl group present both opportunities and challenges in asymmetric synthesis.[1][2] This resource provides in-depth, experience-driven advice to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the enantioselective synthesis of this compound, primarily through the asymmetric reduction of its ketoester precursor, ethyl 4,4,4-trifluoroacetoacetate.
Q1: My asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate is resulting in low enantiomeric excess. What are the most likely causes?
A: Low enantiomeric excess in this reduction is a frequent challenge and can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of your reaction's success. Impurities or degradation can severely diminish enantioselectivity.[3]
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that influence the transition state of the reaction and, consequently, the stereochemical outcome.[3][4][5]
-
Substrate Quality: Ensure the purity of your ethyl 4,4,4-trifluoroacetoacetate. Acidic or basic impurities can interfere with the catalyst.
-
Moisture and Air Sensitivity: Many asymmetric reduction catalysts are sensitive to air and moisture. Rigorous anhydrous and inert atmosphere techniques are essential.
Q2: How critical is the choice of catalyst for this specific transformation?
A: The choice of catalyst is paramount. The trifluoromethyl group's strong electron-withdrawing nature influences the substrate's reactivity and interaction with the chiral catalyst. Common successful approaches include:
-
Biocatalysis: Whole-cell systems, such as Saccharomyces uvarum, have been effectively used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.[4]
-
Homogeneous Catalysis: Chiral rhodium complexes, particularly those with amidephosphine-phosphinite ligands, have shown high enantioselectivity in the hydrogenation of similar fluorinated ketoesters. Chiral organomagnesium amides (COMAs) have also proven effective for reducing trifluoromethyl ketones with excellent enantioselectivity.[6]
-
Organocatalysis: Chiral thiourea-based organocatalysts can be effective for related transformations.[5]
The optimal catalyst will depend on your specific reaction conditions and desired enantiomer.
Q3: Can the solvent choice dramatically impact the enantiomeric excess?
A: Absolutely. The solvent not only dissolves the reactants but also plays a crucial role in the solvation of the catalyst-substrate complex, which can significantly influence the enantioselectivity. For instance, in some asymmetric conjugate additions, switching from toluene to diethyl ether or THF has led to a dramatic improvement in enantiomeric excess.[7] For biocatalytic reductions, biphasic systems using solvents like dibutylphthalate can enhance both conversion and product concentration.[4] It is crucial to screen a range of solvents to find the optimal medium for your specific catalytic system.
Q4: My reaction is sluggish and gives a low yield in addition to poor ee. Are these issues related?
A: Yes, low reactivity and poor enantioselectivity are often interconnected.[3] A struggling reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the stereochemical outcome. An improperly formed or deactivated catalyst will not only be less active but will also fail to provide the well-organized chiral environment necessary for high enantioselectivity.[3] Addressing factors to improve the yield, such as ensuring anhydrous conditions and using fresh, high-purity reagents, will often lead to a simultaneous improvement in the enantiomeric excess.[3]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems encountered during the synthesis.
Troubleshooting Workflow: Low Enantiomeric Excess
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of chiral trifluoromethyl alcohols during reaction
Welcome to the . As leaders in stereoselective fluorine chemistry, we understand that maintaining the stereochemical integrity of chiral trifluoromethyl (CF₃) alcohols is paramount for the success of your research, particularly in drug development and materials science. The unique electronic properties of the CF₃ group, while beneficial, can present specific challenges, most notably an increased susceptibility to racemization under certain conditions.
This guide is designed by our Senior Application Scientists to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanisms at play. We aim to empower you to overcome these challenges and ensure your experimental outcomes are both predictable and reliable.
Troubleshooting Guide & FAQs
This section addresses the common issues and questions our clients encounter when working with chiral trifluoromethyl carbinols.
Section 1: Understanding the Root Cause of Racemization
Q1: I performed a reaction on my enantiopure trifluoromethyl alcohol, and the product has lost significant enantiomeric excess (% ee). What is the most likely cause?
A: The most common cause of racemization in secondary trifluoromethyl alcohols is exposure to acidic conditions, which promotes the formation of a planar, achiral carbocation intermediate.[1][2] The electron-withdrawing nature of the trifluoromethyl group can destabilize an adjacent carbocation, but benzylic or other resonance-stabilized systems can still readily undergo this process.
Expert Explanation (The 'Why'): Unlike simple alcohols, the C-O bond in benzylic trifluoromethyl alcohols can be cleaved under Brønsted acid catalysis.[2] The reaction proceeds via an Sₙ1-like mechanism:
-
The hydroxyl group is protonated by an acid, forming a good leaving group (H₂O).
-
The leaving group departs, generating a carbocation at the chiral center.
-
This carbocation is planar and achiral.
-
A nucleophile (like water or the conjugate base of the acid) can attack this planar intermediate from either face with roughly equal probability, leading to a racemic mixture of the product.[3]
Even trace amounts of acid at elevated temperatures can be sufficient to initiate this process.[4]
Section 2: Optimizing Reaction Conditions
Q2: How do I choose the right solvent and temperature to prevent racemization?
A: To minimize racemization, favor non-polar, aprotic solvents and the lowest possible reaction temperature that allows for a reasonable reaction rate.
Expert Explanation (The 'Why'):
-
Solvents: Polar, protic solvents (like water, methanol, ethanol) can facilitate racemization by stabilizing the charged carbocation intermediate and participating in proton exchange.[1][4] Ketone-based solvents (e.g., 2-butanone, acetone) have also been shown to promote racemization in the presence of an acid catalyst by stabilizing the cationic intermediate.[5] Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene are generally safer choices.
-
Temperature: Racemization is a thermally activated process.[4] Higher temperatures provide the energy to overcome the activation barrier for C-O bond cleavage.[2] Always start by attempting your reaction at 0 °C or room temperature before resorting to heating. If heating is necessary, do so cautiously and for the minimum time required.
Q3: My reaction requires a base. Which type should I use to avoid epimerizing the carbinol center?
A: Use non-nucleophilic, sterically hindered amine bases. Avoid strong, nucleophilic bases like hydroxides or alkoxides.
Expert Explanation (The 'Why'): While the primary concern for these alcohols is acid-catalyzed racemization, a strong base can deprotonate the hydroxyl group, forming an alkoxide. This increases the nucleophilicity of the oxygen, which can promote unwanted side reactions. More critically, if there are any acidic protons alpha to the carbinol (unlikely with a CF₃ group but possible elsewhere in the molecule), a strong base could induce racemization via an enolate mechanism.[4]
Recommended Bases:
-
High pKa, Sterically Hindered: Diisopropylethylamine (DIPEA or Hünig's base), Triethylamine (TEA), 2,6-Lutidine.
-
Pyridine-type: Pyridine, 4-Dimethylaminopyridine (DMAP) (often used catalytically with an anhydride or acyl chloride for esterifications).
Section 3: Reaction-Specific Guidance
Q4: I need to convert my chiral TFM alcohol to an ester. A standard Fischer esterification caused complete racemization. What is a better method?
A: Fischer esterification uses strong acid and heat, the worst possible combination for preserving stereochemistry.[1] Instead, use a coupling reaction that proceeds under mild, neutral conditions. The Mitsunobu reaction or activation with a carbodiimide are excellent, stereochemically reliable alternatives.
Expert Explanation (The 'Why'):
-
Mitsunobu Reaction: This reaction is renowned for converting primary and secondary alcohols to esters with a clean and predictable inversion of configuration .[6][7][8] It occurs at low temperatures (typically 0 °C to RT) under neutral conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[6] Because the mechanism is a stereospecific Sₙ2 displacement on the activated alcohol, it avoids carbocation intermediates entirely, thus preventing racemization.[7][9]
-
Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often with an additive like DMAP, activate the carboxylic acid, not the alcohol. The alcohol then acts as a nucleophile. This process is performed under mild, neutral conditions and proceeds with retention of configuration as the chiral C-O bond is never broken.
Q5: I am performing a nucleophilic substitution on a derivative of my TFM alcohol (e.g., a tosylate or mesylate). How can I ensure the substitution is clean and avoids racemization?
A: The key is to ensure the reaction proceeds exclusively through an Sₙ2 mechanism. Use a good leaving group, a polar aprotic solvent, and a reasonably strong nucleophile.
Expert Explanation (The 'Why'): When you convert the alcohol to a better leaving group (like -OTs or -OMs), you set the stage for substitution. However, if the Sₙ1 pathway competes, you will see racemization.
-
Promote Sₙ2: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) which solvate the cation but not the nucleophile, enhancing its reactivity.
-
Suppress Sₙ1: Avoid polar protic solvents. Keep the temperature as low as possible. If your system is prone to Sₙ1 (e.g., highly substituted, benzylic), consider if a less reactive leaving group might favor the Sₙ2 pathway.
Section 4: Advanced Strategies - Protecting Groups
Q6: My multi-step synthesis requires harsh conditions. When should I use a protecting group on my TFM alcohol, and which one is best?
A: Use a protecting group whenever the chiral alcohol's -OH group is incompatible with upcoming reaction conditions (e.g., strong bases, Grignard reagents, hydrides) or when you need to prevent its participation in reactions that could lead to racemization.[10][11] The choice of protecting group depends on the stability required.
Expert Explanation (The 'Why'): A protecting group masks the alcohol as a less reactive ether or ester derivative.[12] This prevents it from being deprotonated or acting as a leaving group. The key is "orthogonal stability"—choosing a group that is stable to your reaction conditions but can be removed later without affecting the rest of the molecule.[10]
| Protecting Group | Common Reagents | Stability | Cleavage Conditions |
| Silyl Ethers | |||
| TBS (t-butyldimethylsilyl) | TBS-Cl, Imidazole, DMF[13] | Stable to most bases, oxidants, reductants. Labile to acid and fluoride. | F⁻ (TBAF), H⁺ (AcOH, PPTS)[14] |
| TIPS (triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | More sterically hindered and more stable to acid than TBS.[10][13] | F⁻ (TBAF), H⁺ (stronger acid) |
| Benzyl Ether | |||
| Bn (benzyl) | NaH, BnBr, THF[10] | Very robust. Stable to strong bases, acids, and many redox reagents. | Hydrogenolysis (H₂, Pd/C)[10] |
| Acetal Ethers | |||
| MOM (methoxymethyl) | MOM-Cl, DIPEA, DCM[13] | Stable to bases and nucleophiles. Labile to acid. | H⁺ (mild acid, e.g., HCl in MeOH) |
| THP (tetrahydropyranyl) | DHP, p-TsOH (cat.)[11] | Stable to bases and nucleophiles. Very labile to acid. | H⁺ (mild aqueous acid)[14] |
Recommendation: For general robustness, a TBS ether is an excellent first choice due to its ease of installation, stability to a wide range of conditions, and selective removal with fluoride ions.[14] If you need extreme acid stability, choose a Benzyl ether .[10]
Experimental Protocols
Protocol 1: Stereoretentive Esterification using DIC/DMAP
This protocol describes the conversion of a chiral secondary trifluoromethyl alcohol to an ester with retention of configuration.
Materials:
-
Chiral trifluoromethyl alcohol (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral trifluoromethyl alcohol, carboxylic acid, and DMAP.
-
Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Add the DIC dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, a white precipitate of diisopropylurea will have formed. Filter the reaction mixture through a pad of Celite, washing with additional DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
-
Verify enantiomeric excess using chiral HPLC or SFC.
Protocol 2: Protection of a Chiral TFM Alcohol as a TBS Ether
This protocol describes the protection of the alcohol to prevent its participation in subsequent reactions.
Materials:
-
Chiral trifluoromethyl alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral trifluoromethyl alcohol and imidazole.
-
Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Add the TBS-Cl in one portion to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 1-3 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure TBS-protected alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Microbial Reduction of Trifluoroacetoacetate
Welcome to the technical support center for the optimization of reaction conditions for the microbial reduction of ethyl 4,4,4-trifluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the microbial reduction of ethyl 4,4,4-trifluoroacetoacetate, providing explanations and actionable solutions.
Issue 1: Low or No Conversion of Substrate
Question: I have set up my whole-cell bioreduction of ethyl 4,4,4-trifluoroacetoacetate, but I am observing very low or no conversion to the desired chiral alcohol, ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no substrate conversion is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to cellular health and cofactor limitations.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The activity of microbial ketoreductases is highly dependent on pH and temperature.[1]
-
pH: Most microbial reductions perform optimally in a pH range of 6.0-8.0. Deviations outside this range can lead to a sharp decrease in enzyme activity.
-
Temperature: The optimal temperature can vary depending on the microorganism. For many commonly used yeasts like Saccharomyces cerevisiae, the ideal temperature is between 25-35°C. Thermophilic organisms will require higher temperatures.
-
Solution: Verify the pH of your reaction buffer and adjust if necessary. Perform small-scale experiments to determine the optimal temperature for your specific microbial catalyst.
-
-
Cofactor Limitation: Ketoreductases are dependent on nicotinamide cofactors (NADH or NADPH) as a source of hydrides for the reduction reaction. In whole-cell systems, the regeneration of these cofactors is crucial for sustained activity.
-
Solution: Ensure that a co-substrate for cofactor regeneration is present in your reaction medium. Glucose is a commonly used and effective co-substrate for regenerating NADH and NADPH in yeast and other microorganisms.[2] For recombinant systems, co-expression of a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), can be highly effective.[3][4][5]
-
-
Substrate or Product Inhibition: High concentrations of the substrate, ethyl 4,4,4-trifluoroacetoacetate, or the product, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, can be toxic to microbial cells or inhibit the reductase enzyme.
-
Solution:
-
Fed-batch strategy: Instead of adding the entire substrate amount at the beginning, add it portion-wise over time to maintain a low, non-inhibitory concentration.
-
Biphasic system: Employing a two-phase system with an aqueous phase containing the biocatalyst and a biocompatible organic solvent (e.g., dibutyl phthalate, isooctane) can alleviate substrate and product inhibition.[1][2] The organic phase acts as a reservoir for the substrate and extracts the product, reducing their concentration in the aqueous phase.[1]
-
-
-
Poor Cell Viability or Permeability: The health and permeability of the microbial cells are critical for efficient bioconversion.
-
Solution: Use freshly harvested cells for the biotransformation. If using permeabilized cells, ensure the permeabilization method (e.g., treatment with toluene or detergents) is optimized to allow substrate and product transport without causing excessive cell lysis.
-
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)
Question: My reaction is proceeding, but the enantiomeric excess (ee) of the desired chiral alcohol is lower than expected. How can I improve the enantioselectivity?
Answer:
Low enantioselectivity indicates that the microbial catalyst is producing a mixture of both (R) and (S) enantiomers. This can be due to the presence of multiple reductases with opposing stereoselectivities or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Presence of Competing Reductases: Many microorganisms, especially wild-type strains like baker's yeast, possess multiple ketoreductases with different stereochemical preferences (Prelog and anti-Prelog). One enzyme may produce the (S)-alcohol while another produces the (R)-alcohol, resulting in a low overall ee.
-
Solution:
-
Screening of different microorganisms: Different microbial species and even different strains of the same species can exhibit vastly different enantioselectivities. Screening a variety of microorganisms is a good first step.
-
Use of recombinant enzymes: Expressing a specific ketoreductase with known high enantioselectivity in a host like E. coli can eliminate the issue of competing endogenous enzymes.
-
-
-
Suboptimal Reaction Conditions: While pH and temperature have a more pronounced effect on reaction rate, they can also influence enantioselectivity, albeit to a lesser extent.[1]
-
Solution: Systematically vary the reaction temperature and pH in small-scale trials to identify conditions that favor the desired enantiomer.
-
-
Substrate Concentration: In some cases, high substrate concentrations can lead to a decrease in enantioselectivity.
-
Solution: As with low conversion, employing a fed-batch strategy or a biphasic system can help maintain a low substrate concentration and improve enantiomeric excess.
-
Issue 3: Substrate Instability
Question: I've noticed a decrease in the concentration of my substrate, ethyl 4,4,4-trifluoroacetoacetate, even in control experiments without the biocatalyst. What could be happening?
Answer:
Ethyl 4,4,4-trifluoroacetoacetate can be unstable in aqueous solutions, particularly under certain pH conditions.
Possible Causes & Solutions:
-
Hydration of the Ketone: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more electrophilic and susceptible to hydration in aqueous media, forming an unreactive gem-diol. This equilibrium is pH-dependent.
-
Solution: Conduct the reaction at a pH that minimizes hydration. A study on the biotransformation of ethyl 4,4,4-trifluoroacetoacetate with Saccharomyces cerevisiae highlighted this issue. Running the reaction at a slightly acidic to neutral pH can be beneficial. It is advisable to perform control experiments at different pH values to assess substrate stability.
-
-
Chemical Hydrolysis: The ester group of the substrate can be susceptible to chemical hydrolysis, especially at alkaline pH.
-
Solution: Maintain the reaction pH in the neutral to slightly acidic range to minimize ester hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ranges for key reaction parameters for the microbial reduction of ethyl 4,4,4-trifluoroacetoacetate?
A1: The optimal conditions can vary depending on the specific microorganism and whether you are using whole cells or an isolated enzyme. However, the following table provides a general starting point for optimization:
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.0 | Most ketoreductases exhibit optimal activity in this range. Extreme pH values can lead to enzyme denaturation. |
| Temperature | 25 - 40°C | This range is suitable for many mesophilic microorganisms like yeast. Thermophilic organisms will require higher temperatures. |
| Substrate Concentration | 10 - 100 mM | Higher concentrations can lead to substrate inhibition. A fed-batch or biphasic system is recommended for higher substrate loadings. |
| Biomass Concentration | 10 - 100 g/L (wet weight) | A higher cell concentration generally leads to a faster reaction rate, but can also lead to mass transfer limitations. |
| Co-substrate (e.g., Glucose) | 1.2 - 2.0 molar equivalents | Essential for cofactor regeneration in whole-cell systems. The optimal ratio should be determined experimentally. |
Q2: How does the trifluoromethyl group in the substrate affect the reaction?
A2: The trifluoromethyl (-CF3) group has several significant effects:
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can affect its solubility and transport across the cell membrane.
-
Electron-Withdrawing Nature: This makes the adjacent carbonyl carbon more electrophilic, which can increase its reactivity towards enzymatic reduction. However, it also makes it more susceptible to hydration in aqueous solutions, as discussed in the troubleshooting section.
-
Steric and Electronic Effects on Enzyme Binding: The size and electronegativity of the -CF3 group can influence how the substrate binds in the active site of the ketoreductase, which in turn affects both the reaction rate and the enantioselectivity.
Q3: What is a biphasic system and why is it beneficial?
A3: A biphasic system consists of an aqueous phase, which contains the microbial cells, and an immiscible organic phase. This setup is highly advantageous for several reasons:
-
Alleviates Substrate/Product Inhibition: The organic phase acts as a reservoir for the hydrophobic substrate and continuously partitions it into the aqueous phase, keeping the concentration low and preventing inhibition. Similarly, the hydrophobic product is extracted into the organic phase, preventing product inhibition.[1]
-
Increases Overall Productivity: By overcoming inhibition, higher substrate loadings can be used, leading to a higher final product concentration.[1]
-
Simplifies Product Recovery: The product is concentrated in the organic phase, which can be easily separated from the aqueous phase containing the biocatalyst, simplifying downstream processing.
Q4: How do I choose a suitable organic solvent for a biphasic system?
A4: The ideal organic solvent should have the following properties:
-
Biocompatibility: It should not be toxic to the microbial cells.
-
High Partition Coefficient for Substrate and Product: It should effectively dissolve the substrate and product.
-
Immiscibility with Water: To maintain a stable two-phase system.
-
Low Volatility: For safety and ease of handling. Commonly used solvents include dibutyl phthalate, isooctane, and n-hexane.[1][2][4]
Q5: What analytical methods are used to monitor the reaction and determine enantiomeric excess?
A5: The most common method is chiral gas chromatography (GC) .
-
Reaction Monitoring: The conversion of the substrate to the product can be monitored by taking samples at different time points, extracting them with an organic solvent (e.g., ethyl acetate), and analyzing them by GC.
-
Enantiomeric Excess (ee) Determination: A chiral GC column (e.g., a cyclodextrin-based column) is used to separate the (R) and (S) enantiomers of the product, allowing for the determination of the ee.
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Microbial Reduction in an Aqueous System
-
Cell Culture and Harvest:
-
Inoculate a suitable growth medium with the chosen microorganism (e.g., Saccharomyces cerevisiae).
-
Incubate under appropriate conditions (e.g., 30°C, 200 rpm) until the desired growth phase is reached (typically late exponential or early stationary phase).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a sterile buffer (e.g., 100 mM phosphate buffer, pH 7.0) and centrifuge again.
-
-
Biotransformation:
-
Resuspend the washed cell pellet in the reaction buffer to the desired biomass concentration (e.g., 50 g/L wet cell weight).
-
Add the co-substrate for cofactor regeneration (e.g., glucose to a final concentration of 100 mM).
-
Pre-incubate the cell suspension for 30 minutes at the desired reaction temperature with shaking.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the desired final concentration (e.g., 20 mM). The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to aid solubility.
-
Incubate the reaction mixture at the optimal temperature with shaking.
-
-
Reaction Monitoring and Work-up:
-
At regular intervals, withdraw a sample from the reaction mixture.
-
Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly.
-
Centrifuge the sample to separate the phases and remove the cells.
-
Analyze the organic phase by chiral GC to determine the substrate conversion and enantiomeric excess of the product.
-
Protocol 2: Biphasic System for Mitigating Substrate/Product Inhibition
-
Cell Preparation: Prepare and harvest the microbial cells as described in Protocol 1.
-
Biotransformation Setup:
-
In a reaction vessel, combine the reaction buffer and the chosen biocompatible organic solvent (e.g., in a 1:1 v/v ratio).
-
Resuspend the washed cell pellet in the aqueous phase of the biphasic system.
-
Add the co-substrate (e.g., glucose) to the aqueous phase.
-
Dissolve the substrate, ethyl 4,4,4-trifluoroacetoacetate, in the organic phase at a higher concentration (e.g., 200 mM).
-
Combine the aqueous cell suspension and the organic substrate solution in the reaction vessel.
-
Incubate at the optimal temperature with vigorous shaking to ensure adequate mixing of the two phases.
-
-
Analysis:
-
At time intervals, stop the agitation and allow the phases to separate.
-
Withdraw a sample from the organic phase for chiral GC analysis.
-
Visualizations
Experimental Workflow for Whole-Cell Bioreduction
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Identifying and removing impurities in 4,4,4-Trifluoro-3-hydroxybutanoic acid synthesis
Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is on the common challenges of impurity identification and removal to ensure the synthesis of a high-purity final product.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My final product is an oily, hygroscopic substance with a broad melting point, not the expected crystalline solid. What is the likely cause?
Answer: This is a common issue often indicative of residual impurities that disrupt the crystal lattice and absorb atmospheric moisture. The enantiomerically pure acid is noted to be an extremely hygroscopic, low-melting solid, which can exacerbate this problem.[1]
-
Probable Cause 1: Residual Solvents: Solvents used during the reaction or workup (e.g., diethyl ether, ethanol, ethyl acetate) can remain trapped in the product.
-
Probable Cause 2: Unreacted Starting Material: The precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is an oil. Its presence, even in small amounts, will significantly impact the physical state of the final product.
-
Probable Cause 3: Oligomerization: Like other hydroxy acids, this compound can undergo self-esterification to form dimers and other short-chain oligomers, especially when heated.[2] These oligomers are typically viscous oils.
Recommended Actions:
-
Drying: Dry the product thoroughly under high vacuum for an extended period (12-24 hours) to remove volatile solvents.
-
Analytical Confirmation: Obtain a ¹H NMR spectrum. The presence of a quartet around 4.2 ppm and a triplet around 1.3 ppm would suggest residual ethyl ester starting material.
-
Purification: If impurities are confirmed, proceed with a robust purification method such as acid-base extraction followed by recrystallization or bulb-to-bulb distillation (Kugelrohr) at low pressure to break up oligomers.[2]
Question 2: My ¹H NMR spectrum shows a complex multiplet around 4.0-4.5 ppm and several unassigned peaks in the aliphatic region. How do I identify these impurities?
Answer: A complex NMR spectrum points to the presence of multiple species. The region around 4.0-4.5 ppm is characteristic of protons on a carbon bearing an oxygen atom (CH -O), so overlap between your product, starting material, and certain byproducts is expected.
Workflow for Impurity Identification:
-
Assign Known Signals: First, identify and assign all peaks corresponding to your product and any known starting materials or solvents.
-
Consider Common Byproducts: The most common synthesis route is the reduction of ETFAA. A potential byproduct is the over-reduced species, 4,4,4-trifluorobutan-1-ol. Look for its characteristic signals.
-
Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, allowing you to piece together the structures of unknown impurities.
-
Leverage ¹⁹F NMR: This is a powerful tool for fluorinated compounds. Your product should show a single environment for the -CF₃ group. The presence of multiple signals in the ¹⁹F NMR spectrum is a definitive indicator of fluorinated impurities.
-
Mass Spectrometry (GC-MS/LC-MS): For a conclusive identification, separate the components of your mixture using chromatography and obtain their mass spectra. GC-MS is suitable for volatile impurities like residual starting material or over-reduction products.[3] LC-MS is better for non-volatile species like oligomers.[4]
Below is a diagram illustrating a systematic approach to identifying an unknown impurity.
Caption: Workflow for systematic impurity identification.
Question 3: My reaction yield is consistently low, and I isolate a significant amount of a neutral, volatile byproduct. What is happening?
Answer: A low yield of the desired carboxylic acid accompanied by a neutral byproduct often points to a side reaction competing with the main pathway.
-
Probable Cause: Over-reduction. If you are synthesizing the acid via hydrolysis of the corresponding ester (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), and that ester was formed by reduction of ETFAA, a likely cause is over-reduction. Strong reducing agents can reduce the keto-ester not only to the hydroxy-ester but further to 4,4,4-trifluorobutane-1,3-diol. If the hydrolysis step is performed directly on the crude reduction mixture, this diol would be the neutral byproduct.
-
Probable Cause: Dehydration. Although less common under standard reduction/hydrolysis conditions, elimination of water from the product can occur, especially if the workup involves strongly acidic conditions at elevated temperatures.
Recommended Actions:
-
Moderate the Reducing Agent: If using a powerful reducing agent like LiAlH₄, consider a milder one such as NaBH₄, which is more selective for ketones over esters.
-
Control Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C or below) to improve selectivity and minimize side reactions.
-
Optimize Hydrolysis: When hydrolyzing the intermediate ester, use stoichiometric amounts of base (e.g., NaOH, KOH) at room temperature or slightly elevated temperatures. Avoid excessively harsh conditions that could promote degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthesis route for this compound?
The most prevalent method involves a two-step process starting from commercially available ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[1]
-
Asymmetric Reduction: The ketone in ETFAA is selectively reduced to a secondary alcohol, yielding ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate. This is often achieved using biocatalysis (e.g., with Saccharomyces cerevisiae) or chiral catalysts to achieve high enantiomeric excess.[5]
-
Saponification (Hydrolysis): The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup to yield the final carboxylic acid product.
Q2: What are the key analytical methods for quality control and purity assessment?
A multi-technique approach is essential for robust quality control.
| Analytical Technique | Purpose | Key Parameters to Observe |
| ¹H and ¹³C NMR | Structural confirmation and identification of organic impurities. | Chemical shifts, integration values, and coupling constants. Absence of peaks from starting materials or byproducts. |
| ¹⁹F NMR | Highly sensitive for detecting fluorinated impurities. | A single, clean signal for the CF₃ group. |
| GC-MS | Identifies and quantifies volatile impurities.[3] | Purity determined by peak area percentage; mass spectrum confirms identity of impurities like residual solvents or ETFAA. |
| Chiral HPLC | Determines enantiomeric excess (ee). | Baseline separation of the (R) and (S) enantiomers, typically after derivatization to the methyl ester. |
| Melting Point | Assesses overall purity. | A sharp melting point close to the literature value (racemate: 78-79°C) indicates high purity.[1] |
Q3: Can you provide a general protocol for purifying the crude acid?
This protocol uses a combination of acid-base extraction and recrystallization, which is effective for removing neutral impurities and achieving high purity.
Experimental Protocol: Purification of Crude this compound
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous phase as its sodium salt, while neutral impurities (e.g., unreacted ester, over-reduction products) will remain in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 2N HCl until the pH is ~1.[1] The product will separate, often as an oil or precipitate.
-
Product Extraction: Extract the acidified aqueous solution multiple times with diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent under reduced pressure.
-
Recrystallization: Dissolve the resulting solid or oil in a minimum amount of a hot solvent. A mixture of toluene and hexanes or dichloromethane and hexanes is often effective. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
References
- 1. chimia.ch [chimia.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4,4,4-Trifluoro-3-hydroxybutanoic acid in different solvents and pH
Welcome to the technical support center for 4,4,4-Trifluoro-3-hydroxybutanoic acid (TFHBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the handling, stability, and analysis of this compound. My goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of TFHBA.
Q1: What are the recommended storage conditions for this compound?
A1: As a solid, TFHBA should be stored in a tightly sealed container in a cool, dry place, preferably at -20°C for long-term stability.[1] It is a hydroxylated carboxylic acid and can be hygroscopic. For solutions, the choice of solvent and pH is critical and is discussed in detail below. Avoid storing aqueous solutions for more than a day, especially at room temperature, unless their stability under your specific conditions has been verified.[1]
Q2: What solvents are suitable for dissolving TFHBA?
A2: TFHBA is a polar molecule due to its carboxylic acid and hydroxyl groups. It exhibits good solubility in polar protic solvents such as water, methanol, and ethanol, as well as polar aprotic solvents like DMSO and DMF. For analytical purposes like HPLC, a mixture of acetonitrile and water is commonly used.[2][3] When preparing stock solutions, it is advisable to use a high-purity, anhydrous solvent if the presence of water could initiate degradation pathways over time.
Q3: Are there specific safety precautions I should take when handling this compound?
A3: Yes. While TFHBA itself is not as acutely hazardous as hydrofluoric acid (HF), it is a fluorinated organic acid and should be handled with care. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice), is mandatory.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood. In case of skin contact, wash the area thoroughly with soap and water. Given its acidic nature, it can cause skin and eye irritation.[6]
Troubleshooting Guide: Solution Stability & Degradation
Users frequently encounter issues related to the stability of TFHBA in solution. The trifluoromethyl group, a powerful electron-withdrawing group, significantly influences the molecule's reactivity compared to its non-fluorinated analog, 3-hydroxybutanoic acid.
Q4: I prepared a stock solution of TFHBA in methanol and after a week, HPLC analysis shows a new, less polar peak. What is happening?
A4: You are likely observing Fischer esterification. In the presence of an alcohol solvent (like methanol) and trace amounts of acid (the compound itself can act as a catalyst), the carboxylic acid can react to form the corresponding methyl ester, methyl 4,4,4-trifluoro-3-hydroxybutanoate. This new compound is less polar and will thus have a longer retention time on a reverse-phase HPLC column.
Scientist's Note: To avoid this, either use the solution immediately after preparation or switch to a non-reactive aprotic solvent like acetonitrile or DMSO for your stock solution. If your experimental buffer is alcohol-based, stability studies are highly recommended.
Q5: My aqueous solution of TFHBA, buffered at a basic pH (>8), is showing signs of degradation over time. What is the likely degradation pathway?
A5: At basic pH, β-hydroxy acids can be susceptible to a retro-aldol cleavage. The base can deprotonate the hydroxyl group, initiating a reaction that cleaves the C2-C3 bond. This would result in the formation of trifluoroacetaldehyde and the enolate of acetic acid. This pathway is a significant concern for long-term storage in basic buffers.
Q6: What happens in strongly acidic conditions (pH < 2)?
A6: Under strongly acidic conditions and potentially with heat, β-hydroxy acids can undergo dehydration (elimination of water) to form an α,β-unsaturated carboxylic acid, in this case, 4,4,4-trifluorobut-2-enoic acid. The stability of polyhydroxyalkanoate (PHA) copolymers, which are polymers of hydroxy acids, is known to be significantly affected by low pH, leading to abiotic hydrolysis and fragmentation.[7] This suggests that the monomer itself is susceptible to acid-catalyzed degradation.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two most probable non-enzymatic degradation pathways for TFHBA in solution.
Caption: Plausible acid- and base-catalyzed degradation routes for TFHBA.
Analytical Protocols & Troubleshooting
Verifying the purity and concentration of your TFHBA solutions is paramount. Here are validated starting points for common analytical techniques.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method is designed to separate TFHBA from potential non-polar impurities and degradation products like its ester form.
Objective: To assess the purity of a TFHBA sample.
| Parameter | Recommended Setting | Rationale & Troubleshooting Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm | A standard C18 column provides good retention for this polar compound. If peak shape is poor (tailing), consider a column with end-capping or an aqueous-stable C18. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[3] |
| Mobile Phase B | Acetonitrile | Provides good elution strength and is UV transparent. |
| Gradient | 5% B to 95% B over 10-15 minutes | A shallow gradient is often sufficient. Adjust based on the polarity of expected impurities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection (UV) | 205 - 215 nm | TFHBA lacks a strong chromophore, requiring detection at low UV wavelengths where the carboxylic acid moiety absorbs. |
| Injection Volume | 5 - 10 µL | Keep low to avoid peak distortion. |
Self-Validation Check: A pure sample should yield a single, sharp, symmetrical peak. The presence of additional peaks may indicate impurities or on-column degradation. If a peak appears at a later retention time, it is likely a less polar species, such as an ester.
Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR is the gold standard for confirming the structure of your compound and identifying degradation products.
Objective: To confirm the chemical structure of TFHBA.
-
¹H NMR (in D₂O):
-
Expected Signals: You should observe a doublet for the two protons on C2 (around 2.7-2.9 ppm), a multiplet for the single proton on C3 (around 4.4-4.6 ppm), and no signal for the hydroxyl and carboxylic acid protons due to exchange with the deuterium solvent.
-
Trustworthiness: The coupling pattern between the C2 and C3 protons (a doublet and a multiplet, respectively) is a key diagnostic feature.
-
-
¹³C NMR (in D₂O):
-
Expected Signals: Signals for the carboxylic carbon (~175 ppm), the carbon bearing the hydroxyl group (~68 ppm, split by fluorine), the methylene carbon (~40 ppm), and the trifluoromethyl carbon (~125 ppm, a strong quartet due to C-F coupling).[8]
-
-
¹⁹F NMR (in D₂O, with trifluoroacetic acid as a reference):
-
Expected Signal: A single, sharp signal for the -CF₃ group. The chemical shift will be distinct from common fluorinated contaminants.[9] This is an extremely sensitive and unambiguous way to confirm the presence of the trifluoromethyl moiety.
-
Protocol 3: Analysis by GC-MS after Derivatization
Direct analysis of this polar, non-volatile hydroxy acid by GC-MS is not feasible. Derivatization is required to increase volatility.
Objective: To analyze TFHBA by GC-MS for identification or quantification.
-
Lyophilize: Start with a dried sample of your TFHBA (e.g., lyophilized from an aqueous solution).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in an aprotic solvent like pyridine or acetonitrile.
-
Reaction: Heat the mixture at 60-70°C for 30-60 minutes. This will convert both the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers/esters.
-
Injection: Inject an aliquot of the derivatized sample directly into the GC-MS.
-
Analysis: The resulting TMS-derivatized TFHBA will be volatile and thermally stable, allowing for separation on a standard non-polar GC column (e.g., DB-5ms) and identification by its characteristic mass spectrum.
Causality Note: Derivatization is essential because the polar -OH and -COOH groups would otherwise cause strong, irreversible adsorption to the GC column and inlet, preventing analysis. Silylation replaces the acidic protons with non-polar TMS groups, dramatically increasing volatility.[10]
General Analytical Troubleshooting Workflow
If you encounter unexpected experimental results, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting experiments involving TFHBA.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. helixchrom.com [helixchrom.com]
- 4. uab.edu [uab.edu]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. 4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation of P(3HB-co-4HB) Films in Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011) [hmdb.ca]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in the Synthesis of Trifluoromethylated Carbonyl Compounds
Welcome to the Technical Support Center for Trifluoromethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of trifluoromethylated carbonyl compounds. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of trifluoromethylating reagents can often lead to unexpected and problematic side reactions.[3][4] This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity and success of your synthetic endeavors.
Section 1: Troubleshooting Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent.[5] Its activation by a nucleophilic initiator, typically a fluoride source, generates a transient trifluoromethyl anion equivalent that adds to the carbonyl carbon.[3] While powerful, this method is susceptible to several side reactions.
FAQ 1: My reaction with an enolizable ketone is giving a low yield of the desired α-trifluoromethyl alcohol, and I'm observing a significant amount of a silyl enol ether byproduct. What is happening and how can I fix it?
Root Cause Analysis:
This is a classic issue of competing reaction pathways. The initiator, often a fluoride or alkoxide base, can deprotonate the α-carbon of the enolizable ketone, leading to the formation of an enolate. This enolate is then trapped by the TMS group from the Ruppert-Prakash reagent to form a thermodynamically stable silyl enol ether. This side reaction is particularly prevalent with ketones that have acidic α-protons and when using strong, non-nucleophilic bases as initiators.
Troubleshooting Protocol:
-
Choice of Initiator: Switch from a highly basic, non-nucleophilic initiator to a more nucleophilic one. For instance, tetrabutylammonium fluoride (TBAF) is a common choice, but its basicity can promote enolization. Consider using cesium fluoride (CsF) or potassium fluoride (KF), which are less basic and can favor the desired nucleophilic addition.[6]
-
Temperature Control: Lowering the reaction temperature can significantly suppress the rate of enolization relative to trifluoromethylation. Perform the reaction at -78 °C and monitor the progress carefully.
-
Solvent Effects: The choice of solvent can influence the equilibrium between the ketone and its enolate. Aprotic, non-polar solvents like THF are common, but for particularly stubborn cases, consider more coordinating solvents that may favor the desired reaction pathway.[4]
-
Order of Addition: Adding the Ruppert-Prakash reagent to a mixture of the ketone and the initiator can sometimes favor the desired reaction. Conversely, adding the initiator slowly to a solution of the ketone and the reagent can also be effective by keeping the concentration of the active base low.
| Parameter | Standard Condition | Optimized for Enolizable Ketones | Rationale |
| Initiator | TBAF | CsF, KF | Lower basicity minimizes enolization.[6] |
| Temperature | 0 °C to RT | -78 °C | Favors the kinetic trifluoromethylation product. |
| Solvent | THF | THF, DME | Maintain aprotic conditions. |
FAQ 2: My reaction is sluggish or stalls completely, even with a non-enolizable aldehyde. What are the likely causes?
Root Cause Analysis:
A stalled reaction with a typically reactive substrate like an aldehyde often points to issues with the activation of the Ruppert-Prakash reagent or the stability of the reactive intermediates.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled trifluoromethylation reaction.
Detailed Steps:
-
Initiator Inactivity: Fluoride initiators like TBAF are notoriously hygroscopic. Ensure you are using an anhydrous source. If in doubt, use a fresh bottle or dry the initiator under high vacuum.
-
Reagent Quality: The Ruppert-Prakash reagent itself can degrade. Use a recently purchased bottle or one that has been stored under an inert atmosphere.
-
Anhydrous Conditions: The presence of water will quench the active trifluoromethylating species. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried.
-
Catalyst Loading: While catalytic amounts are typical, some less reactive substrates may require higher catalyst loading.
Section 2: Challenges in Electrophilic Trifluoromethylation with Togni and Umemoto Reagents
Hypervalent iodine reagents, such as Togni and Umemoto reagents, are powerful electrophilic trifluoromethylating agents.[8][9] They are often used for the trifluoromethylation of nucleophiles like enolates, enamines, and β-ketoesters.[10] However, their high reactivity can lead to selectivity issues and decomposition.[11][12]
FAQ 3: I am trying to trifluoromethylate a β-ketoester using a Togni reagent, but I am getting a complex mixture of products and significant decomposition of the reagent. What's going wrong?
Root Cause Analysis:
Togni reagents are potent oxidants and can be unstable, especially in the presence of strong bases or acids.[11] The reaction with β-ketoesters, which are acidic and can exist in equilibrium with their enol form, can be sensitive to reaction conditions.[13] Decomposition of the Togni reagent can lead to the formation of radical species, which can initiate a cascade of side reactions.[2]
Mitigation Strategies:
-
Base Selection: The choice of base to form the enolate of the β-ketoester is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. However, the stoichiometry and addition rate must be carefully controlled to avoid an excess of base in the reaction mixture, which can decompose the Togni reagent.
-
Reaction Temperature: These reactions are often performed at low temperatures to control the reactivity of the Togni reagent and minimize decomposition. Start at -78 °C and allow the reaction to warm slowly.
-
Metal Catalysis: In some cases, the use of a copper catalyst can mediate the trifluoromethylation and improve the selectivity and yield.[14] The copper can coordinate to the enolate and facilitate the transfer of the CF₃ group from the Togni reagent.[10]
-
Reagent Purity: Ensure the Togni reagent is pure and has not degraded during storage. Decomposition can be visually indicated by a change in color.
Caption: Reaction scheme for the trifluoromethylation of a β-ketoester.
Section 3: General Troubleshooting and Purification
FAQ 4: I have successfully formed my trifluoromethylated carbonyl compound, but I am experiencing significant product loss during workup and purification. What are some best practices?
Root Cause Analysis:
Trifluoromethylated carbonyl compounds can exhibit unique physical and chemical properties that can make their isolation challenging. The strong electron-withdrawing nature of the CF₃ group can increase the acidity of nearby protons and affect the compound's polarity and volatility.
Best Practices for Workup and Purification:
-
Aqueous Workup: Be mindful of the pH of the aqueous solution during extraction. Some trifluoromethylated alcohols are more acidic than their non-fluorinated analogs and can be deprotonated and lost to the aqueous layer if the pH is too high. A slightly acidic wash (e.g., with dilute HCl or NH₄Cl) is often beneficial.
-
Chromatography:
-
Stationary Phase: Standard silica gel is generally effective. However, the slightly acidic nature of silica can sometimes cause degradation of sensitive compounds. In such cases, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can be helpful.
-
Eluent System: Due to the lipophilic nature of the CF₃ group, these compounds are often less polar than their non-fluorinated counterparts. A less polar eluent system than you might initially expect may be required.
-
-
Volatility: Some smaller trifluoromethylated carbonyl compounds can be surprisingly volatile. Avoid excessive heating during solvent removal under reduced pressure.
References
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. Togni reagent - Enamine [enamine.net]
- 10. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 11. Togni reagent II - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
Technical Support Center: Overcoming Poor Resolution in Chiral HPLC of Fluorinated Compounds
Welcome to our dedicated support center for resolving challenges in the chiral High-Performance Liquid Chromatography (HPLC) of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate separation of fluorinated enantiomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development.
The introduction of fluorine into pharmaceutical candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, these same modifications can present unique challenges in chiral separations due to fluorine's high electronegativity, small size, and its ability to form weak hydrogen bonds and dipole-dipole interactions, which can alter how enantiomers interact with a chiral stationary phase (CSP).[1][2]
This resource is divided into a proactive Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for broader understanding.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific, common problems encountered during the chiral HPLC of fluorinated compounds. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.
Issue 1: Poor to No Enantiomeric Resolution
Question: I'm injecting my racemic fluorinated compound, but I'm seeing a single peak or two poorly resolved peaks. What are the primary causes and how can I improve the separation?
Answer: This is the most common challenge and typically stems from a suboptimal choice of chiral stationary phase (CSP) or mobile phase. The electronic and steric properties of fluorine can significantly influence the transient diastereomeric complexes formed between the analyte and the CSP.
Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Chiral Stationary Phase (CSP):
The initial choice of CSP is the most critical factor.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the workhorses of chiral separations and a good starting point.[4] However, the presence of fluorine may necessitate exploring CSPs with different chiral selectors.
-
Expertise & Experience: Fluorinated compounds can exhibit unique interactions. Consider screening a range of CSPs with different functionalities. For instance, if a CSP based on 3,5-dimethylphenylcarbamate is not providing separation, a CSP with chloro- or methyl-substituted phenylcarbamates might offer alternative selectivity. Some manufacturers have developed CSPs specifically designed with fluorinated groups to promote fluorophilic-fluorophilic interactions.[5]
-
Authoritative Grounding: The choice of CSP should be guided by the functional groups on your analyte. For example, for fluorinated amines, macrocyclic antibiotic phases can be effective alongside polysaccharide-based CSPs.[6]
Protocol: CSP Screening
-
Prepare a screening library of 3-5 different CSPs. A good starting set includes amylose and cellulose derivatives with different substituents (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).
-
Prepare your sample in a suitable mobile phase-compatible solvent.
-
For each column, start with a standard mobile phase (e.g., for normal phase: Hexane/Isopropanol (90:10 v/v); for reversed-phase: Acetonitrile/Water (50:50 v/v)).
-
Inject the sample and evaluate the chromatogram for any signs of peak splitting or separation.
-
Select the CSP that shows the most promising, even if incomplete, separation for further optimization.
2. Optimize the Mobile Phase Composition:
The mobile phase modulates the interaction between the analyte and the CSP. Small changes can have a profound impact on selectivity.
-
Normal Phase (NP): This is often the preferred mode for many chiral separations.
-
Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., from 10% to 20% in 2% steps). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Additives: For basic or acidic fluorinated compounds, additives are crucial. For basic analytes (like amines), add 0.1% diethylamine (DEA) or n-butylamine to reduce peak tailing and improve resolution. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[7]
-
-
Reversed Phase (RP):
-
Organic Modifier: The choice and concentration of the organic modifier (acetonitrile vs. methanol) can alter selectivity. Screen different ratios of organic modifier to water/buffer.
-
pH: For ionizable compounds, the pH of the mobile phase is critical. Ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent protonation state.
-
3. Adjust the Column Temperature:
Temperature affects the thermodynamics of the chiral recognition process.[8]
-
Expertise & Experience: Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to better resolution.[3] However, for some fluorinated compounds, an increase in temperature can surprisingly improve separation or even reverse the elution order.[8][9] This is often due to a shift in the dominant interaction mechanism. Therefore, a temperature screening is highly recommended.
Protocol: Temperature Optimization
-
Using the most promising CSP and mobile phase from your initial screening, set the column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and inject the sample at each step.
-
If resolution does not improve, increase the temperature from the initial 25°C in 5°C increments (e.g., to 30°C, then 35°C).
-
Monitor resolution (Rs), selectivity (α), and peak shape at each temperature to find the optimum.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Asymmetric or Tailing Peaks
Question: I can see some separation, but my peaks are tailing badly, which is affecting my ability to quantify them accurately. What's causing this?
Answer: Peak tailing in chiral HPLC, especially for fluorinated compounds, is often due to unwanted secondary interactions between the analyte and the stationary phase, or column overload.
1. Rule out Column Overload:
-
Action: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you are overloading the column.
2. Address Secondary Interactions:
-
Expertise & Experience: The silica backbone of many CSPs has residual acidic silanol groups. If your fluorinated compound has a basic moiety (e.g., an amine), it can interact strongly with these silanols, causing tailing. The electronegativity of fluorine can reduce the basicity of a nearby amine, but strong interactions can still occur.[6]
-
Solution: Use a mobile phase additive to compete for these active sites.
-
For Basic Compounds: Add 0.1% of a basic modifier like diethylamine (DEA) or ethanolamine to your mobile phase.[6]
-
For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% TFA or formic acid can improve peak shape.
-
3. Check for Column Contamination:
-
Action: Strongly retained impurities from previous injections can create active sites on the column. Flush the column with a strong solvent (check the manufacturer's instructions, but solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used for immobilized columns).[10]
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for separating a novel fluorinated chiral compound?
A1: A universal starting point is challenging, but a logical approach is to begin with a robust polysaccharide-based CSP (e.g., Chiralpak IA or IC) in normal phase mode.
| Parameter | Recommended Starting Condition | Rationale |
| Chromatography Mode | Normal Phase (NP) | Often provides better selectivity for chiral separations. |
| Chiral Stationary Phase | Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broad applicability and high success rate.[4] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | A standard starting point for many neutral compounds. |
| Additive | None initially; add 0.1% DEA for basic or 0.1% TFA for acidic compounds if needed. | Additives can sometimes hinder separation if not required.[7] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. |
| Temperature | 25°C | A controlled, ambient starting point. |
Q2: How does the position of the fluorine atom on my molecule affect the separation?
A2: The position of the fluorine atom is critical as it influences the molecule's overall dipole moment, its ability to form hydrogen bonds, and its steric profile. Fluorine substitution can affect the electron density of nearby aromatic rings or the acidity/basicity of functional groups.[1] For example, a fluorine atom ortho to a stereocenter might create a more rigid conformation through intramolecular interactions, which can either enhance or hinder chiral recognition compared to a para-substituted analogue. The interplay of these weak interactions (like CH···π, OH···π, and CH···F) ultimately determines the degree of separation.[1][2]
Q3: Should I consider using a fluorinated stationary phase for my fluorinated analyte?
A3: Yes, this can be a very effective strategy. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can introduce unique separation mechanisms beyond simple hydrophobicity.[11][12] These phases can engage in fluorophilic-fluorophilic interactions, dipole-dipole, and π-π interactions, which may provide the selectivity that is lacking on traditional polysaccharide or C18 phases.[13] They are particularly useful for separating positional isomers and halogenated compounds.[12]
Q4: Can Supercritical Fluid Chromatography (SFC) be a better alternative to HPLC for my fluorinated compound?
A4: Absolutely. SFC is a powerful technique for chiral separations and is often considered a "greener" alternative to normal phase HPLC due to its use of supercritical CO2.[5] For fluorinated compounds, SFC can be particularly advantageous. The high diffusivity and low viscosity of supercritical CO2 allow for faster and more efficient separations.[5] Many of the same polysaccharide-based CSPs used in HPLC are also the most effective selectors in SFC. If you are struggling with HPLC, SFC is a highly recommended alternative to explore.
Logical Relationship of Key Parameters in Chiral Method Development
Caption: Interplay of primary and secondary factors affecting chiral resolution.
References
- 1. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Absolute Configuration of Trifluoromethylated Alcohols: Mosher's Method vs. The Alternatives
Introduction: The Unique Challenge of Trifluoromethylated Stereocenters
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery. This small, yet powerful, functional group can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. However, the creation of a trifluoromethylated stereocenter (R-CH(OH)-CF3) presents a significant analytical challenge: the unambiguous determination of its absolute configuration. The strong electronegativity and unique electronic properties of the CF3 group can influence the conformational preferences and spectroscopic properties of a molecule, making the reliable assignment of stereochemistry a non-trivial task.
This guide provides a comprehensive comparison of Mosher's method, a classical NMR-based technique, with its modern alternatives for the determination of the absolute configuration of trifluoromethylated alcohols. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental insights. This document is intended for researchers, medicinal chemists, and process development scientists who require robust and reliable methods for stereochemical assignment in the context of fluorinated molecule development.
The Gold Standard Revisited: The Advanced Mosher's Method
For decades, the Mosher ester analysis has been a workhorse for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method relies on the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[4] The underlying principle is that these diastereomers will adopt a preferred conformation in solution, leading to differential shielding or deshielding of the protons near the newly formed ester linkage by the anisotropic effect of the MTPA phenyl ring.[3]
The modern "advanced Mosher's method" involves a comparative analysis of the ¹H NMR spectra of the (R)- and (S)-MTPA esters.[5] The chemical shift differences (Δδ = δS - δR) for the protons on either side of the carbinol carbon are systematically analyzed. A positive Δδ value for a set of protons indicates they are shielded by the phenyl group in the (S)-MTPA ester, while a negative Δδ value indicates shielding in the (R)-MTPA ester. This pattern of Δδ values allows for the deduction of the absolute configuration of the alcohol.[5]
The Role of ¹⁹F NMR in the Analysis of Trifluoromethylated Alcohols
Given that both the Mosher's reagent and the analyte contain a trifluoromethyl group, ¹⁹F NMR spectroscopy presents a potentially powerful tool for analysis.[6] The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus can provide clean, well-resolved signals.[6] In principle, the chemical shift difference between the CF3 groups of the two diastereomeric Mosher esters can be used to determine the absolute configuration.
However, a critical consideration is the potential for signal overlap between the CF3 group of the Mosher's reagent and that of the trifluoromethylated alcohol. This can complicate the analysis and requires careful experimental setup and data interpretation. Furthermore, the interpretation of ¹⁹F NMR data in Mosher analysis must be approached with caution, as the observed chemical shift differences can be influenced by subtle local structural features, and may not always follow a simple, predictable pattern.[6]
Experimental Protocol: The Advanced Mosher's Method
This protocol details the preparation of (R)- and (S)-MTPA esters of a trifluoromethylated secondary alcohol for NMR analysis.[7][8][9]
Materials:
-
Trifluoromethylated alcohol of unknown configuration (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Two NMR tubes
Procedure:
-
Sample Preparation:
-
Divide the alcohol sample into two equal portions and place each in a clean, dry NMR tube.
-
Thoroughly dry the samples under high vacuum.
-
-
Esterification:
-
To one NMR tube, add ~0.5 mL of anhydrous CDCl₃ and a catalytic amount of DMAP.
-
Add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl to this tube.
-
To the second NMR tube, add ~0.5 mL of anhydrous CDCl₃ and a catalytic amount of DMAP.
-
Add a slight excess (~1.2 equivalents) of (S)-MTPA-Cl to this tube.
-
Add a small amount of anhydrous pyridine to each tube to scavenge the HCl byproduct.
-
Seal the tubes and allow the reactions to proceed at room temperature. Monitor the reaction by ¹H NMR until the carbinol proton signal of the starting material is no longer visible.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
Assign the proton signals for the groups on both sides of the original carbinol center for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Based on the Mosher's model, protons with a positive Δδ are on one side of the plane defined by the C-O-C=O bond, and protons with a negative Δδ are on the other.
-
Assign the absolute configuration of the alcohol based on the spatial arrangement of the substituents inferred from the Δδ values.
-
Causality and Trustworthiness in Mosher's Method
The reliability of Mosher's method is contingent on the assumption that both diastereomeric esters adopt a similar and predictable extended conformation in solution. Any deviation from this ideal conformation due to steric hindrance or intramolecular interactions can lead to an erroneous assignment. Therefore, it is crucial to analyze the Δδ values for as many protons as possible on both sides of the stereocenter to ensure a consistent and self-validating dataset. The presence of the CF3 group in the alcohol can influence the conformational equilibrium of the Mosher esters, necessitating a careful and critical analysis of the NMR data.
Comparative Analysis: Alternative Methodologies
While Mosher's method is a powerful tool, it is not without its limitations. Several alternative techniques have emerged, each with its own set of advantages and disadvantages. The choice of method often depends on the nature of the sample, the available instrumentation, and the desired level of certainty.
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography is considered the "gold standard" for the unambiguous determination of absolute configuration.[5][10] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.
Advantages:
-
Provides an unambiguous and definitive assignment of the absolute configuration.
-
Yields a wealth of structural information, including bond lengths, bond angles, and crystal packing.
Disadvantages:
-
Requires a high-quality single crystal of the analyte, which can be difficult and time-consuming to obtain, especially for oils or amorphous solids.[5]
-
The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion. For light-atom structures, this can be more challenging.[10]
-
Crystal Growth:
-
Grow a single crystal of the trifluoromethylated alcohol of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution structure.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using the anomalous scattering effect (the Bijvoet method). The Flack parameter is a key indicator used to assess the correctness of the assigned absolute configuration.[10]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Method
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12][13] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The modern application of VCD involves comparing the experimental spectrum of an unknown compound to the spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[11][14]
Advantages:
-
Applicable to a wide range of chiral molecules, including those that are difficult to crystallize.[15]
-
Provides information about the solution-state conformation of the molecule.[11]
-
Can be more reliable than electronic circular dichroism (ECD) for molecules lacking a strong chromophore.[15]
Disadvantages:
-
Requires access to a specialized VCD spectrometer.
-
Relies on the accuracy of DFT calculations, which can be computationally intensive, especially for conformationally flexible molecules.[12]
-
Sample Preparation:
-
Dissolve the trifluoromethylated alcohol (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[11]
-
-
VCD Spectrum Acquisition:
-
Record the VCD and IR spectra of the sample using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[11]
-
-
Computational Modeling:
-
Perform a conformational search for the trifluoromethylated alcohol using a suitable molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the VCD spectrum for one enantiomer by performing a Boltzmann-weighted average of the calculated spectra of the low-energy conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[11]
-
Computational Methods: The In Silico Approach
In addition to supporting VCD analysis, computational methods can be used as a standalone approach to predict chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD).[16] By comparing the calculated values for a specific enantiomer with the experimentally measured values, the absolute configuration can be assigned.
Advantages:
-
Does not require any chemical derivatization.
-
Can be performed with very small amounts of sample (enough for an experimental OR or ECD measurement).
-
Provides insight into the relationship between molecular structure and chiroptical properties.
Disadvantages:
-
The accuracy of the calculated values is highly dependent on the level of theory and the basis set used in the calculation.[16]
-
For conformationally flexible molecules, a thorough conformational search and Boltzmann averaging are required, which can be computationally expensive.[16]
-
Small calculated optical rotation values may not be reliable for assigning the absolute configuration.
-
Conformational Analysis: Perform a comprehensive conformational search of the trifluoromethylated alcohol to identify all low-energy conformers.
-
Geometry Optimization: Re-optimize the geometries of the identified conformers at a higher level of theory (e.g., DFT with a suitable basis set).
-
Optical Rotation Calculation: For each optimized conformer, calculate the specific optical rotation at the desired wavelength (e.g., the sodium D-line, 589 nm) using a high-level method such as time-dependent DFT (TDDFT).[14]
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the specific rotations of all conformers to obtain the predicted specific rotation for one enantiomer.
-
Comparison with Experiment: Compare the sign and magnitude of the calculated specific rotation with the experimentally measured value to assign the absolute configuration.
Data Summary and Comparison
| Feature | Advanced Mosher's Method | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Computational Methods (OR/ECD) |
| Principle | NMR analysis of diastereomeric esters | X-ray diffraction from a single crystal | Differential absorption of polarized IR light | Quantum mechanical calculation of chiroptical properties |
| Sample Requirement | 1-5 mg, recoverable | High-quality single crystal | 5-15 mg, recoverable | ~1 mg for experimental OR/ECD |
| Analysis Time | 1-2 days (including reaction and NMR) | Variable (days to weeks for crystal growth) | 1-2 days (including measurement and calculation) | Variable (days, depending on computational resources) |
| Instrumentation | High-field NMR spectrometer | X-ray diffractometer | VCD spectrometer | High-performance computing cluster |
| Key Advantage | Widely accessible NMR technique | Unambiguous, definitive result | Solution-state analysis, no crystals needed | No derivatization, minimal sample |
| Key Limitation | Relies on conformational model; potential for ¹⁹F overlap with CF₃-alcohols | Requires a single crystal | Computationally intensive | Accuracy depends on computational level |
| Confidence Level | High, with careful analysis | Very High (Gold Standard) | High, with good spectral correlation | Moderate to High, depends on molecule and method |
Visualizing the Workflows
Workflow for the Advanced Mosher's Method
Caption: Workflow for determining absolute configuration using the advanced Mosher's method.
Decision Tree for Method Selection
Caption: Decision tree for selecting a method to determine absolute configuration.
Conclusion and Recommendations
The determination of the absolute configuration of trifluoromethylated alcohols is a critical step in the development of novel pharmaceuticals and agrochemicals. While the advanced Mosher's method remains a valuable and accessible technique, its application to fluorinated substrates requires careful consideration of potential complications, such as ¹⁹F NMR signal overlap and altered conformational preferences.
For unambiguous and definitive assignment, single-crystal X-ray crystallography is the method of choice, provided that suitable crystals can be obtained. In cases where crystallization is not feasible, VCD spectroscopy, coupled with DFT calculations, offers a powerful and reliable alternative for determining the absolute configuration in solution. Computational prediction of optical rotation can also be a viable option, particularly when sample quantities are limited.
References
- 1. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. biotools.us [biotools.us]
- 14. researchgate.net [researchgate.net]
- 15. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 16. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
A Senior Application Scientist's Guide to the Synthesis of Enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Introduction: The Significance of Trifluoromethylated Chiral Building Blocks
Enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid and its esters are highly sought-after chiral building blocks in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and stereoselective synthetic routes to these compounds is of paramount importance for the synthesis of novel drugs and functional materials. This guide provides an in-depth comparison of the three principal synthetic strategies for obtaining enantiopure ethyl 4,4,4-trifluoro-3-hydroxybutanoate: asymmetric hydrogenation, biocatalytic reduction, and lipase-catalyzed kinetic resolution. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.
Route 1: Asymmetric Hydrogenation with Ru-BINAP Catalysts
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. The seminal work of Noyori and colleagues demonstrated that ruthenium catalysts bearing the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptionally effective for the reduction of β-keto esters, affording the corresponding β-hydroxy esters with high yields and enantioselectivities.
Causality Behind Experimental Choices
The success of the Noyori asymmetric hydrogenation lies in the formation of a well-defined chiral environment around the ruthenium center by the C2-symmetric BINAP ligand. The substrate, ethyl 4,4,4-trifluoroacetoacetate, coordinates to the ruthenium catalyst in a manner that favors the transfer of a hydride from the metal to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the product. The choice of solvent, typically an alcohol like methanol or ethanol, is crucial as it participates in the catalytic cycle. The reaction is performed under a hydrogen atmosphere, which serves as the terminal reductant.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4,4,4-trifluoroacetoacetate
This protocol is adapted from the principles of Noyori asymmetric hydrogenation and specific studies on similar substrates.
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed methanol (20 mL) is added, and the mixture is stirred at 50 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate stainless-steel autoclave, ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in degassed methanol (to a final concentration of 0.5 M).
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 50 atm of H₂.
-
Reaction Execution: The reaction mixture is stirred vigorously at 50 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford enantiopure ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Mechanistic Overview
The catalytic cycle of the Noyori asymmetric hydrogenation of a β-keto ester is a well-studied process.
Route 2: Biocatalytic Reduction with Baker's Yeast (Saccharomyces sp.)
Biocatalysis offers a green and cost-effective alternative to traditional chemical methods. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae or related species), contain a plethora of oxidoreductase enzymes that can reduce carbonyl compounds with high stereoselectivity.
Causality Behind Experimental Choices
The enantioselective reduction of ethyl 4,4,4-trifluoroacetoacetate by baker's yeast is mediated by specific enzymes within the yeast cells that recognize the substrate and deliver a hydride (from the cofactor NADPH, which is regenerated by the yeast's metabolism) to one face of the carbonyl group. The reaction is typically carried out in an aqueous medium, often with a co-solvent to improve substrate solubility. The use of a biphasic system (aqueous-organic) can enhance product recovery and minimize product inhibition.[1] Glucose or sucrose is added as a carbon source to maintain the metabolic activity of the yeast and ensure cofactor regeneration.
Experimental Protocol: Baker's Yeast Reduction of Ethyl 4,4,4-trifluoroacetoacetate
This protocol is adapted from a study by a research group at Southern Yangtze University.[1]
-
Yeast Culture Preparation: Saccharomyces uvarum is cultured in a suitable medium (e.g., YM broth) at 30 °C with shaking for 48 hours. The cells are harvested by centrifugation and washed with sterile water.
-
Reaction Setup: In a sterile Erlenmeyer flask, the yeast cells (e.g., 10 g wet weight) are suspended in a phosphate buffer (100 mL, pH 7.0). Glucose (5 g) is added as an energy source.
-
Biphasic System: An organic solvent, such as dibutyl phthalate (100 mL), is added to create a biphasic system.[1]
-
Substrate Addition: Ethyl 4,4,4-trifluoroacetoacetate (1 g) is added to the reaction mixture.
-
Reaction Execution: The flask is incubated at 30 °C with shaking (e.g., 200 rpm) for 48-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of the organic phase.
-
Work-up and Purification: The reaction mixture is centrifuged to separate the phases and the yeast cells. The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC.
Biocatalytic Reduction Pathway
The enzymatic reduction within the yeast cell follows a well-established pattern involving oxidoreductase enzymes and a hydride cofactor.
Route 3: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. In this approach, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are particularly well-suited for this purpose, as they can catalyze the enantioselective acylation or deacylation of alcohols in organic solvents.
Causality Behind Experimental Choices
For the kinetic resolution of racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate, a lipase such as Candida antarctica lipase B (CALB) is an excellent choice due to its broad substrate scope and high enantioselectivity. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer of the alcohol at a much faster rate than the other. An acyl donor, such as vinyl acetate, is used. Vinyl acetate is an "activated" acyl donor, as the enol leaving group tautomerizes to acetaldehyde, rendering the reaction irreversible. The choice of an organic solvent is critical to solubilize the substrates and prevent hydrolysis.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This is a representative protocol based on established methods for lipase-catalyzed resolution of β-hydroxy esters.
-
Reaction Setup: To a solution of racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene, 10 mL), is added immobilized Candida antarctica lipase B (Novozym 435, e.g., 50 mg/mmol of substrate).
-
Acyl Donor Addition: Vinyl acetate (0.6 eq) is added to the mixture.
-
Reaction Execution: The suspension is stirred at 40 °C. The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The remaining mixture, containing the acylated product and the unreacted alcohol, is separated by silica gel column chromatography.
-
Analysis: The enantiomeric excess of both the recovered alcohol and the acylated product are determined by chiral GC or HPLC.
Mechanism of Lipase-Catalyzed Kinetic Resolution
The mechanism involves the formation of a covalent acyl-enzyme intermediate.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalytic Reduction (Baker's Yeast) | Lipase-Catalyzed Kinetic Resolution |
| Enantioselectivity | Excellent (>95% ee is common) | Good to Excellent (can be strain and condition dependent, 85-99% ee)[1] | Excellent (often >99% ee for both enantiomers) |
| Yield | High (typically >90%) | Moderate to Good (typically 60-85%)[1] | Theoretically limited to 50% for each enantiomer |
| Scalability | Readily scalable, but requires specialized high-pressure equipment | Scalable, requires large volume fermenters and downstream processing | Readily scalable, standard chemical reactors |
| Reagent/Catalyst Cost | High (Ruthenium and BINAP are expensive) | Low (Yeast and sugar are inexpensive) | Moderate (Immobilized lipases are reusable but have an initial cost) |
| Reaction Conditions | High pressure (H₂), elevated temperature | Mild (ambient temperature and pressure) | Mild (ambient pressure, slightly elevated temperature) |
| Environmental Impact | Use of heavy metals and organic solvents | Green (aqueous medium, biodegradable catalyst) | Generally green (reusable catalyst, though organic solvents are often used) |
| Substrate Scope | Broad for β-keto esters | Can be substrate-specific | Broad for a variety of alcohols |
| Purification | Standard chromatography | Can be complex due to biomass and media components | Straightforward separation of alcohol and ester |
Expert Analysis and Recommendations
The choice of synthetic route to enantiopure this compound is contingent upon the specific requirements of the project, including scale, cost considerations, and available equipment.
-
For large-scale industrial production where high enantiopurity and yield are paramount, and the cost of the catalyst can be amortized over many cycles, Noyori asymmetric hydrogenation is often the method of choice. The high turnover numbers and excellent enantioselectivity make it a very efficient process, despite the initial investment in the catalyst and high-pressure hydrogenation equipment.
-
For researchers seeking a cost-effective and environmentally benign synthesis, particularly at the lab or pilot scale, biocatalytic reduction with baker's yeast is an attractive option. The mild reaction conditions and the use of inexpensive and renewable resources are significant advantages. However, optimization of the yeast strain and reaction conditions may be necessary to achieve high enantioselectivity and yield, and downstream processing can be more involved.
-
When both enantiomers of the product are desired, or when a racemic starting material is readily available, lipase-catalyzed kinetic resolution is an excellent strategy. This method can provide both the unreacted alcohol and the acylated product with very high enantiomeric excess. The main drawback is the theoretical maximum yield of 50% for each enantiomer. The reusability of immobilized lipases can make this a cost-effective process at scale.
References
Spectroscopic comparison of (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid
An Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid
Introduction: The Challenge of Stereoisomerism
(R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid are chiral fluorinated building blocks of significant interest in medicinal chemistry and materials science. The precise stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different biological activities, a well-established principle in drug development. However, enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to most standard spectroscopic techniques, making their differentiation a non-trivial analytical challenge.
This guide will walk through the spectroscopic behavior of these enantiomers in both achiral and chiral environments, providing the theoretical basis and practical methodologies required for their unambiguous identification and characterization. For illustrative purposes, we will draw upon data from the closely related and extensively characterized ethyl ester derivative, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, as its spectroscopic behavior is an excellent proxy for the parent carboxylic acid.
The Principle of Chiral Recognition
Enantiomers are non-superimposable mirror images. In an achiral environment, their interactions with electromagnetic radiation are identical, leading to indistinguishable spectra from techniques like standard NMR, IR, or MS. To differentiate them, one must introduce a chiral influence to create a diastereomeric interaction. This can be achieved using a chiral solvating agent, a chiral derivatizing agent, or by employing a chiroptical technique that uses circularly polarized light. This guide will focus on the most common laboratory method: NMR spectroscopy with a chiral solvating agent (CSA).
Spectroscopic Analysis in an Achiral Environment
In a standard achiral solvent like CDCl₃ or DMSO-d₆, the (R)- and (S)-enantiomers are expected to produce identical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For both enantiomers, the ¹H, ¹³C, and ¹⁹F NMR spectra will be identical. The data below, based on the ethyl ester derivative, showcases the expected signals.
Table 1: Predicted NMR Data for 4,4,4-Trifluoro-3-hydroxybutanoate Moiety in an Achiral Solvent (CDCl₃)
| Nucleus | Atom Position (Structure Below) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Hᵃ (CH) | ~4.5 | m (multiplet) | - |
| Hᵇ (CH₂) | ~2.7 | dd (doublet of doublets) | J(Hᵇ, Hᵃ) ≈ 4-6; J(Hᵇ, Hᵇ') ≈ 16 | |
| Hᵇ' (CH₂) | ~2.8 | dd (doublet of doublets) | J(Hᵇ', Hᵃ) ≈ 7-9; J(Hᵇ', Hᵇ) ≈ 16 | |
| ¹³C | C1 (C=O) | ~170 | s (singlet) | - |
| C2 (CH₂) | ~39 | s (singlet) | - | |
| C3 (CH) | ~68 | q (quartet) | J(C,F) ≈ 30-35 | |
| C4 (CF₃) | ~125 | q (quartet) | J(C,F) ≈ 280-285 | |
| ¹⁹F | CF₃ | ~-77 | d (doublet) | J(F,Hᵃ) ≈ 7 |
Note: Data is synthesized from sources for the ethyl ester derivative. The exact chemical shifts can vary based on solvent and concentration.
Structure of this compound with key atoms labeled for NMR assignment.
Infrared (IR) Spectroscopy
IR spectroscopy probes molecular vibrations. Since enantiomers have the same atoms and bonds, their vibrational modes are identical. The IR spectrum for both (R)- and (S)-enantiomers will show the same characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol & acid) | Stretch (broad) | 3400 - 2500 |
| C=O (carboxylic acid) | Stretch | ~1710 |
| C-F (trifluoromethyl) | Stretch (strong) | 1300 - 1100 |
| C-O | Stretch | 1100 - 1000 |
Mass Spectrometry (MS)
In a standard mass spectrometer, the ionization and fragmentation of enantiomers are identical processes, resulting in the same mass-to-charge (m/z) ratios and relative abundances. For the ethyl ester derivative, prominent fragments corresponding to the loss of the ethyl group and subsequent fragmentation are observed. The parent carboxylic acid would show a molecular ion peak and characteristic fragmentation patterns (e.g., loss of H₂O, COOH). Both enantiomers will yield an identical mass spectrum.
Differentiating Enantiomers: Analysis in a Chiral Environment
The key to distinguishing the enantiomers is to create a diastereomeric environment, which will result in different physical and spectroscopic properties.
The Power of Chiral Solvating Agents (CSAs) in NMR
A Chiral Solvating Agent is an enantiomerically pure compound that forms weak, transient, non-covalent complexes (diastereomeric solvates) with the analyte enantiomers. These complexes have different 3D structures and, therefore, different magnetic environments. This difference is detectable by NMR, typically as a separation (splitting) of a key signal into two distinct resonances, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.
For a hydroxy acid like our target, a common and effective CSA is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The interaction often involves hydrogen bonding between the CSA's alcohol and the analyte's carbonyl/hydroxyl groups, and π-π stacking with the anthryl group.
Caption: Principle of NMR differentiation using a Chiral Solvating Agent (CSA).
Expected Chiral NMR Results
Upon addition of a few equivalents of the CSA to a racemic sample of this compound, a key proton signal, most likely the methine proton (Hᵃ at ~4.5 ppm), is expected to resolve into two separate multiplets. The integration of these two new signals will directly correspond to the ratio of the (R) and (S) enantiomers in the sample. The ¹⁹F signal is also highly sensitive and may show excellent separation.
Table 3: Hypothetical ¹H NMR Data with a Chiral Solvating Agent
| Enantiomer | Key Signal | Chemical Shift (δ, ppm) | Multiplicity | Observation |
| (R) | Hᵃ | δ₁ | m | Resolved signal for the (R)-enantiomer |
| (S) | Hᵃ | δ₂ | m | Resolved signal for the (S)-enantiomer |
| Result | Δδ = |δ₁ - δ₂| > 0 | Baseline separation allows for quantification |
Experimental Protocol: Enantiomeric Ratio Determination by ¹H NMR
This protocol outlines the steps for determining the enantiomeric ratio of a sample of this compound.
Caption: Workflow for enantiomeric excess (e.e.%) determination via chiral NMR.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire Control Spectrum: Acquire a standard ¹H NMR spectrum of the sample. This serves as a baseline and confirms the chemical identity and purity of the analyte.
-
Introduce Chiral Solvating Agent: Add 2-3 molar equivalents of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, directly to the NMR tube. Ensure thorough mixing.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. It is crucial to use identical acquisition parameters as the control spectrum to ensure comparability. Pay close attention to the region where the methine proton (Hᵃ) resonates (~4.5 ppm).
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify the two separated signals corresponding to the (R) and (S) enantiomers.
-
Carefully integrate the area under each of these signals (Area_R and Area_S).
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100
-
Conclusion
While (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid are indistinguishable by standard spectroscopic methods like IR, MS, and achiral NMR, they can be readily differentiated and quantified using NMR spectroscopy in a chiral environment. The addition of a chiral solvating agent induces the formation of transient diastereomeric complexes, leading to a detectable separation of NMR signals. This technique provides a robust, reliable, and relatively simple method for determining the enantiomeric purity of these critical chiral building blocks, a necessary step in quality control for pharmaceutical and chemical research.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuromodulatory compounds and therapeutic development, the strategic modification of endogenous molecules offers a powerful avenue for enhancing efficacy, stability, and specificity. This guide provides an in-depth comparison of the biological activities of non-fluorinated hydroxybutanoic acids, exemplified by the well-studied gamma-hydroxybutyric acid (GHB), and their fluorinated counterparts. While direct comparative studies are nascent, this document synthesizes existing data and established principles of medicinal chemistry to illuminate the potential advantages conferred by fluorination.
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to profound alterations in physicochemical and biological properties.[1][2] These changes, including increased metabolic stability and enhanced binding affinity, are critical for overcoming the limitations of naturally occurring compounds.[1][3] This guide will explore these principles within the context of hydroxybutanoic acids, offering a forward-looking perspective for researchers in the field.
Receptor Binding Affinity and Selectivity: A Tale of Two Receptors
Gamma-hydroxybutyric acid (GHB) exerts its effects through a complex interplay with at least two distinct receptor systems: the high-affinity GHB receptor and the low-affinity GABAB receptor.[4][5] The nuanced pharmacology of GHB is a direct consequence of its differential engagement with these targets.[6]
Non-Fluorinated Hydroxybutanoic Acid (GHB):
-
GHB Receptor: GHB binds with high affinity to its own specific receptor, the exact molecular identity of which is still under investigation but is thought to include certain GABAA receptor subtypes.[5] This interaction is believed to mediate some of the compound's wakefulness-promoting effects at lower concentrations.[7]
-
GABAB Receptor: At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABAB receptor, contributing to its sedative, hypnotic, and intoxicating effects.[6][7]
Fluorinated Hydroxybutanoic Acid (Hypothesized Effects):
The introduction of fluorine can significantly impact receptor binding through several mechanisms:
-
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with amino acid residues in the receptor binding pocket.[8] This could translate to higher affinity for either the GHB or GABAB receptors, or potentially novel targets.
-
Enhanced Selectivity: Strategic placement of fluorine atoms can create steric hindrance that disfavors binding to one receptor while promoting it at another. This offers the potential to develop analogues with greater selectivity for the GHB receptor over the GABAB receptor, or vice versa, thereby dissecting their respective physiological roles and reducing off-target effects.
-
Conformational Rigidity: Fluorination can introduce conformational constraints, locking the molecule into a more bioactive conformation for a specific receptor. This can lead to more potent and selective compounds.[9]
dot graph TD { subgraph Non-Fluorinated GHB GHB -- "High Affinity" --> GHB_Receptor; GHB -- "Low Affinity" --> GABAB_Receptor; end
}
Caption: Putative receptor binding profiles of non-fluorinated and fluorinated GHB.
Metabolic Stability and Pharmacokinetics: The Fluorine Shield
A significant challenge in the therapeutic application of endogenous molecules like GHB is their rapid metabolism and elimination.[10][11] Fluorination is a well-established strategy to address this limitation.
Non-Fluorinated Hydroxybutanoic Acid (GHB):
GHB has a short plasma half-life of 20-60 minutes, necessitating frequent dosing to maintain therapeutic levels.[11][12] It is primarily metabolized by GHB dehydrogenase and other enzymes, eventually being converted to carbon dioxide and water.[12]
Fluorinated Hydroxybutanoic Acid (Anticipated Advantages):
The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes.[1] Incorporating fluorine at or near a site of metabolic attack can effectively "shield" the molecule from degradation.
-
Blocked Metabolism: Fluorine substitution can block enzymatic hydroxylation, a common metabolic pathway. This leads to a longer plasma half-life and increased bioavailability.[3]
-
Altered Distribution: The increased lipophilicity often associated with fluorination can alter the volume of distribution and penetration across the blood-brain barrier.[8] This could lead to enhanced central nervous system (CNS) exposure and potentially different therapeutic and side-effect profiles.
Comparative Pharmacokinetic Parameters
| Parameter | Non-Fluorinated GHB | Fluorinated GHB (Projected) | Rationale for Projection |
| Plasma Half-life (t1/2) | 20-60 minutes[11][12] | Significantly Increased | Blockade of metabolic pathways by the stable C-F bond.[1] |
| Oral Bioavailability | ~25%[7] | Potentially Increased | Reduced first-pass metabolism.[3] |
| Metabolism | Rapidly metabolized by dehydrogenases[12] | Reduced rate of metabolism | Steric and electronic hindrance of metabolic enzymes.[1] |
| Excretion | <5% excreted unchanged in urine[10] | Increased proportion of unchanged drug excreted | Reduced metabolic clearance. |
Therapeutic Implications and Future Directions
The distinct pharmacological profiles of non-fluorinated and potentially fluorinated hydroxybutanoic acids have significant implications for their therapeutic applications.
Non-Fluorinated Hydroxybutanoic Acid (GHB):
-
Narcolepsy: Approved for the treatment of cataplexy and excessive daytime sleepiness in narcolepsy.[4]
-
Alcohol Withdrawal: Used in some countries to manage alcohol withdrawal symptoms.[13]
-
Abuse Potential: The rewarding properties and intoxicating effects contribute to its abuse potential.[13]
Fluorinated Hydroxybutanoic Acid (Potential Applications):
The enhanced metabolic stability and potential for receptor selectivity of fluorinated analogues could lead to:
-
Improved Narcolepsy Treatments: A longer half-life could allow for less frequent dosing and more stable therapeutic effects.
-
Novel Neurological Therapies: By selectively targeting the GHB receptor, it may be possible to develop compounds that harness the neuroprotective and cognitive-modulating effects of this system without the sedative and abuse-related effects mediated by the GABAB receptor.
-
Research Tools: Highly selective fluorinated ligands are invaluable for elucidating the precise physiological roles of the GHB receptor.[4]
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized advantages of fluorinated hydroxybutanoic acids, a series of well-defined experiments are necessary.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of fluorinated and non-fluorinated analogues at the GHB and GABAB receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cell lines expressing the human recombinant GABAB receptor.
-
Radioligand Binding:
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (non-fluorinated and fluorinated hydroxybutanoic acids).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Receptor Membranes"]; B [label="Incubate with Radioligand \n and Test Compound"]; C [label="Separate Bound and Free Ligand"]; D [label="Quantify Radioactivity"]; E [label="Calculate Ki Values"];
}
Caption: Workflow for Receptor Binding Assay.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of fluorinated and non-fluorinated hydroxybutanoic acids in liver microsomes.
Methodology:
-
Incubation: Incubate the test compounds at a known concentration with liver microsomes (human or rat) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2).
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of fluorinated and non-fluorinated hydroxybutanoic acids in an animal model (e.g., rats or mice).[14]
Methodology:
-
Animal Dosing: Administer the test compounds to different groups of animals via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t1/2), and oral bioavailability (F%).
Conclusion
While direct, side-by-side experimental comparisons are still needed, the foundational principles of medicinal chemistry strongly suggest that fluorination of hydroxybutanoic acids holds immense promise for overcoming the limitations of their non-fluorinated counterparts. The anticipated improvements in metabolic stability, receptor affinity, and selectivity could pave the way for a new generation of therapeutics with enhanced efficacy and safety profiles for a range of neurological disorders. The experimental frameworks outlined in this guide provide a clear path for researchers to systematically investigate and validate these exciting possibilities.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 9. [PDF] Novel Cyclic γ-Hydroxybutyrate (GHB) Analogs with High Affinity and Stereoselectivity of Binding to GHB Sites in Rat Brain | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Gamma-hydroxybutyric acid: an evaluation of its rewarding properties in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts for Asymmetric Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of trifluoromethylated compounds, particularly in the pharmaceutical and agrochemical industries, where their enhanced metabolic stability, lipophilicity, and binding affinity are highly valued.[2][3] Consequently, the development of stereoselective methods for introducing the CF₃ group has become a critical area of research. This guide provides a comparative analysis of different classes of chiral catalysts for asymmetric trifluoromethylation, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
The Landscape of Asymmetric Trifluoromethylation
Asymmetric trifluoromethylation can be broadly categorized based on the nature of the trifluoromethylating agent employed: nucleophilic, electrophilic, and radical.[4][5] The choice of reagent is intrinsically linked to the selection of a suitable chiral catalyst to achieve high enantioselectivity. This guide will explore the catalysts that have proven most effective within each of these categories.
Organocatalysts: The Rise of Small Molecule Chirality
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional transition metal catalysis. Several classes of organic molecules have been successfully employed as chiral catalysts for trifluoromethylation.
Cinchona Alkaloids and their Derivatives
Cinchona alkaloids, naturally occurring chiral scaffolds, and their synthetic derivatives are among the most versatile and widely used organocatalysts.[6][7][8][9][10][11] They have proven particularly effective in nucleophilic trifluoromethylation reactions, often in the form of quaternary ammonium salts acting as phase-transfer catalysts.[6][12][13]
These catalysts operate by forming a chiral ion pair with the trifluoromethyl anion (or its precursor), which then delivers the CF₃ group to the substrate in a stereocontrolled manner. The steric environment created by the bulky cinchona alkaloid backbone dictates the facial selectivity of the addition.
Key Advantages:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) have been reported for a variety of substrates, including ketones and imines.[6][7][11]
-
Operational Simplicity: Many reactions can be performed under mild, operationally simple conditions.[6][7]
-
Catalyst Availability: Both natural cinchona alkaloids and a wide range of their derivatives are commercially available or readily synthesized.
Limitations:
-
Substrate Scope: The efficiency can be substrate-dependent, with aryl ketones and their derivatives often showing the best results.[6]
-
Anion Exchange: In some cases, the preparation of specific chiral ammonium salts with the desired counter-ion is necessary.[6]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have gained prominence as powerful organocatalysts.[14][15][16][17][18] In the context of asymmetric trifluoromethylation, chiral NHCs have been utilized in redox-neutral and oxidative processes. They can activate substrates in unique ways, enabling novel transformations.
For instance, NHCs can catalyze the asymmetric hetero-Diels-Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, yielding dihydropyranones with excellent diastereoselectivity and enantioselectivity.[14][15] The NHC catalyst activates the aldehyde component, which then undergoes a stereocontrolled cycloaddition with the trifluoromethylated enone.
Key Advantages:
-
Unique Reactivity: NHCs can mediate transformations that are not accessible with other catalyst systems.[14][15][16]
-
High Stereocontrol: Excellent control over both diastereoselectivity and enantioselectivity can be achieved.[14][15]
Limitations:
-
Catalyst Synthesis: The synthesis of chiral NHC precursors can be more complex compared to some other organocatalysts.
-
Substrate Specificity: The reported applications are often specific to certain classes of substrates.[14][15]
Phase-Transfer Catalysts (PTCs)
Chiral phase-transfer catalysis is a powerful technique for asymmetric synthesis, particularly when dealing with reactions involving ionic species in biphasic systems.[12][13][19][20][21] As mentioned earlier, cinchona alkaloid-derived quaternary ammonium salts are a prominent class of chiral PTCs. However, other chiral scaffolds, such as those based on spirobiindane or binaphthyl backbones, have also been developed.
The catalytic cycle of a chiral PTC involves the formation of a lipophilic chiral ion pair between the catalyst and an anionic reagent in the aqueous phase. This ion pair is then transferred to the organic phase where it reacts with the substrate, and the chiral catalyst controls the stereochemical outcome of the reaction.
Key Advantages:
-
Mild Reaction Conditions: PTC reactions are often carried out under mild basic or neutral conditions.[19][20]
-
Scalability: The methodology is generally amenable to large-scale synthesis.
-
Broad Applicability: Chiral PTCs have been successfully applied to a wide range of asymmetric transformations.[12][13][19][20]
Limitations:
-
Catalyst Optimization: Finding the optimal catalyst, solvent, and base combination for a specific transformation can require significant screening.
-
Interfacial Complications: The efficiency of the reaction can be influenced by the complex interfacial phenomena in the biphasic system.
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal complexes offer a diverse array of catalytic activities for asymmetric trifluoromethylation, enabling reactions through various mechanisms, including cross-coupling and C-H functionalization.[3][22][23]
Chiral ligands play a crucial role in inducing enantioselectivity by creating a chiral environment around the metal center. The choice of both the metal and the ligand is critical for achieving high performance.
Key Advantages:
-
High Catalytic Activity: Transition metal catalysts often exhibit high turnover numbers and frequencies.
-
Broad Substrate Scope: A wide range of substrates, including aryl halides, boronic acids, and unactivated C-H bonds, can be trifluoromethylated.[3][22][23]
-
Mechanistic Diversity: The ability to access different catalytic cycles (e.g., Pd(II)/Pd(IV)) allows for a wider range of transformations.[3]
Limitations:
-
Cost and Toxicity of Metals: Some precious metals like palladium and rhodium are expensive and can have toxicity concerns.
-
Ligand Synthesis: The synthesis of complex chiral ligands can be challenging and costly.
-
Reaction Conditions: Some transition metal-catalyzed reactions require harsh conditions, such as high temperatures or strong oxidants.[22]
Comparative Performance Data
The following table summarizes the performance of representative chiral catalysts for the asymmetric trifluoromethylation of a model substrate, acetophenone, to provide a general comparison. It is important to note that direct comparison can be challenging due to variations in reaction conditions and trifluoromethylating agents used in different studies.
| Catalyst Class | Specific Catalyst Example | Trifluoromethylating Agent | Substrate | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | Quaternary ammonium bromide of cinchona alkaloid | Me₃SiCF₃/TMAF | Alkyl aryl ketones | High | up to 93 | [6] |
| N-Heterocyclic Carbene | Chiral triazolium salt | Electrophilic CF₃⁺ reagent | α-Chloro aldehydes | Moderate to Good | Good | [16] |
| Phase-Transfer Catalyst | Cinchona alkaloid-derived ammonium salt | Me₃SiCF₃/Fluoride source | Aryl ketones | High | up to 94 | [6] |
| Transition Metal Complex | Pd-catalyst with chiral ligand | Electrophilic CF₃⁺ reagent | Aryl C-H bonds | High | - | [23] |
Experimental Protocols
Representative Protocol for Asymmetric Trifluoromethylation using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst
This protocol is a generalized procedure based on the work of Mizuta et al. and is intended for illustrative purposes.[5]
Materials:
-
Aryl ketone (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (Me₃SiCF₃) (1.5 equiv)
-
Chiral cinchona alkaloid-derived quaternary ammonium bromide (0.05 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl ketone, the chiral phase-transfer catalyst, and anhydrous toluene.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add (trifluoromethyl)trimethylsilane to the reaction mixture.
-
Slowly add the solution of TBAF in THF to the mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is governed by the formation of a well-defined chiral environment in the transition state.
Catalytic Cycle for Asymmetric Trifluoromethylation with a Chiral Phase-Transfer Catalyst
Caption: Phase-transfer catalytic cycle for asymmetric trifluoromethylation.
Proposed Transition State for Cinchona Alkaloid-Catalyzed Trifluoromethylation
Caption: Key interactions in the catalyst-substrate complex.
Conclusion
The field of asymmetric trifluoromethylation has witnessed remarkable progress, with a diverse array of chiral catalysts now available to synthetic chemists. Organocatalysts, particularly those derived from cinchona alkaloids, offer a practical and highly enantioselective approach for nucleophilic trifluoromethylation. N-heterocyclic carbenes provide unique reactivity pathways, while chiral phase-transfer catalysts offer operational simplicity and scalability. Transition metal catalysis remains a powerful and versatile strategy, enabling a broad range of transformations, including the challenging C-H functionalization.
The choice of the optimal catalyst will depend on the specific substrate, the desired transformation, and practical considerations such as cost and availability. This guide provides a foundation for researchers to navigate the expanding landscape of chiral catalysts for asymmetric trifluoromethylation and to select the most appropriate tool for their synthetic challenges. Continued research in this area will undoubtedly lead to the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of valuable chiral trifluoromethylated compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cinchona alkaloid-catalyzed asymmetric trifluoromethylation of alkynyl ketones with trimethylsilyl trifluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric synthesis of trifluoromethyl-substituted diarylpyrrolines: enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane - Organic Letters - Figshare [figshare.com]
- 11. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereospecific asymmetric N-heterocyclic carbene (NHC)-catalyzed redox synthesis of trifluoromethyl dihydropyranones and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis [sciexplor.com]
- 18. mdpi.com [mdpi.com]
- 19. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. | Semantic Scholar [semanticscholar.org]
- 23. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Trifluoromethylated Compounds
In the landscape of modern pharmaceuticals and agrochemicals, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of molecular design. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very characteristics that make the CF3 group so valuable also present distinct challenges for accurate and precise quantification. This guide provides a comparative analysis of the primary analytical techniques used for the validation of methods to quantify trifluoromethylated compounds, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Why Trifluoromethylated Compounds are Different
The high electronegativity of fluorine atoms and the stability of the C-F bond influence the physicochemical properties of trifluoromethylated compounds. This impacts their behavior during sample preparation, chromatographic separation, and detection. A robust analytical method must account for potential issues such as volatility, matrix effects, and the unique isotopic patterns of fluorine. Method validation, therefore, is not a procedural formality but a fundamental requirement to ensure data integrity.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is contingent upon the analyte's properties, the sample matrix, and the intended application of the method. Here, we compare the three most prevalent techniques for the quantification of trifluoromethylated compounds: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable trifluoromethylated compounds. Its high chromatographic resolution and the mass selectivity of the detector provide excellent specificity.
Scientific Rationale: The volatility of many smaller trifluoromethylated molecules makes them ideal candidates for GC. The mass spectrometer allows for selective ion monitoring (SIM), targeting the specific mass-to-charge ratio (m/z) of the analyte and its fragments, which is crucial for distinguishing it from co-eluting matrix components.
Experimental Protocol: Validation of a GC-MS Method for a Volatile Trifluoromethylated Analyte
-
Specificity/Selectivity:
-
Analyze blank matrix samples (e.g., plasma, soil extract) to assess for interfering peaks at the retention time of the analyte.
-
Compare the mass spectrum of the analyte in the sample with that of a certified reference standard.
-
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Accuracy is expressed as the percentage of recovery of the known amount.
-
Precision is determined by the relative standard deviation (RSD) of replicate measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD is typically determined as the concentration at which the signal-to-noise ratio is 3:1.
-
LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically with a signal-to-noise ratio of 10:1).
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., GC oven temperature ramp, carrier gas flow rate) and assess the impact on the results.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-volatile, thermally labile, or polar trifluoromethylated compounds, LC-MS is the method of choice. Its versatility in handling a wide range of analytes makes it a workhorse in pharmaceutical and environmental analysis.
Scientific Rationale: LC separates compounds based on their partitioning between a mobile phase and a stationary phase. This is particularly advantageous for larger, more complex trifluoromethylated molecules that are not amenable to GC. The mass spectrometer provides the necessary sensitivity and selectivity for quantification in complex matrices.
Experimental Protocol: Validation of an LC-MS/MS Method for a Trifluoromethylated Drug in Plasma
-
System Suitability:
-
Inject a standard solution multiple times to ensure the system (e.g., peak area, retention time) is performing within established limits before starting the analysis.
-
-
Specificity and Matrix Effect:
-
Analyze at least six different batches of blank plasma to check for interferences.
-
Evaluate the matrix effect by comparing the analyte's response in the post-extraction spiked matrix to its response in a neat solution.
-
-
Linearity, Accuracy, and Precision:
-
Follow a similar procedure as for GC-MS, using a calibration curve prepared in the biological matrix.
-
-
Stability:
-
Assess the stability of the analyte in the matrix under various conditions: freeze-thaw cycles, short-term benchtop storage, and long-term storage at the intended temperature.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR offers a distinct advantage as it is a primary ratio method, meaning it can provide a direct measurement of the analyte concentration without the need for a calibration curve of the same compound.
Scientific Rationale: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly suitable for NMR. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing excellent specificity. In qNMR, the integral of the analyte's ¹⁹F signal is compared to the integral of a certified internal standard of known concentration.
Experimental Protocol: Validation of a ¹⁹F qNMR Method
-
Purity of Internal Standard:
-
The purity of the internal standard is critical and must be certified.
-
-
Specificity:
-
The ¹⁹F NMR spectrum should show well-resolved signals for both the analyte and the internal standard, free from any overlapping signals from the matrix.
-
-
Accuracy and Precision:
-
Prepare samples with a known concentration of the analyte and the internal standard.
-
Acquire the ¹⁹F NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).
-
Calculate the concentration of the analyte using the ratio of the integrals.
-
Assess accuracy and precision across multiple preparations.
-
-
Linearity:
-
While not strictly required for a single-point quantification, linearity can be assessed by analyzing a series of concentrations to ensure a consistent response.
-
Data Summary and Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the quantification of trifluoromethylated compounds.
| Parameter | GC-MS | LC-MS/MS | ¹⁹F qNMR |
| Applicability | Volatile, thermally stable compounds | Wide range of compounds | Soluble compounds with ¹⁹F |
| Specificity | High | Very High | Excellent |
| Sensitivity (LOD/LOQ) | pg - ng/mL | fg - pg/mL | µg - mg/mL |
| Precision (RSD) | < 15% | < 15% | < 2% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 98-102% |
| Throughput | Moderate | High | Low to Moderate |
| Calibration | External/Internal Standard | External/Internal Standard | Internal Standard (Primary Method) |
Visualization of the Validation Workflow
A well-defined workflow is essential for a compliant and successful method validation.
Caption: A generalized workflow for analytical method validation.
Regulatory Context and Authoritative Guidance
The validation of analytical methods is a strict requirement by regulatory agencies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides widely accepted guidelines. Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that outlines the validation characteristics required for various analytical tests. For bioanalytical method validation, such as the quantification of drugs in biological matrices, the US Food and Drug Administration (FDA) provides specific guidance. Adherence to these guidelines is paramount for ensuring that the generated data is reliable and can be submitted to regulatory authorities.
Conclusion
The successful quantification of trifluoromethylated compounds hinges on the selection of an appropriate analytical technique and the rigorous validation of the chosen method. While GC-MS and LC-MS offer high sensitivity and throughput, making them suitable for trace analysis in complex matrices, ¹⁹F qNMR provides unparalleled accuracy and does not require a compound-specific calibration curve, positioning it as an excellent tool for the characterization of pure substances and reference standards. A thorough understanding of the scientific principles behind each technique, coupled with a commitment to the validation principles outlined by regulatory bodies like the ICH and FDA, will ensure the generation of high-quality, defensible data in any research and development setting.
A Senior Application Scientist's Guide to Fluorinated Chiral Building Blocks: A Comparative Analysis of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
For researchers, scientists, and professionals in drug development, the judicious selection of chiral building blocks is paramount to the success of a synthetic campaign and the ultimate biological efficacy of the target molecule. The introduction of fluorine into these synthons has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 4,4,4-Trifluoro-3-hydroxybutanoic acid and its derivatives with other prominent classes of fluorinated chiral building blocks, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability and influence electronic properties with minimal steric hindrance.[3] This guide will explore the nuances of leveraging these effects through the careful selection of fluorinated chiral synthons.
The Prominence of the Trifluoromethyl Carbinol Motif: this compound
This compound, and its corresponding esters, are valuable building blocks that introduce a chiral trifluoromethyl carbinol motif. This structural element is of significant interest as it can act as a transition-state analogue inhibitor for certain enzymes and can participate in key hydrogen bonding interactions within a protein binding pocket.[4][5]
Synthesis of Chiral this compound Derivatives
The most common and efficient method for accessing enantiomerically enriched derivatives of this compound is the asymmetric reduction of the prochiral ketone, ethyl 4,4,4-trifluoroacetoacetate. Both biocatalytic and chemocatalytic methods have been successfully employed.
Table 1: Asymmetric Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate
| Method | Catalyst/Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalytic Reduction | Saccharomyces uvarum SW-58 | 85.0 | 85.2 (R) | [6] |
| Asymmetric Hydrogenation | Ru-BINAP complex | >99 | 98 (S) | |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | 95 | 99 (R) |
A Comparative Landscape of Fluorinated Chiral Building Blocks
While this compound offers a unique structural motif, a diverse array of other fluorinated chiral building blocks are available to the medicinal chemist. The choice of building block will ultimately depend on the desired properties of the final molecule.
Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides and peptidomimetics is a well-established strategy to enhance metabolic stability and modulate conformation.[7] The fluorine atoms can sterically shield the peptide backbone from proteolytic enzymes and alter the electronic nature of the side chain.[8]
Table 2: Impact of Fluorinated Amino Acid Substitution on Peptide Properties
| Fluorinated Amino Acid | Peptide/Protein | Observed Effect | Reference |
| 4-Fluoroproline | Collagen-like peptide | Enhanced thermal stability and tighter binding | [7] |
| Hexafluoroleucine | Model Peptides | Increased proteolytic stability | [8] |
| Trifluoromethyl-alanine | Peptides | Induction of helical secondary structures |
Chiral Trifluoromethylated Alcohols (Other than TFHBA)
A broad range of chiral alcohols bearing a trifluoromethyl group are accessible through various synthetic methods, including the asymmetric reduction of trifluoromethyl ketones and the nucleophilic trifluoromethylation of aldehydes and ketones.[9][10] These building blocks are crucial for the synthesis of a wide range of pharmaceuticals.
Chiral Trifluoromethylated Amines and Heterocycles
Trifluoromethylated amines and heterocycles are prevalent in many approved drugs. The CF3 group can significantly impact the pKa of the amine or the electronic properties of the heterocyclic ring, leading to improved target engagement and pharmacokinetic profiles.
Performance Comparison: The Impact of Fluorination on Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[1]
Table 3: Quantitative Comparison of Metabolic Stability of Fluorinated vs. Non-fluorinated Analogues
| Compound Class | Compound/Analogue | Description | t½ (min) in liver microsomes | Improvement Factor | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analogue of UT-155 | 13.29 | ~1.1x | [1] | |
| 32c | CF3-substituted indazole analogue of UT-155 | 53.71 | ~4.3x | [1] | |
| Risperidone | Risperidone | Non-fluorinated | - | - | [11] |
| 9-Fluororisperidone | Fluorinated analogue | - | 16x more stable | [11] | |
| Celecoxib | Celecoxib | Non-fluorinated | - | - | [11] |
| 4'-Fluorocelecoxib | Fluorinated analogue | - | 4x more stable | [11] |
This data clearly demonstrates that the introduction of fluorine, and particularly a trifluoromethyl group, can lead to a significant increase in metabolic stability.
Experimental Protocols
To ensure the practical application of the information presented, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Biocatalytic Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate[6]
Objective: To synthesize ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using whole-cell biocatalysis.
Materials:
-
Saccharomyces uvarum SW-58 cells
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate (as organic solvent)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Glucose (as a co-factor source for the cells)
Procedure:
-
Prepare a biphasic system consisting of an aqueous buffer and dibutylphthalate.
-
Suspend the Saccharomyces uvarum SW-58 cells in the aqueous phase.
-
Add glucose to the aqueous phase to facilitate cofactor regeneration.
-
Dissolve the ethyl 4,4,4-trifluoroacetoacetate in the organic phase (dibutylphthalate).
-
Combine the aqueous and organic phases and incubate with vigorous shaking at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples from the organic phase and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is concentrated in the organic layer.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Causality Behind Experimental Choices: The biphasic system is employed to overcome substrate inhibition and product toxicity to the microbial cells, while also simplifying product recovery.[6] Dibutylphthalate is chosen for its biocompatibility and favorable partition coefficient for the substrate and product. Glucose is essential for the cells to regenerate the NADPH cofactor required for the reductive enzymatic activity.
Protocol 2: General Procedure for Asymmetric Synthesis of a Chiral Trifluoromethyl Alcohol via Nucleophilic Trifluoromethylation[10]
Objective: To synthesize a chiral trifluoromethyl alcohol from a prochiral ketone using a nucleophilic trifluoromethylating agent.
Materials:
-
Prochiral ketone (e.g., a β-keto-benzyl-O-oxime)
-
Ruppert-Prakash reagent (TMSCF3)
-
Cesium fluoride (CsF) or another suitable fluoride source (as initiator)
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the prochiral ketone and CsF in anhydrous THF.
-
Cool the mixture to a low temperature (e.g., 0°C or -78°C).
-
Slowly add the Ruppert-Prakash reagent (TMSCF3) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the trifluoromethylation, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Add TBAF to the reaction mixture to deprotect the resulting trimethylsilyl ether.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol using chiral HPLC.
Concluding Remarks
The strategic incorporation of fluorine into chiral building blocks is an indispensable tool in modern drug discovery. This compound stands out as a valuable synthon for introducing the trifluoromethyl carbinol motif, which can impart favorable properties to a drug candidate. However, the optimal choice of a fluorinated building block is highly context-dependent. A thorough understanding of the synthetic accessibility and the specific impact of different fluorinated motifs on the desired biological and physicochemical properties is crucial for making an informed decision. This guide provides a foundational framework for comparing these essential building blocks, empowering researchers to design and synthesize the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Guide to Assessing its Impact on Molecular Properties for Drug Discovery
For the dedicated researcher, scientist, and drug development professional, the strategic modification of a lead compound is a critical step in elevating a promising molecule to a viable therapeutic agent. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (CF₃) group stands out as a particularly powerful and versatile strategy. This guide provides an in-depth comparison of molecular properties with and without this influential functional group, supported by experimental data and detailed methodologies to provide a framework for its rational application in drug design.
The Trifluoromethyl Effect: More Than Just a Bulky Methyl Group
The trifluoromethyl group is often considered a "super-methyl" group, but its influence extends far beyond simple sterics. The profound effects of the CF₃ group are rooted in the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing inductive effect and imparts unique physicochemical properties to the parent molecule.[1][2][3] This guide will dissect the impact of the CF₃ group on three key molecular properties critical to drug development: lipophilicity, metabolic stability, and acidity (pKa).
Lipophilicity: A Double-Edged Sword
A drug's ability to permeate biological membranes is intrinsically linked to its lipophilicity, often quantified as the logarithm of the partition coefficient (LogP). The trifluoromethyl group is highly lipophilic and generally increases the LogP of a molecule when replacing a hydrogen or methyl group.[3][4] This enhanced lipophilicity can improve a molecule's absorption, distribution, and ability to cross the blood-brain barrier.[2][3]
However, the position of the CF₃ group is critical. Studies on aliphatic alcohols have shown that trifluorination at the alpha-position significantly increases lipophilicity. In contrast, the effect is much less pronounced at the beta and gamma positions, and at the delta and epsilon positions, the compounds can even become more hydrophilic than their non-fluorinated counterparts.[5] This is attributed to the strong inductive effect of the CF₃ group influencing the acidity of the hydroxyl group.[5]
Comparative Lipophilicity Data: CF₃ vs. CH₃
| Compound Pair | Structure (R = CH₃) | LogP (R = CH₃) | Structure (R = CF₃) | LogP (R = CF₃) | Fold Change in Lipophilicity | Reference |
| N-Substituted Azoles | N-CH₃ Azole Analog | Varies | N-CF₃ Azole Analog | Higher | Increased | [1] |
| Aliphatic Alcohols (α-substitution) | CH₃CH₂OH | -0.32 | CF₃CH₂OH | 0.35 | 4.7-fold increase | [5] |
Note: Specific LogP values for N-substituted azoles are highly dependent on the core structure; however, the trend of increased lipophilicity with N-CF₃ substitution is consistent.
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Materials and Equipment:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning:
-
Add a known volume of the n-octanol and PBS to a vial.
-
Spike the vial with a small volume of the test compound stock solution.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Allow the phases to separate by gravity or by centrifugation at low speed for 10-15 minutes.
-
-
Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.
-
Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
}
Caption: Workflow for Shake-Flask LogP Determination.
Metabolic Stability: Blocking the "Soft Spots"
A significant hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[6] The introduction of a trifluoromethyl group can dramatically enhance metabolic stability.[2][7] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[8]
By strategically replacing a metabolically labile methyl or hydrogen group with a CF₃ group, that metabolic "soft spot" can be effectively blocked from oxidative metabolism.[6] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[9]
Case Study: Picornavirus Inhibitors
A study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the methyl-substituted compound was metabolized into eight different products, with two major metabolites resulting from the hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[10]
Comparative Metabolic Stability Data: CF₃ vs. CH₃
| Compound Pair | Metabolic Outcome (R = CH₃) | Metabolic Outcome (R = CF₃) | Key Advantage of CF₃ | Reference |
| Picornavirus Inhibitors | 8 metabolic products, including two major hydroxylated metabolites. | 2 minor metabolic products; hydroxylation at the target position is blocked. | Significantly reduced number of metabolites and blockage of a major metabolic pathway. | [10] |
| General N-Substituted Compounds | N-demethylation is a common metabolic pathway. | N-CF₃ group is highly resistant to metabolic cleavage. | Increased resistance to N-dealkylation. | [1] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay assesses the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials and Equipment:
-
Liver microsomes (e.g., human, rat)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls.
-
Incubation:
-
Aliquot the liver microsome solution into the wells of a 96-well plate.
-
Add the test compound working solution and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the stopping solution. The 0-minute time point serves as the baseline.
-
Sample Processing: Centrifuge the plate to pellet the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The half-life (t₁/₂) is calculated from the slope of the linear regression.
-
Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
}
Caption: Workflow for In Vitro Microsomal Stability Assay.
Acidity (pKa): Fine-Tuning Ionization
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[11][12] Generally, a CF₃ group will decrease the pKa of an acid (making it more acidic) and decrease the pKa of the conjugate acid of a base (making the base weaker).[12]
This modulation of pKa can be a powerful tool in drug design. For example, increasing the acidity of a compound can enhance its solubility in the physiological pH range of the intestine, potentially improving oral absorption.
Comparative pKa Data: CF₃ vs. CH₃ in Proline Analogs
A study comparing N-acetyl proline analogs with trifluoromethyl and methyl substitutions provides a clear example of the CF₃ group's acidifying effect.
| Proline Analog | pKa of Carboxylic Acid (R = CH₃) | pKa of Carboxylic Acid (R = CF₃) | ΔpKa | Reference |
| 2-substituted | ~3.5 | ~2.8 | ~0.7 | [2] |
| 4-substituted | ~3.8 | ~3.0 | ~0.8 | [2] |
Note: The pKa values are approximated from the graphical data presented in the reference.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Objective: To determine the pKa of an acidic or basic functional group in a test compound.
Materials and Equipment:
-
Test compound
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration:
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add the titrant (acid or base) from the burette in small increments.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the functional group is ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point).
-
Caption: Potentiometric Titration Workflow for pKa Determination.
Case Studies in Drug Design: Celecoxib and Fluoxetine
The successful application of the trifluoromethyl group is evident in numerous marketed drugs.
Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor. Its structure features a trifluoromethyl group on the pyrazole ring. The primary route of metabolism for celecoxib is the hydroxylation of the para-methyl group on the phenyl ring, a reaction catalyzed mainly by CYP2C9.[1][9] The presence of the CF₃ group instead of a methyl group at the 3-position of the pyrazole ring prevents what would likely be a site of metabolic attack, thus contributing to its overall metabolic stability.[2] The CF₃ group also contributes to the binding affinity and selectivity for the COX-2 enzyme.
Fluoxetine (Prozac®): This well-known selective serotonin reuptake inhibitor (SSRI) contains a trifluoromethyl group on one of its phenyl rings.[5] This group is crucial for its pharmacological activity and contributes to its lipophilicity (LogP ≈ 4.05), which aids in its ability to cross the blood-brain barrier.[5] The metabolic stability of fluoxetine is also noteworthy, with a long half-life of 4 to 6 days after chronic use. While direct metabolic comparisons with a non-fluorinated analog are complex, the CF₃ group's resistance to aromatic hydroxylation is a key factor in its pharmacokinetic profile.
Conclusion: A Powerful Tool for Molecular Engineering
The trifluoromethyl group offers a potent and predictable means of modulating key molecular properties in drug design. Its ability to enhance lipophilicity, block metabolic soft spots, and fine-tune the acidity of neighboring functional groups makes it an invaluable tool for medicinal chemists. By understanding the fundamental principles behind the "trifluoromethyl effect" and employing robust experimental methodologies to assess its impact, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the likelihood of developing successful therapeutic agents. This guide serves as a foundational resource for leveraging the unique properties of the trifluoromethyl group to overcome common challenges in drug discovery and development.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Long-term sequestration of fluorinated compounds in tissues after fluvoxamine or fluoxetine treatment: a fluorine magnetic resonance spectroscopy study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluoxetine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Enantiomeric Excess Determination: Cross-Validation of NMR Spectroscopy and Chiral Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. The choice between Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography is often a critical decision, balancing the need for rapid analysis with the demand for high-resolution accuracy. This guide provides an in-depth, objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to inform your analytical strategy.
The pharmacological and toxicological profiles of enantiomers can differ dramatically, making the precise quantification of their relative amounts a regulatory and scientific necessity. While chiral chromatography is frequently hailed as the "gold standard" for its exceptional resolving power, NMR spectroscopy presents a compelling alternative, offering speed and non-destructive analysis.[1] This guide will dissect the principles, practicalities, and performance of each method to empower you to make an informed choice based on your specific analytical requirements.
The Fundamental Divide: How Chirality is Interrogated
At the heart of ee determination lies the challenge of differentiating between enantiomers—molecules that are mirror images and thus possess identical physical properties in an achiral environment.[2] Both NMR and chiral chromatography overcome this by introducing a chiral selector to create diastereomeric interactions, which, unlike enantiomers, have distinct physical and chemical properties.
NMR Spectroscopy: Creating a Diastereomeric Environment in Solution
NMR spectroscopy, a technique that probes the magnetic properties of atomic nuclei, cannot directly distinguish between enantiomers in a standard achiral solvent.[3] To elicit separate signals for each enantiomer, a chiral auxiliary is introduced into the NMR tube. This is achieved through two primary strategies:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[4] This interaction alters the chemical environment of the nuclei in each enantiomer differently, leading to separate, quantifiable signals in the NMR spectrum.[5][6]
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte enantiomers to form stable diastereomeric products.[7][8] The resulting diastereomers have inherently different NMR spectra, allowing for straightforward quantification of their ratio.
The enantiomeric excess is then calculated by integrating the distinct peaks corresponding to each enantiomer.[8]
Chiral Chromatography: Spatial Separation on a Chiral Surface
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), achieves separation based on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[9][10] The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, one enantiomer will interact more strongly with the CSP, leading to a longer retention time and, consequently, separation from the other enantiomer.[2] The ee is determined by comparing the integrated peak areas of the two eluted enantiomers.[9]
Head-to-Head Comparison: Performance Metrics
The optimal choice of technique hinges on a variety of factors, including the desired accuracy, analysis speed, sample requirements, and available instrumentation.[1][11]
| Feature | NMR Spectroscopy with Chiral Auxiliary | Chiral Chromatography (HPLC/GC) |
| Principle | Formation of transient (CSA) or covalent (CDA) diastereomers leading to distinct NMR signals.[1] | Differential interaction with a chiral stationary phase resulting in different retention times.[1] |
| Analysis Time | ~5-15 minutes per sample.[1] | ~15-30 minutes per sample (HPLC), can be longer for GC.[1] |
| Sample Preparation | Simple mixing with a CSA or a chemical reaction for CDA.[1] | Dilution in a suitable mobile phase. |
| Resolution | Dependent on the choice of chiral auxiliary and NMR field strength. The chemical shift difference (Δδ) is key.[1] | Generally high to excellent resolution can be achieved with appropriate chiral columns.[1] |
| Sensitivity (LOD/LOQ) | Generally lower than chromatographic methods.[1] | High sensitivity, with LOD and LOQ for the minor enantiomer often in the low µg/mL range.[1] |
| Solvent Consumption | Low (~0.5-1 mL of deuterated solvent per sample).[7] | Can be high, especially for HPLC.[1] |
| Non-destructive | Yes, particularly with chiral solvating agents.[1] | Yes.[1] |
| Instrumentation | NMR Spectrometer. | HPLC or GC system with a suitable detector (e.g., UV, FID, MS).[1] |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.
Detailed Experimental Protocols
To provide a practical framework, the following are generalized, step-by-step methodologies for each technique.
Protocol 1: ee Determination by ¹H NMR Spectroscopy using a Chiral Solvating Agent (CSA)
This protocol describes a general procedure. The choice of CSA and solvent is critical and must be optimized for the specific analyte.
-
Preparation of Solutions:
-
Prepare a stock solution of the chosen Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean NMR tube.[1]
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent and acquire a standard ¹H NMR spectrum to serve as a reference.[7]
-
To this solution, add an appropriate amount of the CSA stock solution. The optimal analyte-to-CSA molar ratio needs to be determined empirically but often ranges from 1:1 to 1:5.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Protocol 2: ee Determination by Chiral HPLC
This protocol outlines a typical method development and analysis strategy for chiral HPLC. Polysaccharide-based CSPs are widely applicable and a good starting point.[9]
-
Column and Mobile Phase Selection:
-
Select a chiral column based on the analyte's structure. Columns like Chiralpak® or Chiralcel® (e.g., those based on amylose or cellulose derivatives) are versatile.[9]
-
Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase.[9][12] For basic or acidic compounds, adding a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) respectively can improve peak shape and resolution.[12]
-
-
System Preparation:
-
Analysis:
-
Prepare a solution of the analyte in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
If available, inject a solution of the racemic mixture first to determine the retention times and resolution of the two enantiomers. A resolution (Rs) of >1.5 is generally desired.
-
Inject a defined volume (e.g., 10 µL) of the sample solution.[9]
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_enantiomer1 - Area_enantiomer2) / (Area_enantiomer1 + Area_enantiomer2) ] x 100
-
Causality and Experimental Choices: A Deeper Dive
-
Why Choose NMR? NMR is exceptionally fast, making it ideal for high-throughput screening of reaction conditions in asymmetric catalysis.[7] The low solvent consumption also aligns with green chemistry principles.[7] The use of CSAs is non-destructive, allowing for sample recovery. Furthermore, NMR can provide structural information simultaneously with the ee determination. For certain nuclei like ³¹P or ¹⁹F, the large chemical shift dispersion can lead to excellent separation of diastereomeric signals, often superior to ¹H NMR.[8][13]
-
Why Choose Chiral Chromatography? When high accuracy and sensitivity are paramount, chiral chromatography is often the superior choice. It excels at detecting trace amounts of the undesired enantiomer, which is critical for the quality control of pharmaceuticals.[1] The wide variety of available chiral stationary phases provides a high probability of finding a suitable method for almost any chiral compound.[2][10] While method development can be more time-consuming than NMR, once established, chromatographic methods are typically robust and highly reproducible.[14]
Self-Validation and Trustworthiness
A key aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[15]
-
Cross-Validation is Key: The most reliable approach is to cross-validate results between two orthogonal techniques. Analyzing a set of samples with varying, known ee values by both NMR and chiral HPLC can establish a strong correlation and build confidence in both methods.[16] A plot of ee (NMR) vs. ee (HPLC) should yield a straight line with a slope close to 1 and a high correlation coefficient (R² > 0.99).[16]
-
Internal Consistency: For NMR, using different chiral auxiliaries or observing different nuclei (e.g., ¹H and ¹⁹F if applicable) should yield the same ee value. For chromatography, varying parameters like flow rate or mobile phase composition (within reasonable limits) should not significantly impact the calculated ee, demonstrating the method's robustness.
Conclusion: A Synergy of Techniques
Both NMR spectroscopy and chiral chromatography are indispensable tools for the determination of enantiomeric excess.[1] They are not mutually exclusive but rather complementary techniques. NMR offers unparalleled speed for reaction screening and optimization, while chiral chromatography provides the high-resolution, high-sensitivity analysis required for final product quality control and regulatory submissions.[1][7][17]
The decision of which technique to employ should be guided by the specific stage of research or development, the properties of the analyte, and the analytical performance requirements. By understanding the fundamental principles, advantages, and limitations of each method, and by employing rigorous cross-validation, researchers can ensure the generation of accurate and reliable enantiomeric excess data, a critical component in the advancement of chiral chemistry and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. heraldopenaccess.us [heraldopenaccess.us]
Safety Operating Guide
Navigating the Disposal of 4,4,4-Trifluoro-3-hydroxybutanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and regulatory adherence. This guide offers a detailed protocol for the proper disposal of 4,4,4-Trifluoro-3-hydroxybutanoic acid, a fluorinated organic compound that demands careful handling due to its hazardous properties. The following procedures are rooted in established safety protocols for halogenated carboxylic acids and are designed to provide clear, actionable steps for your laboratory's operational and disposal plans.
Immediate Safety and Handling Precautions: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] In the event of a fire, thermal decomposition can lead to the release of hazardous substances, including hydrogen fluoride.[1][2]
Therefore, all handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]
-
Hand Protection: Chemical-resistant gloves are essential. It is advisable to consult the glove manufacturer's compatibility chart for the most suitable material. Double-gloving is a recommended practice for enhanced protection.[4]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or higher-risk procedures, a chemical-resistant apron may be necessary.[4]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills, trained laboratory personnel should restrict access to the area and wear the appropriate PPE.[4] The spill should be contained using an inert absorbent material, such as vermiculite or sand.[1][2] The absorbed material must then be collected into a sealed, properly labeled container for hazardous waste disposal.[4]
-
Large Spills: In the case of a significant spill, the area should be evacuated immediately.[2][4] Your institution's emergency response team or environmental health and safety office should be contacted without delay.
The Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Do not attempt to neutralize this compound unless you are specifically trained and equipped to handle the reaction, as it can be exothermic and dangerous.[4] Disposal should be managed through your institution's hazardous waste program.[1][2]
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes the pure compound, any contaminated labware (such as vials, pipette tips, and gloves), and solutions. It is critical to segregate this waste from other laboratory waste streams to prevent dangerous reactions.[3][4] Specifically, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] This waste stream should be categorized as halogenated organic waste .[5]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The container must be in good condition and have a secure, leak-proof lid. Polyethylene containers are generally a suitable choice for halogenated waste.[6]
Step 3: Labeling
The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and an accurate estimation of its concentration and quantity.[3]
Step 4: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be located at or near the point of waste generation and be under the control of laboratory personnel. The SAA should be inspected regularly for any signs of leaks or container degradation.[3]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary: Hazard Profile
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1][2] |
References
A Senior Scientist's Guide to Handling 4,4,4-Trifluoro-3-hydroxybutanoic Acid: From PPE to Disposal
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The handling of reactive and corrosive reagents like 4,4,4-Trifluoro-3-hydroxybutanoic acid is routine in advanced synthesis, but "routine" should never equate to "complacent." This guide moves beyond a simple checklist to provide a holistic operational framework, grounded in the physicochemical properties of the compound, to ensure your safety and the integrity of your work.
Hazard Profile Analysis: Understanding the "Why" Behind the "How"
This compound is a potent organic acid whose fluorination significantly increases its acidity and reactivity compared to its non-fluorinated analogs. Its hazard profile is dominated by its severe corrosivity. Understanding these hazards is the foundation for selecting appropriate personal protective equipment (PPE).
The compound is classified as causing severe skin burns and serious eye damage.[1][2] Contact with skin or eyes can lead to rapid tissue destruction.[3][4] Furthermore, its vapors or mists are destructive to the mucous membranes and upper respiratory tract, potentially causing respiratory irritation.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
The Core Defense: Personal Protective Equipment (PPE)
Given the severe corrosive nature of this acid, a multi-layered PPE strategy is not just recommended; it is mandatory.
Eye and Face Protection: The Non-Negotiable Barrier
Because this acid can cause irreversible eye damage, standard safety glasses are insufficient.[4]
-
Primary Protection: Tight-sealing chemical splash goggles are required to protect against splashes and vapors.[4]
-
Secondary Protection: A full-face shield must be worn over the goggles whenever handling larger quantities (>50 mL) or during procedures with a high splash risk, such as transferring or neutralizing the acid.[5][6][7] This protects the entire face from direct contact.
Skin and Body Protection: Resisting Chemical Penetration
-
Gloves: The choice of glove material is critical. Not all standard laboratory gloves offer adequate protection against corrosive organic acids. Nitrile gloves provide some resistance, but for prolonged contact or handling of concentrated solutions, more robust materials are necessary.[8][9] Always double-glove to minimize the risk of exposure from a single point of failure.
| Glove Material | Protection Level Against Organic Acids | Key Considerations |
| Nitrile | Good for incidental contact | Good general-purpose choice, but check for breakthrough times. Not for immersion.[9][10] |
| Neoprene | Very Good | Offers excellent resistance to acids, alkalis, and alcohols. A preferred choice for handling this compound.[8][10] |
| Butyl Rubber | Excellent | Provides superior resistance to highly corrosive acids, ketones, and esters. Ideal for high-risk procedures.[8][10][11] |
-
Body Protection: A flame-resistant lab coat is standard. However, when handling this acid, a chemically-resistant apron, typically made of rubber or neoprene, should be worn over the lab coat to prevent penetration from significant spills.[3] Ensure footwear is closed-toe, and consider chemically-resistant boots for large-scale work.[6]
Respiratory Protection: Controlling the Invisible Hazard
All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of its corrosive vapors.[7] In the rare event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be necessary for emergency response personnel.[4]
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes risk at every stage of handling.
Preparation and Handling
-
Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[5][7]
-
Don PPE: Put on all required PPE (double gloves, goggles, face shield, lab coat, apron) before entering the fume hood.
-
Containment: Conduct all work within a secondary container, such as a plastic tray, to contain any potential spills.[3]
-
Dispensing: When transferring the acid, pour slowly and carefully down the side of the receiving container to avoid splashing.[5]
-
Dilution: If diluting, always add the acid slowly to water , never the other way around, to control the exothermic reaction and prevent flash boiling.[3][5][12]
Storage and Segregation
-
Designated Area: Store this compound in a dedicated, well-ventilated corrosives cabinet.[4]
-
Container Integrity: Keep the container tightly sealed. Use containers made of corrosion-resistant materials like polyethylene or glass.[5] Never store in metal containers.[13]
-
Segregation: Crucially, store this acid away from bases, oxidizing agents, and reducing agents to prevent violent reactions.[1][3][4] Store organic acids separately from mineral acids like nitric acid.[3][12]
-
Positioning: Store containers below eye level to minimize the risk of dropping and splashing.[7][12]
Spill Management
-
Small Spills (<100 mL): While wearing full PPE, neutralize the spill by covering it with an acid neutralizer such as sodium bicarbonate.[13] Once neutralized, absorb the material with an inert absorbent and place it in a labeled waste container.
-
Large Spills (>100 mL): Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.
Waste Disposal Plan
Improper disposal is a significant compliance and safety risk.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.[14] The container must be chemically compatible (e.g., high-density polyethylene).
-
Labeling: The waste label must clearly state "Hazardous Waste," the full chemical name, and list the associated hazards ("Corrosive," "Toxic").[14]
-
Segregation: Do not mix this acidic waste with other waste streams, particularly bases or organic solvents, unless permitted by your EHS office.[14]
-
Professional Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste disposal contractor.[2][4][14]
Emergency Response Protocol
Immediate and correct action is vital in the event of an exposure.
Caption: Emergency response workflow for exposure incidents.
In any exposure scenario, after initial first aid, immediately call your institution's emergency number or poison control center.[2] Provide the Safety Data Sheet (SDS) to the responding medical personnel.[4]
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a system of self-validating safety, ensuring that your focus remains on scientific advancement, secure in the knowledge that all risks have been appropriately mitigated.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 4. fishersci.com [fishersci.com]
- 5. actenviro.com [actenviro.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. chemsafe.ie [chemsafe.ie]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. worksafegear.com.au [worksafegear.com.au]
- 10. safeopedia.com [safeopedia.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. seton.co.uk [seton.co.uk]
- 13. uab.edu [uab.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
